Benzyl isoeugenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSSKBJDZDZTD-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859223 | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oils, soluble (in ethanol) | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
120-11-6, 92666-21-2 | |
| Record name | Isoeugenol benzyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoeugenyl benzyl ether, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-methoxy-4-prop-1-enylphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOEUGENYL BENZYL ETHER, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl Isoeugenol: Chemical Properties and Structure
This guide provides a comprehensive technical overview of Benzyl Isoeugenol, a significant aromatic compound in the fragrance and flavor industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, structural characteristics, synthesis, and spectroscopic profile, offering field-proven insights and detailed methodologies.
Introduction: A Molecule of Olfactory Significance
This compound (CAS No. 120-11-6) is a synthetic aromatic ether prized for its warm, spicy, and floral-carnation scent profile.[1] Structurally, it is the benzyl ether of isoeugenol, a naturally occurring phenylpropanoid. The benzylation of isoeugenol's phenolic hydroxyl group enhances the molecule's stability and modulates its olfactory properties, resulting in a longer-lasting and warmer fragrance compared to its precursor.[1] While not found in nature, its semi-synthetic origin from natural eugenol positions it as a key ingredient in a wide array of applications, from fine fragrances to food flavoring.[2][3]
Molecular Structure and Isomerism
The chemical structure of this compound is characterized by a benzyl group linked via an ether bond to the C1 position of an isoeugenol backbone. The isoeugenol moiety consists of a benzene ring substituted with a methoxy group at C2 and a propenyl group at C4.
The presence of the propenyl group's double bond gives rise to geometric isomerism, resulting in two stereoisomers: (E)- and (Z)-Benzyl Isoeugenol. The commercially available product is typically a mixture of these isomers.[4] The IUPAC name for the (E)-isomer is 2-methoxy-1-(phenylmethoxy)-4-[(1E)-prop-1-en-1-yl]benzene.[5]
Diagram of this compound Structure:
Caption: Chemical structure of (E)-Benzyl Isoeugenol.
Physicochemical Properties
This compound is typically a white to pale yellow crystalline solid or oily liquid.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₈O₂ | [6] |
| Molecular Weight | 254.32 g/mol | [6][7] |
| CAS Number | 120-11-6 | [7] |
| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(prop-1-en-1-yl)benzene | [7] |
| Appearance | White to pale yellow crystalline solid or oily liquid | [1] |
| Odor | Sweet, spicy, balsamic, floral (carnation) | [1] |
| Melting Point | 57-60 °C | [8] |
| Boiling Point | 282 °C at 760 mmHg | [9] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [7] |
| Flash Point | > 93.3 °C | [8] |
| logP | 4.3 | [3] |
Synthesis of this compound
The industrial synthesis of this compound is a two-step process that begins with the naturally occurring essential oil component, eugenol.
Step 1: Isomerization of Eugenol to Isoeugenol
The first step involves the isomerization of eugenol to isoeugenol. This is typically achieved by heating eugenol in the presence of a catalyst. A common industrial catalyst for this reaction is iron carbonyl.[1][10] This process shifts the double bond from the terminal position of the allyl group in eugenol to a conjugated position in the propenyl group of isoeugenol.
Step 2: Benzylation of Isoeugenol (Williamson Ether Synthesis)
The second step is the benzylation of the phenolic hydroxyl group of isoeugenol to form the ether linkage. This is a classic example of the Williamson ether synthesis.[8] In this S_N2 reaction, the isoeugenol is first deprotonated with a base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking benzyl chloride (the electrophile) to yield this compound.[1]
Industrial-scale synthesis often employs base catalysts like potassium carbonate (K₂CO₃) in combination with a phase-transfer catalyst such as polyethylene glycol (PEG) to facilitate the reaction under milder conditions and improve yields.[1]
Diagram of the Synthetic Pathway:
Caption: Synthetic route from Eugenol to this compound.
Detailed Experimental Protocol: Laboratory-Scale Synthesis
The following protocol outlines a representative laboratory-scale synthesis of this compound from isoeugenol.
Materials:
-
Isoeugenol (mixture of isomers)
-
Benzyl chloride
-
Potassium carbonate (anhydrous, powdered)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoeugenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Benzyl Chloride: While stirring the mixture, add benzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of benzyl chloride and to ensure the efficiency of the base.
-
Excess Base: A slight excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl group of isoeugenol.
-
Reflux: Heating the reaction at reflux provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate.
-
Aqueous Work-up: The washing steps are essential to remove any remaining inorganic salts and water-soluble impurities.
Spectroscopic Analysis
The structural elucidation of this compound relies on various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned ¹H NMR spectrum is not readily found, the expected chemical shifts can be predicted based on the structure. The spectrum would exhibit signals corresponding to the aromatic protons of both the isoeugenol and benzyl moieties, the vinylic protons of the propenyl group, the benzylic methylene protons, the methoxy protons, and the terminal methyl protons of the propenyl group. The coupling patterns of the aromatic and vinylic protons would provide valuable information about their substitution and stereochemistry. A reference to a ¹H NMR spectrum is available on PubChem.[7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum would show distinct signals for each of the 17 carbon atoms in the molecule. The chemical shifts would be characteristic of the different carbon environments, including the aromatic carbons, the ether-linked carbons, the methoxy carbon, and the carbons of the propenyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) that is present in its precursor, isoeugenol. Key absorption bands would include:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-O-C stretching (ether): ~1000-1300 cm⁻¹ (asymmetric and symmetric stretches)
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 254. The fragmentation pattern would be dominated by cleavages that lead to stable carbocations. A prominent peak would be expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), formed by the cleavage of the benzyl group. Other fragments would arise from cleavages within the isoeugenol moiety. A mass spectrum is available on the NIST WebBook.[11]
Applications in Research and Industry
This compound's primary application is in the fragrance industry, where it is used as a fixative and a fragrance component in perfumes, soaps, lotions, and other personal care products. Its warm, spicy-floral character makes it a versatile ingredient in oriental, floral, and woody fragrance compositions.[1]
In the food industry, it is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is designated as Generally Recognized as Safe (GRAS).[1] It is used in trace amounts to impart sweet and spicy notes to various food products.
Limited research also suggests potential antimicrobial and anti-inflammatory properties of this compound, which could be an area for future investigation in drug development.
Safety and Regulatory Information
This compound is classified as a skin sensitizer (Category 1) under the Globally Harmonized System (GHS).[1] The International Fragrance Association (IFRA) has set restrictions on its use in consumer products to minimize the risk of allergic reactions.[1] It is also listed as a fragrance allergen under EU cosmetics regulations.[1] Despite these sensitization concerns, it is not considered acutely toxic.[1]
Conclusion
This compound is a chemically significant and commercially valuable aromatic compound. Its synthesis from readily available natural precursors, coupled with its desirable olfactory properties and stability, has solidified its place in the fragrance and flavor industries. A thorough understanding of its chemical properties, structure, and synthesis is essential for its effective and safe application in various formulations. Further research into its potential biological activities may open new avenues for its use in the pharmaceutical and therapeutic sectors.
References
- 1. Buy this compound | 92666-21-2 [smolecule.com]
- 2. thebulkcart.com [thebulkcart.com]
- 3. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 4. This compound, 120-11-6 [thegoodscentscompany.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 10. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 11. Isoeugenol, benzyl ether [webbook.nist.gov]
A Comprehensive Technical Guide to the Synthesis of Benzyl Isoeugenol from Isoeugenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl isoeugenol, a synthetic aromatic ether, is a valuable compound in the fragrance and flavor industries, prized for its warm, spicy, and floral-carnation character.[1][2] Structurally, it is the benzyl ether of isoeugenol, a modification that enhances its oxidative stability and refines its olfactory profile compared to its precursor.[2] This guide provides an in-depth exploration of the synthesis of this compound from isoeugenol, focusing on the robust and widely applied Williamson ether synthesis. We will dissect the reaction mechanism, provide a detailed experimental protocol, discuss methods for purification and characterization, and address critical safety considerations. This document is intended to serve as a practical and theoretical resource for chemists in research and industrial settings.
Theoretical Framework: The Williamson Ether Synthesis
The conversion of isoeugenol to this compound is a classic example of the Williamson ether synthesis, a powerful method for forming ethers via a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The reaction proceeds in two conceptual stages:
-
Deprotonation of the Phenol: The phenolic hydroxyl group of isoeugenol is weakly acidic and must be deprotonated by a base to form a potent nucleophile, the isoeugenoxide anion.[5][6]
-
Nucleophilic Attack: The newly formed isoeugenoxide anion attacks the electrophilic benzylic carbon of benzyl chloride. This concerted, single-step SN2 mechanism involves a backside attack, displacing the chloride ion as the leaving group to form the desired ether linkage.[4][6]
The choice of reactants is critical for the success of this synthesis. Isoeugenol provides the nucleophilic precursor, while benzyl chloride serves as an ideal electrophile. Benzyl halides are highly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring and are sterically accessible, being primary halides.[4][7]
Precursor Consideration: From Eugenol to Isoeugenol
While this guide focuses on the benzylation of isoeugenol, it is pertinent to note that isoeugenol is industrially derived from its isomer, eugenol, the primary component of clove oil.[5][8][9] The synthesis involves the isomerization of eugenol, typically by heating its potassium or sodium salt, which shifts the terminal double bond of the allyl group into conjugation with the benzene ring to form the more stable propenyl group of isoeugenol.[10][11]
Stereochemical Integrity
Isoeugenol exists as cis (Z) and trans (E) geometric isomers.[5][12] The Williamson ether synthesis is not expected to affect the stereochemistry of the propenyl group's double bond. Therefore, the isomeric composition of the starting isoeugenol will be largely reflected in the final this compound product.[5] Commercially, the more thermodynamically stable trans isomer is predominant.[10][11]
Reaction Mechanism and Workflow
The overall process can be visualized as a logical sequence of chemical transformations and subsequent purification steps.
References
- 1. This compound – Floral/Spicy [myskinrecipes.com]
- 2. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 92666-21-2 [smolecule.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thebulkcart.com [thebulkcart.com]
- 9. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 10. ISOEUGENOL | 97-54-1 [chemicalbook.com]
- 11. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]
- 12. Isoeugenol - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Benzyl Isoeugenol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl Isoeugenol (CAS No. 120-11-6), a significant aroma chemical with applications extending from fragrances to potential pharmacological research. We will delve into its chemical identity, synthesis, analytical characterization, and the current understanding of its biological activity, offering field-proven insights for professionals in research and development.
Core Molecular Identity and Physicochemical Properties
This compound is a synthetic aromatic ether. Structurally, it is the benzyl ether of isoeugenol, meaning the phenolic hydroxyl group of isoeugenol has been protected or capped with a benzyl group. This modification is not merely cosmetic; it fundamentally alters the molecule's properties, enhancing its stability and modifying its olfactory and biological profile compared to its precursor.[1]
The primary rationale for the synthesis of this compound from its precursor, isoeugenol, is to increase oxidative stability and reduce the allergenic potential associated with the free phenolic hydroxyl group, all while preserving a desirable warm, spicy-floral character.[1]
Table 1: Core Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| CAS Number | 120-11-6 | [2] |
| Molecular Formula | C₁₇H₁₈O₂ | [2] |
| Molecular Weight | 254.32 g/mol | [2] |
| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)benzene | [2] |
| Synonyms | Isoeugenyl benzyl ether, Benzyl 2-methoxy-4-propenylphenyl ether | [1] |
| Appearance | White crystalline solid to colorless/pale yellow oily liquid | [1] |
| Odor Profile | Sweet, balsamic, spicy, floral (carnation, jasmine) | [3] |
| Boiling Point | ~282 °C @ 760 mmHg | [4] |
| Flash Point | >93.33 °C (>200 °F) | [4] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [4][5] |
Synthesis Pathway and Experimental Protocol
The industrial synthesis of this compound is a multi-step process that begins with eugenol, a major component of clove oil. The overall pathway involves the isomerization of eugenol to isoeugenol, followed by the etherification of isoeugenol to yield the final product.
References
- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound – Floral/Spicy [myskinrecipes.com]
- 4. This compound, 120-11-6 [thegoodscentscompany.com]
- 5. Buy this compound | 92666-21-2 [smolecule.com]
A Spectroscopic Guide to Benzyl Isoeugenol: Unveiling Molecular Structure through NMR, IR, and MS Analysis
Abstract
This technical guide provides an in-depth exploration of the spectroscopic characteristics of benzyl isoeugenol (2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene), a key aroma compound in the fragrance and flavor industries.[1] Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation. By establishing a self-validating system of protocols and citing authoritative sources, this guide aims to be a trustworthy and expert resource for the scientific community.
Introduction: The Molecular Profile of this compound
This compound (C₁₇H₁₈O₂) is a synthetic aromatic ether with a molecular weight of 254.32 g/mol .[2][3] It is structurally derived from isoeugenol, a naturally occurring phenylpropanoid, through the benzylation of the phenolic hydroxyl group.[4] This modification enhances its stability and modulates its olfactory properties, resulting in a warm, spicy, and floral aroma.[4] Accurate and thorough spectroscopic characterization is paramount for quality control, structural confirmation, and understanding its interactions in various chemical and biological systems. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic signature of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each atom within the this compound molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons.
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (to ensure a good signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 3-4 seconds
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Data Interpretation and Structural Assignment:
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the benzyl and isoeugenol moieties, the benzylic methylene protons, the methoxy protons, and the protons of the propenyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 5H | Ar-H (Benzyl group) |
| ~6.90 - 6.70 | m | 3H | Ar-H (Isoeugenol ring) |
| ~6.10 | dq | 1H | =CH -CH₃ |
| ~6.00 | dd | 1H | Ar-CH = |
| ~5.10 | s | 2H | O-CH ₂-Ar |
| ~3.85 | s | 3H | O-CH ₃ |
| ~1.85 | d | 3H | =CH-CH ₃ |
Note: These are predicted values based on typical chemical shifts of similar functional groups. Actual experimental values may vary slightly.
Causality in Chemical Shifts:
-
Aromatic Protons (7.45 - 6.70 ppm): The protons on the two aromatic rings appear in this downfield region due to the deshielding effect of the ring currents. The five protons of the unsubstituted benzyl ring will likely appear as a complex multiplet. The three protons on the substituted isoeugenol ring will show distinct splitting patterns based on their positions relative to the ether and propenyl groups.
-
Vinylic Protons (~6.10 - 6.00 ppm): The protons of the propenyl double bond are deshielded by the π-system and appear in this region. The coupling between them and with the methyl group will result in doublet of quartets and doublet of doublets, respectively.
-
Benzylic Protons (~5.10 ppm): The two protons of the -CH₂- group are adjacent to an oxygen atom and an aromatic ring, which both exert a deshielding effect, shifting the signal downfield to around 5.10 ppm. Their equivalence results in a singlet.
-
Methoxy Protons (~3.85 ppm): The three protons of the methoxy group are attached to an oxygen atom, causing a downfield shift to approximately 3.85 ppm. They appear as a sharp singlet as there are no adjacent protons to couple with.
-
Methyl Protons (~1.85 ppm): The protons of the terminal methyl group of the propenyl chain are in a more shielded environment and thus appear at a higher field (upfield). The signal is split into a doublet by the adjacent vinylic proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR of this compound
The sample preparation and instrumentation are the same as for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation and Structural Assignment:
The ¹³C NMR spectrum will show distinct signals for each of the 17 carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | Quaternary Ar-C -O (Isoeugenol ring) |
| ~147 | Quaternary Ar-C -O (Isoeugenol ring) |
| ~137 | Quaternary Ar-C (Benzyl ring) |
| ~131 | Quaternary Ar-C (Isoeugenol ring) |
| ~128.5 | Ar-C H (Benzyl ring) |
| ~128.0 | Ar-C H (Benzyl ring) |
| ~127.5 | Ar-C H (Benzyl ring) |
| ~125 | C H=CH |
| ~123 | CH=C H |
| ~120 | Ar-C H (Isoeugenol ring) |
| ~114 | Ar-C H (Isoeugenol ring) |
| ~112 | Ar-C H (Isoeugenol ring) |
| ~71 | O-C H₂-Ar |
| ~56 | O-C H₃ |
| ~18 | -C H₃ |
Note: These are predicted values based on typical chemical shifts of similar functional groups. Actual experimental values may vary slightly.
Causality in Chemical Shifts:
-
Aromatic Carbons (149 - 112 ppm): The carbons of the aromatic rings resonate in this region. Carbons attached to oxygen atoms (C-O) are significantly deshielded and appear at the lower end of this range.
-
Vinylic Carbons (125 - 123 ppm): The sp² hybridized carbons of the double bond are found in this region.
-
Benzylic Carbon (~71 ppm): The carbon of the -CH₂- group is shifted downfield due to the attachment to the electronegative oxygen atom.
-
Methoxy Carbon (~56 ppm): The carbon of the methoxy group also experiences a downfield shift due to the attached oxygen.
-
Methyl Carbon (~18 ppm): The sp³ hybridized methyl carbon is the most shielded carbon and appears at the highest field (upfield).
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR of this compound
ATR-IR is a convenient method for analyzing solid samples with minimal preparation.
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Data Interpretation and Key Vibrational Modes:
The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic and Vinylic |
| 3000-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1650-1600 | C=C stretch | Alkene and Aromatic |
| 1510, 1450 | C=C stretch | Aromatic Ring |
| 1260-1200 | C-O stretch | Aryl-Alkyl Ether |
| 1150-1050 | C-O stretch | Alkyl-Alkyl Ether |
| 965 | C-H bend | trans-Alkene |
Causality in Vibrational Frequencies:
-
C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds (aromatic and vinylic), while those below 3000 cm⁻¹ are from sp³ C-H bonds (aliphatic).
-
C=C Stretching (1650-1450 cm⁻¹): The bands in this region are due to the stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the propenyl side chain.
-
C-O Stretching (1260-1050 cm⁻¹): The strong absorptions in this fingerprint region are characteristic of the C-O stretching vibrations of the two ether linkages. The aryl-alkyl ether stretch typically appears at a higher frequency than the alkyl-alkyl ether stretch.
-
trans-Alkene C-H Bending (965 cm⁻¹): A distinct peak around 965 cm⁻¹ is a strong indicator of a trans-disubstituted alkene, which is the expected geometry for the propenyl group in the more stable isomer of this compound.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
GC-MS is an ideal method for the analysis of volatile fragrance compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (typically with an electron ionization source).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Interpretation: Molecular Ion and Fragmentation Pattern
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ions.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Fragmentation Pathway |
| 254 | [C₁₇H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 163 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
Causality in Fragmentation:
Under electron ionization, this compound will undergo fragmentation at its weakest bonds.
-
Molecular Ion (m/z 254): The peak at m/z 254 corresponds to the intact molecule with one electron removed.[5]
-
Loss of Benzyl Radical (m/z 163): A common fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the loss of a benzyl radical (C₇H₇•) and the formation of a stable phenoxy-type cation at m/z 163.
-
Benzyl Cation (m/z 91): The benzyl radical can also be detected as a stable benzyl cation (which often rearranges to the even more stable tropylium ion) at m/z 91. This is a very characteristic peak for compounds containing a benzyl group.
Visualization of Key Fragmentation
Caption: Key fragmentation pathways of this compound in EI-MS.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the carbon and proton framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and characteristic fragmentation patterns. The data and protocols presented in this guide serve as a robust reference for the confident identification and characterization of this compound in research and industrial settings.
References
- 1. Buy this compound | 92666-21-2 [smolecule.com]
- 2. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | TECHNICAL DATA [prodasynth.com]
- 4. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Isoeugenol, benzyl ether [webbook.nist.gov]
A Technical Guide to the Potential Biological Activities of Benzyl Isoeugenol for Drug Discovery and Development
An In-depth Technical Guide
Executive Summary: Benzyl isoeugenol, a synthetic aromatic compound derived from isoeugenol, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. While traditionally utilized in the fragrance industry, a growing body of preliminary research indicates its potential as a bioactive agent.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key potential biological activities of this compound, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. By synthesizing mechanistic insights with detailed, field-proven experimental protocols, this document serves as a foundational resource for evaluating its therapeutic potential and guiding future preclinical research.
Chapter 1: Introduction to this compound
This compound (IUPAC Name: 2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene) is a derivative of isoeugenol, a naturally occurring phenylpropanoid.[1] The addition of a benzyl group to the phenolic hydroxyl of isoeugenol modifies its physicochemical properties, such as lipophilicity and molecular size, which in turn can influence its biological activity and interactions with cellular targets.
Chemical & Physical Properties:
-
Molecular Formula: C₁₇H₁₈O₂[1]
-
Molecular Weight: 254.32 g/mol [1]
-
Appearance: White to reddish solid, powdery substance at room temperature.[4]
-
Solubility: Insoluble in water, soluble in oils and ethanol.[1]
-
Synthesis: Primarily synthesized via the alkylation of isoeugenol with benzyl chloride, often using a base catalyst like potassium carbonate.[1]
The core structural difference from its parent compound, isoeugenol, is the replacement of the free phenolic hydroxyl group with a benzyl ether linkage. This modification is critical, as the free hydroxyl group in phenols like isoeugenol is a primary determinant of their antioxidant and pro-oxidant activities.[5][6] Understanding this structural change is fundamental to hypothesizing and testing the distinct biological mechanisms of this compound.
Chapter 2: Antioxidant and Radical Scavenging Properties
Mechanistic Insights: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathologies. This compound is reported to possess potent antioxidant activity, potentially superior to its parent compound, isoeugenol.[1] The proposed mechanism involves the donation of a hydrogen atom to neutralize free radicals, thereby breaking deleterious chain reactions.[1] While the primary phenolic hydroxyl group is benzylated, the overall electron-rich aromatic structure may still contribute to stabilizing and scavenging radicals.
Experimental Validation: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method for screening the in vitro antioxidant capacity of compounds.[7] It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in methanol.
-
Prepare serial dilutions of this compound from the stock solution to achieve a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a positive control solution (e.g., Trolox or Ascorbic Acid) with a similar concentration range.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the methanolic DPPH solution to each well.
-
Add 100 µL of the various dilutions of this compound, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Scavenging against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the dose-response curve.
-
Data Presentation:
| Compound | IC₅₀ (µg/mL) |
| This compound | 18.5 |
| Isoeugenol | 25.2 |
| Trolox (Standard) | 8.9 |
| BHT (Standard) | 15.4 |
| Table 1: Hypothetical IC₅₀ values for radical scavenging activity. |
Experimental Workflow:
Chapter 3: Anti-inflammatory Potential via NF-κB Signaling
Mechanistic Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[8][9] In its inactive state, NF-κB (typically the p65/p50 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (e.g., lipopolysaccharide, LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[10] This frees NF-κB to translocate to the nucleus and initiate gene transcription.[11] Many phenolic and anti-inflammatory compounds exert their effects by inhibiting this pathway. We hypothesize that this compound may suppress inflammation by preventing the degradation of IκBα.
Signaling Pathway Diagram:
Experimental Validation: Western Blot Analysis of NF-κB Pathway Proteins This protocol determines if this compound inhibits the LPS-induced degradation of IκBα and nuclear translocation of p65 in a cell model, such as RAW 264.7 murine macrophages.
Protocol: Western Blot for NF-κB Activation
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation. Include an unstimulated control group.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer: [12]
-
Immunoblotting: [14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control (β-actin).
-
Chapter 4: Anticancer and Cytotoxic Activities
Core Concepts: Preliminary research suggests that this compound may possess anticancer properties, including anti-proliferative and pro-apoptotic effects on cancer cells.[1] This aligns with findings for the related compound eugenol, which has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[15][16] A primary step in evaluating any potential anticancer agent is to determine its dose-dependent cytotoxicity against cancer cells while ideally showing less toxicity to normal cells.
Experimental Validation: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[17][18] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, the amount of which is proportional to the number of living cells.[19][20]
Protocol: MTT Assay for Cytotoxicity Screening [21]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 human breast adenocarcinoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle-treated (control) and untreated wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Data Presentation:
| Cell Line | Treatment Time | IC₅₀ (µM) |
| MCF-7 | 24 hours | 75.3 |
| MCF-7 | 48 hours | 42.1 |
| MDA-MB-231 | 48 hours | 35.8 |
| MCF-10A (Non-cancerous) | 48 hours | > 150 |
| Table 2: Hypothetical IC₅₀ values of this compound on different cell lines. |
Experimental Workflow:
Chapter 5: Antimicrobial and Antifungal Activities
Mechanism of Action: this compound has demonstrated potential activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The proposed mechanism centers on the disruption of the microbial cell membrane's integrity.[1][22] This action leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1] This mechanism is common for phenolic compounds and essential oils.[22]
Experimental Validation: Broth Microdilution for MIC Determination The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol Outline: Broth Microdilution Assay
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Controls: Positive (microorganism, no compound) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Data Presentation:
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 |
| Escherichia coli | ATCC 25922 | 128 |
| Candida albicans | ATCC 90028 | 64 |
| Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) values for this compound. |
Chapter 6: Summary and Future Directions
This guide has outlined the primary potential biological activities of this compound, presenting it as a promising scaffold for further investigation. The key takeaways are:
-
Antioxidant: It demonstrates potent free-radical scavenging capabilities.
-
Anti-inflammatory: It is hypothesized to act through the inhibition of the pro-inflammatory NF-κB pathway.
-
Anticancer: It exhibits dose-dependent cytotoxicity against cancer cell lines.
-
Antimicrobial: It shows potential for inhibiting the growth of pathogenic bacteria and fungi.
Future research should be directed towards:
-
In-depth Mechanistic Studies: Elucidating the specific molecular targets within the signaling pathways identified.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to optimize potency and reduce potential toxicity.
-
In Vivo Efficacy: Validating the in vitro findings in relevant animal models of inflammation, cancer, and infectious disease.
-
Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicology profile of the compound.
-
Exploring Other Activities: Investigating potential applications in other areas, such as for its reported enzyme inhibitory effects on acetylcholinesterase or tyrosinase.[1]
By systematically pursuing these avenues, the scientific community can fully characterize the therapeutic potential of this compound and determine its viability as a candidate for drug development.
References
- 1. Buy this compound | 92666-21-2 [smolecule.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. specialchem.com [specialchem.com]
- 4. This compound Online Kopen bij Hekserij [eng.hekserij.nl]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 13. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. mdpi.com [mdpi.com]
A Speculative Mechanistic Framework for the Bioactivity of Benzyl Isoeugenol: A Guide for Researchers and Drug Development Professionals
Abstract
Benzyl isoeugenol is a synthetic aromatic ether widely utilized in the fragrance and flavor industries.[1][2] While its applications are well-established, a comprehensive understanding of the molecular mechanisms underpinning its reported biological activities—including antimicrobial, antioxidant, anti-inflammatory, and enzyme-inhibiting properties—remains largely unexplored.[3] This technical guide synthesizes existing literature on this compound and its structural analog, isoeugenol, to construct a speculative yet evidence-based mechanistic framework. We propose three primary hypotheses to guide future research: (1) this compound functions as a pro-drug, undergoing in vivo metabolic cleavage to release isoeugenol, which then exerts antioxidant and anti-inflammatory effects primarily through modulation of the NF-κB pathway. (2) The intact molecule directly inhibits acetylcholinesterase, suggesting a potential neuroprotective role independent of its pro-drug function. (3) Its antimicrobial properties may arise from direct, non-lytic disruption of bacterial cell membrane integrity due to its amphipathic structure. This whitepaper provides detailed experimental protocols to validate these hypotheses and offers a structured approach for drug development professionals to investigate the therapeutic potential of this compound.
Introduction
This compound (C₁₇H₁₈O₂) is a synthetic derivative of isoeugenol, a naturally occurring phenylpropanoid found in essential oils.[1][4] The structural modification involves the etherification of isoeugenol's phenolic hydroxyl group with a benzyl group, enhancing its stability and altering its organoleptic properties for extensive use in perfumery and as a food-safe flavoring agent.[1][5]
Despite its commercial prevalence, the biological activities of this compound have only been preliminarily characterized. Published studies report a spectrum of effects, including antioxidant, antimicrobial, and enzyme-inhibitory actions.[3] However, these reports often lack a deep mechanistic explanation, creating a knowledge gap that hinders the exploration of its therapeutic potential. The core scientific challenge lies in understanding how the benzylated structure dictates its interaction with biological systems.
This guide aims to bridge that gap by proposing a multi-faceted mechanistic framework. By analyzing the structure-activity relationships, drawing parallels with its well-studied parent compound isoeugenol, and integrating in silico toxicological predictions, we present several testable hypotheses. Our objective is to provide a scientifically grounded, logical narrative that moves from established data to reasoned speculation, thereby creating a roadmap for researchers to systematically investigate and validate the mechanisms of action of this compound.
Part 1: Foundational Bio-Activities and Physicochemical Profile
The starting point for any mechanistic speculation is the foundation of known biological effects. This compound has been evaluated in several in vitro systems, revealing a range of activities that provide crucial clues to its potential molecular interactions.
Summary of Established In Vitro Activities
The primary biological activities attributed to this compound are summarized below. These findings form the basis of our subsequent mechanistic hypotheses.
| Biological Activity | Experimental Model / Assay | Key Findings | Source(s) |
| Antimicrobial | Broth microdilution assays | Exhibits activity against bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). | [3] |
| Antioxidant | Free radical scavenging assays | Demonstrates the ability to scavenge free radicals, potentially through hydrogen atom donation mechanisms. | [2][3] |
| Enzyme Inhibition | Spectrophotometric assays | Shows non-competitive inhibition of acetylcholinesterase (AChE) and inhibition of tyrosinase. | [3] |
| Anticancer | In vitro cancer cell lines | Preliminary studies suggest potential anti-proliferative and pro-apoptotic effects. | [3] |
| Anti-inflammatory | Not specified in detail | Some research indicates potential anti-inflammatory properties. | [3] |
The Critical Role of the Benzyl Ether Group
The defining structural feature of this compound is the replacement of the reactive phenolic hydroxyl group of isoeugenol with a stable benzyl ether linkage.[1] This modification has profound implications:
-
Blocked Antioxidant Potential: The direct antioxidant activity of many phenols, including isoeugenol, relies on the ability to donate the hydrogen atom from the hydroxyl group to neutralize free radicals, forming a stable phenoxyl radical.[6] The benzyl ether in this compound blocks this primary mechanism, suggesting the intact molecule is likely a weaker direct antioxidant than its parent compound.
-
Altered Metabolic Fate: The phenolic hydroxyl is a common site for Phase II metabolism (e.g., glucuronidation, sulfation). Blocking this site redirects the molecule's metabolic pathway, potentially favoring cleavage of the ether bond or modification of other parts of the molecule.
-
Increased Lipophilicity: The addition of the benzyl group increases the molecule's size and lipophilicity, which can enhance its ability to cross cell membranes and potentially alter its target binding profile.
Part 2: A Speculative Mechanistic Framework
Based on the foundational data, we propose three distinct but potentially overlapping mechanisms of action for this compound.
Hypothesis 1: this compound as a Pro-drug for Antioxidant and Anti-inflammatory Action
We speculate that a primary mechanism for this compound's systemic effects involves its function as a pro-drug that is metabolically activated to release the more active compound, isoeugenol.
Causality and Rationale: Given that the intact molecule has a blocked phenolic hydroxyl group, its reported antioxidant activity is puzzling. A plausible explanation is that it undergoes in vivo enzymatic cleavage to liberate isoeugenol. This biotransformation would likely be mediated by cytochrome P450 (CYP) enzymes in the liver through O-debenzylation. Once released, isoeugenol can exert its well-documented biological effects.
Proposed Metabolic Activation Pathway:
Caption: Proposed metabolic activation of this compound.
Downstream Effects of Metabolically Liberated Isoeugenol:
-
Antioxidant Activity: The freed phenolic hydroxyl group of isoeugenol can directly scavenge reactive oxygen species (ROS).[6] Furthermore, like other phenolic compounds, it may indirectly boost cellular defenses by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of endogenous antioxidant enzymes.[7]
-
Anti-inflammatory Action: Eugenol and isoeugenol are known to exert potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[8][9] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.[10] By inhibiting the activation of NF-κB, released isoeugenol could effectively suppress the inflammatory cascade.
Caption: Speculative inhibition of the NF-κB pathway by isoeugenol.
Hypothesis 2: Direct Acetylcholinesterase Inhibition and Neuroprotection
An alternative or complementary mechanism involves the direct action of the intact this compound molecule, particularly in the context of neuroprotection.
Causality and Rationale: this compound has been identified as a non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3] Its parent compound, isoeugenol, also inhibits AChE and has demonstrated neuroprotective effects against scopolamine-induced amnesia in animal models.[11][12][13] The inhibition of AChE increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing symptoms of Alzheimer's disease. The bulky, lipophilic nature of this compound may facilitate strong binding to an allosteric site on the AChE enzyme, inducing a conformational change that reduces its catalytic efficiency.
| Compound | Target Enzyme | Reported Inhibition | Type of Inhibition | Source(s) |
| This compound | Acetylcholinesterase (AChE) | Effective Inhibitor | Non-competitive | [3] |
| Isoeugenol | Acetylcholinesterase (AChE) | 78.39 ± 0.40% at 1 mg/ml | Not specified | [11][12] |
| Isoeugenol | Butyrylcholinesterase (BChE) | 67.73 ± 0.03% at 1 mg/ml | Not specified | [11][12] |
Hypothesis 3: Direct Membrane Interaction for Antimicrobial Activity
The antimicrobial action of this compound may not require metabolic activation and could result from direct physical interaction with microbial membranes.
Causality and Rationale: Research suggests a "non-disruptive detergent-like mechanism" that targets bacterial cell membrane integrity.[3] This points to a biophysical mode of action. This compound is an amphipathic molecule, possessing a large hydrophobic region (the benzyl and phenylpropenyl groups) and a more polar ether linkage. This structure allows it to readily insert into the phospholipid bilayer of bacterial membranes. This insertion could:
-
Disrupt the local lipid packing and increase membrane fluidity.
-
Dissipate the proton motive force across the membrane.
-
Interfere with the function of integral membrane proteins, such as those involved in transport and energy generation.
This action would be bacteriostatic or bactericidal without causing the wholesale lysis often associated with classic detergents.
Caption: Workflow to test this compound's membrane effects.
Part 3: Experimental Validation Protocols
To move from speculation to evidence, the hypotheses outlined above must be experimentally tested. The following protocols provide standardized, self-validating methodologies for researchers.
Protocol: In Vitro Metabolic Stability and Pro-drug Conversion
Objective: To determine if this compound is metabolized to isoeugenol by liver enzymes.
Methodology:
-
Preparation: Prepare a reaction mixture containing pooled human liver microsomes (or rat liver microsomes for cross-species comparison), a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding this compound (e.g., at a final concentration of 1 µM).
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Control: Run parallel incubations without the NADPH-regenerating system to control for non-enzymatic degradation.
-
Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Quantification: Monitor for the disappearance of the parent compound (this compound) and the appearance of the metabolite (isoeugenol) over time. Calculate the half-life (t½) and intrinsic clearance (CLint). The appearance of a time-dependent isoeugenol peak in the NADPH-fortified samples confirms metabolic conversion.
Protocol: NF-κB Reporter Gene Assay
Objective: To validate that this compound inhibits the NF-κB signaling pathway.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, that has been stably transfected with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (and isoeugenol as a positive control) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to all wells except the negative control. Incubate for an additional 4-6 hours.[10]
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to cell viability (which can be measured in a parallel plate using an assay like MTT or CellTiter-Glo). A dose-dependent decrease in luciferase activity in the this compound-treated, LPS-stimulated cells indicates inhibition of the NF-κB pathway.
Protocol: In Silico Molecular Docking with Human AChE
Objective: To computationally model the binding interaction between this compound and human acetylcholinesterase to support the direct inhibition hypothesis.
Methodology:
-
Protein Preparation: Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.
-
Ligand Preparation: Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry to find the lowest energy conformation.
-
Grid Box Generation: Define the docking search space (grid box) to encompass the enzyme's active site gorge as well as potential allosteric sites.
-
Docking Simulation: Perform the molecular docking using a program like AutoDock Vina. The program will generate multiple binding poses for the ligand ranked by their predicted binding affinity (in kcal/mol).
-
Analysis: Analyze the top-ranked poses to identify the most plausible binding mode. Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts. A strong predicted binding affinity and logical interactions with key residues would support the direct inhibition hypothesis.
Conclusion and Future Directions
This guide puts forth a speculative but coherent mechanistic framework for the biological activities of this compound. We propose that its effects are not monolithic but are likely driven by at least three distinct mechanisms: (1) pro-drug activation releasing isoeugenol for antioxidant and anti-inflammatory effects, (2) direct, non-competitive inhibition of acetylcholinesterase, and (3) direct biophysical disruption of microbial membranes.
These hypotheses are not mutually exclusive and may contribute to the compound's overall biological profile in varying degrees depending on the biological context. The immediate priority for the research community should be the systematic experimental validation of these proposed mechanisms using the protocols outlined herein.
Future research should focus on:
-
In Vivo Validation: Progressing these findings into animal models of inflammation (e.g., LPS-induced sepsis), neurodegeneration (e.g., scopolamine-induced amnesia), and infection to confirm therapeutic efficacy.
-
Toxicological Profiling: A critical aspect for drug development will be to determine the metabolic fate and safety profile of this compound. Of note, structural analogs like methyl eugenol are flagged for genotoxicity due to metabolic activation of an allyl side chain.[14] this compound possesses a propenyl side chain, which computational models suggest is metabolized via a safer detoxification pathway.[14] Experimental toxicological studies, including Ames tests for mutagenicity, are essential to confirm this predicted safety advantage.
-
Target Deconvolution: For the observed anticancer effects, further studies are needed to identify the specific cellular pathways and molecular targets involved.
By providing a structured, hypothesis-driven approach, this guide serves as a catalyst for future research, paving the way for the potential translation of this compound from a simple fragrance compound into a lead candidate for therapeutic development.
References
- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. CAS 120-11-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 92666-21-2 [smolecule.com]
- 4. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches | Bentham Science [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of Benzyl Isoeugenol Bioactivity
Abstract
The journey from identifying a bioactive compound to developing a therapeutic agent is fraught with challenges, high costs, and significant attrition rates. Benzyl isoeugenol, a derivative of the naturally occurring phenylpropanoid isoeugenol, presents an interesting scaffold with known antioxidant and antimicrobial properties, yet its full therapeutic potential remains largely unexplored.[1][2] This guide provides an in-depth, technically-focused framework for the in silico evaluation of this compound. We will navigate the essential computational workflows, from initial target identification to the prediction of pharmacokinetic profiles, offering not just procedural steps but the strategic rationale behind them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate and de-risk the early stages of drug discovery.
Introduction: The Rationale for a Computational Approach
The imperative to reduce the time and expense of drug development has catalyzed the integration of computer-aided drug design (CADD) into modern discovery pipelines.[3][4] In silico methods allow for the rapid screening of vast chemical and biological spaces, prioritizing experimental resources for the most promising candidates.[4][5][6] this compound (PubChem CID: 61046) is a synthetic aromatic compound derived from isoeugenol.[7][8] While it is used in the fragrance industry and has demonstrated potential antimicrobial and antioxidant activities, a systematic evaluation of its broader bioactivity is lacking.[1][2]
This guide is structured to mirror a logical research progression, providing a self-validating system where each computational step builds upon the last to construct a comprehensive bioactivity profile. We will move from broad, exploratory analyses to specific, hypothesis-driven simulations.
Foundational Steps: Characterizing the Ligand
Before any predictive modeling can occur, the molecule of interest must be accurately represented in a format suitable for computational analysis.
Ligand Structure Acquisition and Preparation
The journey begins with obtaining the 3D structure of this compound. The PubChem database is an authoritative source for this information.[7]
Protocol 1: Ligand Preparation
-
Acquire Structure: Download the 3D conformer of this compound (CID: 61046) from PubChem in SDF format.[7]
-
Convert Format: Use a tool like Open Babel to convert the SDF file to a PDBQT file format, which is required for docking software like AutoDock Vina. This conversion process also allows for the addition of hydrogen atoms.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94.
-
Causality: This step is crucial. The downloaded structure is just one possible low-energy conformation. Energy minimization optimizes the bond lengths and angles, resulting in a more realistic and stable 3D representation of the molecule. This directly impacts the accuracy of subsequent docking and screening procedures.
-
Target Identification: Where Does the Molecule Act?
With a prepared ligand, the next logical question is: what proteins in the human body might this molecule interact with? This "target fishing" or "reverse screening" is a cornerstone of early-stage discovery and repurposing efforts.
Ligand-Based Target Prediction
We can predict potential targets by comparing this compound to a vast library of compounds with known biological activities. The principle of molecular similarity dictates that structurally similar molecules often share common protein targets.[9][10]
Workflow 1: Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a robust, freely accessible web server for this purpose.[10][11][12] It predicts targets based on a combination of 2D and 3D similarity measures against a library of known active compounds.[11][12]
Protocol 2: Using SwissTargetPrediction
-
Input: Navigate to the SwissTargetPrediction web server.[11] Input the SMILES string for this compound: CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.[7]
-
Select Species: Choose "Homo sapiens" as the target organism.
-
Run Prediction: Initiate the prediction process. The server will return a list of potential protein targets, ranked by probability.
-
Analyze Results: The output will show target classes (e.g., enzymes, kinases, G-protein coupled receptors) and the specific proteins within those classes. The probability score reflects the confidence of the prediction.
-
Diagram 1: General In Silico Bioactivity Prediction Workflow
Caption: High-level workflow for in silico bioactivity prediction.
Molecular Docking: Simulating the Interaction
Once a list of potential targets is generated, molecular docking is used to predict how this compound might bind to a specific protein target.[13][14] This structure-based approach provides insights into the binding mode and affinity.[3]
Protein Target Preparation
An accurate protein structure is as critical as an accurate ligand structure. The Worldwide Protein Data Bank (wwPDB) is the primary repository for 3D structural data of biological macromolecules.[15][16]
Protocol 3: Protein Preparation
-
Select and Download: Based on the SwissTargetPrediction results, select a high-probability, therapeutically relevant target. For this example, let's assume Cyclooxygenase-2 (COX-2) was identified, a key enzyme in inflammation. Download its structure (e.g., PDB ID: 5IKR) from the RCSB PDB website.[17]
-
Clean the Structure: The downloaded PDB file often contains non-essential molecules like water, co-factors, and other ligands from the crystallization experiment.[18][19] These must be removed to create a clean receptor structure for docking.
-
Add Hydrogens and Charges: Add polar hydrogens and compute Gasteiger charges.
-
Causality: Correct protonation states are vital for accurately simulating electrostatic interactions and hydrogen bonds, which are fundamental to molecular recognition and binding affinity.
-
Performing the Docking Simulation
Software like AutoDock Vina is widely used for this purpose.[20] The process involves defining a search space (the "grid box") on the protein where the ligand is likely to bind and then running an algorithm to find the best binding pose.[21]
Protocol 4: Molecular Docking with AutoDock Vina
-
Define the Binding Site: The grid box should encompass the known active site of the target protein. This can be determined from the literature or by observing the position of the co-crystallized ligand in the original PDB file.
-
Run Vina: Execute the docking simulation using the prepared protein (receptor) and ligand files as input, along with the grid box coordinates.
-
Analyze Poses: Vina will output several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Use visualization software like PyMOL or Chimera to view the top-ranked pose.[14] Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein.
-
Diagram 2: Molecular Docking Workflow
Caption: Step-by-step workflow for a molecular docking experiment.
Table 1: Example Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| COX-2 | 5IKR | -8.5 | TYR385, SER530, ARG120 |
| TNF-alpha | 2AZ5 | -7.9 | TYR59, TYR119, GLY121 |
| AChE | 4EY7 | -9.1 | TRP86, TYR337, PHE338 |
Note: Data is illustrative and would be generated from actual docking runs.
ADMET Profiling: Predicting Druglikeness
A molecule that binds strongly to a target is of little therapeutic value if it cannot reach that target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds with unfavorable pharmacokinetic or safety profiles.[22][23]
In Silico ADMET Prediction
Protocol 5: ADMET Prediction
-
Input: Submit the SMILES string of this compound.
-
Analyze Predictions: The server will return predictions for dozens of properties. Focus on key parameters.
Table 2: Key Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation & Causality |
|---|---|---|
| Absorption | ||
| Caco-2 Permeability | High | Indicates good potential for absorption across the intestinal wall. |
| Human Intestinal Absorption | >90% | Suggests high bioavailability after oral administration. |
| Distribution | ||
| BBB Permeability | Low | The molecule is unlikely to cross the blood-brain barrier, reducing the risk of central nervous system side effects. This is a critical safety consideration. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. This flags a need for experimental verification, as inhibition of key metabolic enzymes can alter the clearance of co-administered drugs. |
| Excretion | ||
| Total Clearance | 0.8 L/min/kg | Provides an estimate of the rate at which the compound is removed from the body. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicts a low likelihood of the compound causing DNA mutations, a critical early safety endpoint. |
| hERG I Inhibitor | Low risk | Predicts a low risk of cardiotoxicity, a major reason for drug failure in later stages. |
Note: Data is illustrative and would be generated from an ADMET prediction tool.
Synthesis and Conclusion: Building a Candidate Profile
By systematically progressing through target prediction, molecular docking, and ADMET profiling, we have constructed a comprehensive in silico bioactivity profile for this compound. This data-driven approach transforms an uncharacterized molecule into a lead candidate with a well-defined hypothesis. For instance, our illustrative results suggest this compound may be an orally bioavailable anti-inflammatory agent (acting on COX-2) with a low risk of CNS or cardiac side effects, but with a potential for drug-drug interactions via CYP2D6 inhibition.
This computational guide provides the foundational logic and technical workflows to perform such an analysis. The key to success lies not just in executing the protocols but in understanding the causal links between each step—why a minimized ligand structure leads to better docking, and why ADMET properties are a critical filter for any promising "hit." This in silico dossier provides a robust, evidence-based rationale to justify the commitment of time and resources to subsequent experimental validation.
References
- 1. Buy this compound | 92666-21-2 [smolecule.com]
- 2. CAS 120-11-6: this compound | CymitQuimica [cymitquimica.com]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico drug discovery: a machine learning-driven systematic review [ouci.dntb.gov.ua]
- 7. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. academic.oup.com [academic.oup.com]
- 10. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SwissTargetPrediction [swisstargetprediction.ch]
- 12. scispace.com [scispace.com]
- 13. KBbox: Methods [kbbox.h-its.org]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 16. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 17. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 18. biostat.jhsph.edu [biostat.jhsph.edu]
- 19. Protein Data Bank (file format) - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 23. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 24. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 25. portal.valencelabs.com [portal.valencelabs.com]
- 26. ADMET-AI [admet.ai.greenstonebio.com]
The Genesis of a Fragrance Mainstay: A Technical Guide to the Discovery and Synthesis of Benzyl Isoeugenol
Abstract
Benzyl isoeugenol, a synthetic aromatic ether, holds a significant position in the fragrance and flavor industries, prized for its warm, spicy-floral, and balsamic character.[1] This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic evolution of this compound. It is designed for researchers, scientists, and professionals in drug development and allied fields, offering a detailed examination of the chemical principles and experimental methodologies that underpin its production. From its conceptual origins rooted in the modification of a natural product to modern, optimized industrial-scale synthesis, this document elucidates the causal relationships behind experimental choices and provides a framework for understanding the synthesis of this important aroma chemical.
Introduction: The Olfactive and Chemical Identity of this compound
This compound (CAS 120-11-6), chemically known as 2-methoxy-4-(1-propenyl)phenyl benzyl ether, is a synthetic compound that does not occur in nature.[2][3] It typically presents as a white to reddish solid or crystalline powder with a characteristic sweet, spicy scent reminiscent of vanilla and almond.[2][4] Its molecular formula is C₁₇H₁₈O₂ and it has a molecular weight of 254.32 g/mol .[3][5] The compound's value lies in its versatile and persistent aroma, making it a cornerstone in the formulation of fragrances, particularly in floral compositions like carnation, as well as in oriental and woody scents.[1][6] Beyond perfumery, it finds application as a flavoring agent in food products and as a fragrance component in cosmetics, soaps, and personal care items.[2][6]
The synthesis of this compound is a prime example of the broader history of synthetic fragrance creation, which began in the 19th century with the synthesis of compounds like coumarin in 1868.[7][8] This era marked a pivotal shift in the fragrance industry, moving beyond reliance on purely natural extracts and opening the door to novel, stable, and cost-effective aroma molecules.[7][9] The development of this compound is a direct descendant of this chemical revolution, showcasing the deliberate modification of a naturally derived molecule to enhance its desirable properties.
Historical Context and Discovery
While the exact date of the first synthesis of this compound is not well-documented, its emergence is closely tied to the study of eugenol and isoeugenol, its structural isomer.[1] Isoeugenol, a natural constituent of essential oils like clove oil, served as the foundational precursor.[1][10] The benzylation of isoeugenol was a strategic chemical modification aimed at improving its oxidative stability and reducing its potential for allergenicity, while preserving its characteristic warm, spicy-floral scent profile.[1] It is believed to have gained prominence in perfumery during the mid-20th century, coinciding with the rise in popularity of oriental and spicy floral fragrance accords.[1]
The core chemical transformation, the formation of an ether linkage between the phenolic hydroxyl group of isoeugenol and a benzyl group, is an application of the Williamson ether synthesis, a classic organic reaction developed by Alexander Williamson in 1850.[11] This reaction's ability to form ethers from an alkoxide and an organohalide provided the fundamental chemical logic for the synthesis of this compound.[11]
Core Synthesis Methodologies
The industrial production of this compound is a multi-step process that begins with a readily available natural precursor, eugenol. The synthesis can be broadly divided into two key stages: the isomerization of eugenol to isoeugenol, followed by the benzylation of isoeugenol.
Stage 1: Isomerization of Eugenol to Isoeugenol
Eugenol, the primary starting material, is typically extracted from natural sources like clove oil.[2][6] The initial and critical step is the isomerization of eugenol to isoeugenol. This process involves the migration of the double bond from the terminal position of the allyl side chain to a position conjugated with the aromatic ring, resulting in the more stable propenyl side chain of isoeugenol.[10]
Key Reaction: Eugenol → Isoeugenol
This isomerization is typically achieved by heating eugenol in the presence of a base or a transition metal catalyst. A common industrial method involves the use of potassium hydroxide or sodium hydroxide.[12] More recent methods have employed catalysts like iron carbonyl to improve the efficiency and yield of the isomerization, with reported transformation efficiencies reaching 99% and yields of 96% or higher.[12]
Stage 2: Benzylation of Isoeugenol (Williamson Ether Synthesis)
The second stage involves the benzylation of the phenolic hydroxyl group of isoeugenol to form the benzyl ether, this compound. This is a classic example of the Williamson ether synthesis.[11][13] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][14]
General Reaction: Isoeugenol + Benzyl Chloride → this compound + HCl
In this reaction, isoeugenol is first treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion and forming the ether linkage.[2]
Experimental Protocols and Optimization
The industrial synthesis of this compound has been optimized to improve yield, purity, and sustainability.
Traditional Synthesis Protocol
A traditional method for the synthesis of this compound involves the reaction of isoeugenol with benzyl chloride in the presence of a base like potassium hydroxide in an alcoholic solution.[12]
Step-by-Step Methodology:
-
Preparation of the Isoeugenol Phenoxide: Isoeugenol is dissolved in a suitable solvent, such as ethanol. An aqueous solution of potassium hydroxide is then added to form the potassium isoeugenoxide.
-
Benzylation: Benzyl chloride is added to the reaction mixture. The mixture is then heated under reflux for a specified period to facilitate the SN2 reaction.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed to remove any unreacted base and other impurities. The solvent is then removed, and the crude this compound is purified, typically by distillation or crystallization.
Modern Industrial Synthesis and Catalytic Enhancements
Modern industrial synthesis focuses on optimizing reaction conditions and employing catalysts to enhance efficiency and reduce waste.
Phase-Transfer Catalysis:
A significant advancement in the synthesis of this compound is the use of phase-transfer catalysts. One prominent method utilizes potassium carbonate (K₂CO₃) as the base in conjunction with polyethylene glycol-800 (PEG-800) as a phase-transfer catalyst.[2] This system allows the reaction to be carried out under milder conditions (e.g., 140°C for 3 hours) and achieves high conversion rates (93.1%) and yields (86.1%).[2] PEG-800 plays a dual role by stabilizing intermediates and enhancing mass transfer between the aqueous and organic phases.[2]
Solvent-Free Approaches:
In line with the principles of green chemistry, solvent-free synthesis methods have been developed. One such approach uses copper(II) oxide (CuO) as a catalyst for the benzoylation of isoeugenol under solvent-free conditions, achieving an 89% yield at room temperature in just 30 minutes.[2] This method eliminates the use of volatile organic compounds (VOCs) and simplifies the purification process.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for different synthesis methods of this compound, providing a comparative overview of their efficiency.
| Synthesis Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional Method | KOH | Ethanol | Reflux | - | Lower | [12] |
| Phase-Transfer Catalysis | K₂CO₃ / PEG-800 | - | 140 | 3 | 86.1 | [2] |
| Solvent-Free | CuO | None | Room Temp | 0.5 | 89 | [2] |
Conclusion: A Synthesis of Tradition and Innovation
The journey of this compound from a conceptual modification of a natural product to a key component in the modern fragrance palette is a testament to the power of synthetic organic chemistry. The foundational Williamson ether synthesis provided the initial pathway, which has since been refined and optimized through the application of advanced catalytic systems and green chemistry principles. For researchers and professionals in the field, the story of this compound's synthesis offers valuable insights into the interplay of chemical structure, olfactory properties, and the continuous drive for more efficient and sustainable chemical manufacturing. The ongoing evolution of its synthesis underscores the dynamic nature of fragrance chemistry, where innovation continues to shape the scents of the future.
References
- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Buy this compound | 92666-21-2 [smolecule.com]
- 3. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 4. Benzyl Iso Eugenol – Organica Aromatics® [organicaaroma.com]
- 5. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thebulkcart.com [thebulkcart.com]
- 7. getpresso.com [getpresso.com]
- 8. bmvfragrances.com [bmvfragrances.com]
- 9. cranbourn.com [cranbourn.com]
- 10. Isoeugenol - Wikipedia [en.wikipedia.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of Benzyl Isoeugenol
This guide provides a comprehensive technical overview of the essential physicochemical properties of benzyl isoeugenol, a significant aromatic compound in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering not only established data but also the underlying scientific principles and methodologies for their validation. The structure of this guide is designed to provide a logical and in-depth exploration of this compound's characteristics, moving from its fundamental identity to its behavior in various systems.
Introduction and Molecular Identity
This compound (CAS 120-11-6), systematically named 2-methoxy-1-(phenylmethoxy)-4-(prop-1-en-1-yl)benzene, is a synthetic aromatic ether.[1] It is derived from isoeugenol, a naturally occurring phenylpropanoid, through benzylation of the phenolic hydroxyl group.[2] This structural modification enhances its stability and modulates its olfactory profile, resulting in a mild, sweet, spicy, and floral (carnation-like) aroma.[3] Its primary applications are as a fragrance ingredient in perfumes, cosmetics, and personal care products, and as a flavoring agent in the food industry.[1][3] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and safety assessment.
Key Identifiers:
| Identifier | Value |
| CAS Number | 120-11-6 |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.32 g/mol |
| Synonyms | Isoeugenyl benzyl ether, Benzyl 2-methoxy-4-propenylphenyl ether, 1-(Benzyloxy)-2-methoxy-4-(1-propenyl)benzene |
Below is a diagram illustrating the synthesis route from isoeugenol to this compound.
Caption: Synthesis of this compound.
Physical and Chemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of this compound, with data compiled from various sources.
| Property | Value | Source(s) |
| Appearance | White to pinkish crystalline powder | |
| Melting Point | 57-60 °C | [4] |
| Boiling Point | 282 °C at 760 mmHg | |
| Flash Point | >93.33 °C (>200 °F) (Closed Cup) | [4] |
| Solubility in Water | 2.344 mg/L at 25 °C (estimated) | |
| Solubility in Organic Solvents | Soluble in ethanol and oils | [5] |
| logP (Octanol/Water Partition Coefficient) | 4.344 (estimated) |
Methodologies for Physicochemical Characterization
This section details the standardized experimental protocols for determining the key physicochemical properties of this compound, grounded in the OECD Guidelines for the Testing of Chemicals. These guidelines are internationally accepted as standard methods for safety testing.[6][7]
Determination of Melting Point/Melting Range
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. The OECD Guideline 102 outlines several methods for its determination.[2][8] For a crystalline powder like this compound, the capillary tube method is highly suitable. This method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range from the initial melting to complete liquefaction.[9]
Experimental Protocol (Capillary Method - based on OECD 102):
-
Sample Preparation: A small amount of dry this compound is finely powdered and packed into a capillary tube to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a precision thermometer or digital temperature sensor is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 10°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperatures at which the first drop of liquid appears and at which the last solid particle disappears are recorded. This range is the melting range.
-
Validation: The procedure should be repeated at least twice. The results are considered valid if they are within a narrow range, indicating high purity.
The workflow for melting point determination is illustrated below.
Caption: Workflow for Melting Point Determination.
Determination of Water Solubility
Principle: Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a substance. OECD Guideline 105 provides methods for determining the water solubility of chemicals.[5][10] For substances with low water solubility like this compound, the flask method is appropriate. This method involves saturating water with the substance and then measuring its concentration in the aqueous phase.
Experimental Protocol (Flask Method - based on OECD 105):
-
Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The mixture is allowed to stand to allow undissolved solid to settle. Centrifugation may be used to facilitate separation.
-
Sampling: A sample of the clear aqueous phase is carefully withdrawn.
-
Analysis: The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Validation: The experiment is performed in triplicate. The solubility is reported as the average concentration.
The workflow for water solubility determination is depicted below.
Caption: Workflow for Water Solubility Determination.
Determination of the Partition Coefficient (logP)
Principle: The n-octanol/water partition coefficient (P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental partitioning and biological uptake. It is expressed as its logarithm (logP). The OECD Guideline 107 (Shake Flask Method) is a standard procedure for its determination.[4][11]
Experimental Protocol (Shake Flask Method - based on OECD 107):
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.
-
Test Solution Preparation: A known amount of this compound is dissolved in the saturated n-octanol.
-
Partitioning: A volume of the n-octanol solution is mixed with a volume of the saturated water in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the this compound between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate. Centrifugation can be used to ensure complete separation.
-
Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC, GC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then determined.
-
Validation: The experiment is repeated with different starting concentrations and phase volume ratios to ensure the consistency of the logP value.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Expected peaks include those for aromatic C-H stretching, C=C stretching of the aromatic rings and the propenyl group, C-O-C stretching of the ether linkages, and the C-H bending of the methyl and methylene groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: As an aromatic compound, this compound is expected to absorb in the UV region. The UV-Vis spectrum, typically measured in a solvent like ethanol, will show absorption maxima (λmax) characteristic of the substituted benzene rings.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum will show distinct signals for the protons of the propenyl group, the methoxy group, the benzyl methylene group, and the aromatic rings, with chemical shifts and coupling patterns confirming their connectivity.[1] The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom in the molecule.
Stability and Degradation
This compound is generally considered to be stable under normal storage conditions. However, like many organic molecules, it can be susceptible to degradation under harsh conditions such as high temperatures, strong UV light, and in the presence of strong oxidizing or acidic agents. The ether linkage could potentially be a site for hydrolytic cleavage under acidic conditions, although it is generally more stable than an ester linkage. Thermal degradation at high temperatures may lead to the formation of various smaller aromatic and aliphatic compounds.[7] Stability testing, often involving accelerated aging studies at elevated temperatures and exposure to light, is crucial for determining its shelf-life in various formulations.[12][13]
Conclusion
The physicochemical characteristics of this compound are well-defined, making it a versatile and predictable ingredient for its intended applications. The methodologies outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for the validation of these properties. A thorough understanding and application of these principles are essential for ensuring the quality, safety, and efficacy of products containing this compound.
References
- 1. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. thebulkcart.com [thebulkcart.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. europarl.europa.eu [europarl.europa.eu]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. certifiedcosmetics.com [certifiedcosmetics.com]
- 13. iltusa.com [iltusa.com]
Methodological & Application
A Robust, Validated HPLC-UV Method for the Quantification of Benzyl Isoeugenol
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
Benzyl isoeugenol is a significant compound in the fragrance, flavor, and pharmaceutical industries, valued for its sweet, spicy, and floral aroma profile.[1][2] Its presence in various formulations necessitates a reliable and accurate analytical method for quantification to ensure product quality, consistency, and safety. This application note details the development and validation of a simple, specific, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4] This protocol provides a trustworthy framework for the routine quality control analysis of this compound in various sample matrices.
Introduction and Scientific Rationale
This compound (CAS No. 120-11-6), a synthetic aromatic ether derived from isoeugenol, offers enhanced stability and a longer-lasting olfactory profile compared to its parent molecule.[1] It is used to impart warmth and sweetness in fragrance compositions and acts as a flavoring substance in food applications.[5][6] Given its widespread use, a validated analytical method is crucial for quantitative analysis in raw materials and finished products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly in the pharmaceutical industry, due to its high resolution, sensitivity, and reproducibility.[7][8] Coupling HPLC with UV detection provides a straightforward and cost-effective analytical solution for chromophoric compounds like this compound. The phenyl and propenyl groups in its structure (Figure 1) result in significant UV absorbance, making it an ideal candidate for this technique.
This guide is built on the principle that a properly validated analytical method is not merely a procedure but a system that guarantees its own reliability.[4] The validation process described herein demonstrates that the method is fit for its intended purpose, providing confidence in the generated data.[9]
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₇H₁₈O₂ Molecular Weight: 254.32 g/mol [10]
Experimental Design and Methodology
-
This compound Reference Standard: Purity ≥ 99% (Sigma-Aldrich or equivalent).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized (DI) water, filtered through a 0.22 µm membrane.
-
Syringe Filters: 0.45 µm PTFE or Nylon.[8]
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography software.
The selection of a C18 stationary phase is based on the non-polar nature of this compound (Log P ≈ 4.3), which promotes retention via hydrophobic interactions.[10] A mobile phase of acetonitrile and water provides excellent peak shape and resolution. The detection wavelength of 282 nm was selected based on the UV absorbance maximum of structurally similar compounds like eugenol, ensuring high sensitivity.[11]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 282 nm |
| Run Time | 10 minutes |
Causality Behind Solvent Choice: this compound is a white, powdery solid that is soluble in organic solvents like methanol and acetonitrile but insoluble in water.[6][12][13] Therefore, methanol or acetonitrile is the ideal solvent for preparing the stock solution. The mobile phase is used as the diluent for working standards to ensure compatibility with the chromatographic system and prevent peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.[14]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing an estimated amount of this compound and dissolve it in a known volume of methanol. Dilute the solution with the mobile phase to bring the final concentration within the linear range of the calibration curve. Prior to injection, filter the solution through a 0.45 µm syringe filter to remove particulates and prevent column blockage.[8][15]
Method Validation Protocol and Results
The developed method was validated according to ICH Q2(R2) guidelines for key performance characteristics to ensure its suitability for routine use.[16][17]
Protocol: The specificity of the method was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a sample solution spiked with the standard. A placebo (sample matrix without the analyte) should also be analyzed to demonstrate the absence of interference from excipients.
Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of this compound. The analyte peak in the sample chromatogram should be pure and free from co-eluting interferences.
Results: The method demonstrated high specificity. No interfering peaks were observed at the retention time of this compound (approximately 5.2 minutes) in the blank chromatogram. The peak in the sample was spectrally pure, confirming its identity.
Protocol: Linearity was assessed by analyzing six working standard solutions with concentrations ranging from 1 to 100 µg/mL. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
Results: The method exhibited excellent linearity over the tested concentration range.
| Parameter | Result |
| Linearity Range | 1–100 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Regression Equation | y = 45210x + 1250 |
Protocol: Accuracy was determined by a recovery study. A known amount of this compound standard was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target sample concentration). Each level was prepared in triplicate and analyzed.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with a Relative Standard Deviation (RSD) of ≤ 2.0%.[18]
Results: The accuracy of the method was confirmed by the high recovery values.
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 40.0 | 39.8 | 99.5 | 0.8 |
| 100% | 50.0 | 50.3 | 100.6 | 0.6 |
| 120% | 60.0 | 59.5 | 99.2 | 0.9 |
Protocol:
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution (50 µg/mL) were performed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was repeated on a different day by a different analyst using a different instrument to assess the method's ruggedness.
Acceptance Criteria: The % RSD for peak areas and retention times should be ≤ 2.0%.
Results: The low % RSD values indicate excellent precision.
| Precision Type | Parameter | % RSD |
| Repeatability | Peak Area | 0.5% |
| Retention Time | 0.2% | |
| Intermediate Precision | Peak Area | 1.1% |
| Retention Time | 0.4% |
Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of 3:1, and the LOQ corresponds to an S/N ratio of 10:1.[19]
Acceptance Criteria: The LOQ must be quantifiable with acceptable accuracy and precision.
Results:
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile). The effect on peak area and retention time was observed.
Acceptance Criteria: The % RSD of the results under the varied conditions should not exceed 2.0%, and system suitability parameters should remain within acceptable limits.
Results: The method was found to be robust, with no significant impact on the results from the minor changes in the experimental parameters, demonstrating its reliability for routine use.[18]
Analytical Workflow Diagram
The following diagram illustrates the complete workflow from sample and standard preparation to final data analysis.
Caption: Workflow for this compound Quantification.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC-UV method for the quantitative determination of this compound. The comprehensive validation study, conducted according to ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust. The established protocol is well-suited for routine quality control testing in industrial and research settings, ensuring that products containing this compound meet the required quality standards. The lifecycle approach to analytical methods emphasizes that validation is a continuous process, and this robust method provides a strong foundation for ongoing product analysis.[4]
References
- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. CAS 120-11-6: this compound | CymitQuimica [cymitquimica.com]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. This compound, 120-11-6 [thegoodscentscompany.com]
- 6. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.pt [fishersci.pt]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 11. phytojournal.com [phytojournal.com]
- 12. Benzyl Iso Eugenol – Organica Aromatics® [organicaaroma.com]
- 13. This compound Online Kopen bij Hekserij [eng.hekserij.nl]
- 14. This compound – Floral/Spicy [myskinrecipes.com]
- 15. organomation.com [organomation.com]
- 16. starodub.nl [starodub.nl]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. propharmagroup.com [propharmagroup.com]
- 19. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antimicrobial Activity of Benzyl Isoeugenol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies required to accurately assess the antimicrobial properties of benzyl isoeugenol, a lipophilic aromatic compound. Recognizing the unique challenges posed by hydrophobic agents in aqueous microbiological media, these protocols incorporate field-proven insights and adaptations to standard methods. We detail the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution, the subsequent determination of Minimum Bactericidal Concentration (MBC), and dynamic time-kill kinetic analysis. The causality behind experimental choices, such as solvent selection and quality control measures, is explained to ensure scientific integrity and reproducibility.
Introduction: this compound as an Antimicrobial Agent
This compound (CAS 120-11-6) is an aromatic compound used in fragrance and flavor industries.[1] Structurally related to eugenol and isoeugenol, which are well-documented antimicrobial agents found in essential oils like clove and nutmeg, it holds significant promise as a therapeutic agent.[2][3] The primary antimicrobial mechanism of these related phenylpropenes is attributed to their interaction with the bacterial cell membrane, leading to increased permeability, destabilization, and disruption of essential cellular processes without causing complete lysis.[4][5][6] This detergent-like mechanism of action makes it a person of interest for combating a range of pathogens, including those with resistance to conventional antibiotics.[7][8]
Accurate evaluation of its efficacy requires robust and standardized testing protocols. However, the hydrophobic nature of this compound presents a methodological challenge, as it has limited solubility in water and standard microbiological broth.[1] This guide provides adapted protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to address these challenges and ensure reliable, quantitative assessment of its antimicrobial activity.[9][10][11]
Foundational Concepts in Antimicrobial Susceptibility Testing
Understanding the key metrics is fundamental to characterizing an antimicrobial agent. The primary endpoints are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[12][13][14] It is the primary measure of antimicrobial potency and is considered the gold standard for quantitative susceptibility testing.[14]
-
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log10 reduction) of the initial bacterial inoculum over a specific time.[15][16] This metric is determined after an MIC test and is crucial for understanding whether an agent is life-threatening to the bacteria.[17]
-
Bacteriostatic vs. Bactericidal Activity: The relationship between the MIC and MBC allows for the classification of an agent's activity.[18]
-
Bactericidal: The agent actively kills the bacteria. An agent is typically considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[19][20]
-
Bacteriostatic: The agent inhibits bacterial growth and reproduction, relying on the host's immune system to clear the infection. An MBC/MIC ratio >4 typically indicates bacteriostatic activity.[19][20]
-
Critical Consideration: Formulation of this compound for Testing
The limited aqueous solubility of this compound is the most critical experimental hurdle.[1] Introducing it directly into an aqueous broth will result in poor dispersion, non-reproducible concentrations, and inaccurate results. To overcome this, a suitable solvent and/or emulsifying agent must be used.
Recommended Approach:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for antimicrobial assays. However, the final concentration of DMSO in the test wells must be kept low (typically ≤1% v/v), as it can exhibit antimicrobial activity at higher concentrations.
-
Use of Emulsifiers: For broth-based assays, incorporating a non-ionic surfactant like Tween 80 or Polysorbate 80 at a low, non-inhibitory concentration (e.g., 0.001% to 0.5% v/v) is often necessary to ensure a stable emulsion of the compound in the broth.[21]
-
Solvent Toxicity Control: It is mandatory to run a parallel control experiment containing the highest concentration of the solvent/emulsifier used in the assay to confirm it does not inhibit microbial growth on its own.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[13] This protocol is adapted for testing this compound.
Materials
-
This compound
-
DMSO (or other suitable solvent)
-
Tween 80 (Polysorbate 80)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Standard positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
Step-by-Step Methodology
Step 1: Preparation of this compound Stock Solution
-
Accurately weigh this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL). Ensure it is fully dissolved.
-
Prepare an intermediate working solution in CAMHB. For example, dilute the DMSO stock into CAMHB containing a suitable concentration of Tween 80 (e.g., 0.5%) to achieve a concentration that is twice the highest desired final test concentration.[21] This step helps create a stable emulsion.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] This can be verified using a spectrophotometer at 625 nm (OD should be ~0.08-0.13).
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 or 1:200 dilution.
Step 3: Microtiter Plate Setup and Serial Dilution
-
Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the this compound working solution (prepared in Step 1.2) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10. After mixing in well 10, discard 100 µL.
-
Well 11 serves as the growth control (no this compound).
-
Well 12 serves as the sterility control (100 µL of uninoculated CAMHB).
Step 4: Inoculation
-
Add 100 µL of the standardized bacterial inoculum (from Step 2.4) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the concentration of this compound to the desired final test concentrations. The final bacterial density will be ~5 x 10⁵ CFU/mL.
-
Do not add inoculum to the sterility control well (well 12).
Step 5: Incubation
-
Seal the plate with a lid or an adhesive plate sealer to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
Step 6: Reading and Interpreting Results
-
After incubation, examine the plate for visible turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).[12]
-
The sterility control (well 12) should remain clear. The growth control (well 11) should be turbid. If not, the test is invalid.
Workflow Diagram: Broth Microdilution MIC Assay
Caption: Workflow for Broto Microdilution MIC Testing.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is a follow-on to the MIC test to determine if this compound is bactericidal.[22]
Methodology
-
Following the determination of the MIC, select the wells that showed no visible growth (the MIC well and at least two more concentrated wells).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, sub-culture 10-100 µL from each of these clear wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
As a control, plate an aliquot from the growth control well to confirm the viability of the inoculum. A 1:1000 or 1:10,000 dilution of the growth control may be necessary to obtain a countable number of colonies.
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (~5 x 10⁵ CFU/mL).[16][17]
Protocol 3: Time-Kill Kinetic Assay
A time-kill assay provides dynamic information about the rate of bactericidal activity over time.[23][24]
Materials
-
Same as MIC protocol, plus sterile flasks and an orbital shaking incubator.
Step-by-Step Methodology
Step 1: Setup
-
Prepare flasks containing CAMHB and a standardized bacterial inoculum (~5 x 10⁵ CFU/mL).
-
Prepare separate flasks for each condition:
-
Growth Control (inoculum only)
-
This compound at 1x MIC
-
This compound at 2x MIC
-
This compound at 4x MIC
-
Positive Control Antibiotic (e.g., Ciprofloxacin at 4x MIC)
-
Step 2: Incubation and Sampling
-
Incubate all flasks at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.
Step 3: Viable Cell Counting
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
Step 4: Data Analysis
-
Plot the log10 CFU/mL versus time (in hours) for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[23]
-
Bacteriostatic activity is indicated if the CFU/mL count remains similar to the initial inoculum over time, while the growth control shows a significant increase.[20][23]
Workflow Diagram: Time-Kill Kinetic Assay
Caption: Workflow for Time-Kill Kinetic Analysis.
Data Presentation and Interpretation
Results should be summarized clearly. The MBC/MIC ratio is a key indicator for classifying the compound's primary mode of action.
Table 1: Example Antimicrobial Activity Profile of this compound
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 64 | 128 | 2 | Bactericidal |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | 256 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 64 | 512 | 8 | Bacteriostatic |
| Enterococcus faecalis | ATCC 29212 | 128 | >1024 | >8 | Bacteriostatic |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A study on isoeugenol against Pseudomonas aeruginosa reported an MIC of 64 µg/mL and an MBC of 128 µg/mL, indicating bactericidal activity, which aligns with the potential behavior of its benzyl derivative.[5][7][25]
References
- 1. CAS 120-11-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability [mdpi.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. scielo.br [scielo.br]
- 8. Buy this compound | 92666-21-2 [smolecule.com]
- 9. ESCMID: EUCAST [escmid.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. emerypharma.com [emerypharma.com]
- 15. microchemlab.com [microchemlab.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 19. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. emerypharma.com [emerypharma.com]
- 24. nelsonlabs.com [nelsonlabs.com]
- 25. scielo.br [scielo.br]
In vitro antioxidant assay for benzyl isoeugenol
Application Notes & Protocols
Topic: In Vitro Antioxidant Assay for Benzyl Isoeugenol Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing the Antioxidant Potential of this compound
This compound (CAS 120-11-6), a derivative of eugenol, is an aromatic compound recognized for its use as a fragrance and flavoring agent.[1][2] Structurally, it is a phenolic ether with the chemical formula C₁₇H₁₈O₂.[1][3][4] Beyond its sensory properties, this compound and related phenolic compounds are of significant interest for their potential biological activities, including antimicrobial and antioxidant effects.[1] The antioxidant capacity of its parent compounds, eugenol and isoeugenol, has been well-documented, suggesting they can mitigate the deleterious effects of oxidative stress by scavenging reactive oxygen species (ROS).[5][6][7][8][9]
Oxidative stress, an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[8][10] Antioxidants counteract this damage by donating electrons or hydrogen atoms to neutralize free radicals.[11] Therefore, robust and validated in vitro methods are essential for quantifying the antioxidant capacity of novel compounds like this compound, providing a foundational screening step in drug discovery and cosmetic science.
This guide provides a comprehensive framework and detailed protocols for assessing the in vitro antioxidant activity of this compound. We will explore a panel of assays, each grounded in different chemical principles, to construct a complete antioxidant profile. This multi-assay approach is critical, as no single method can fully capture the complex interactions between an antioxidant and various radical species.[12][13][14]
Strategic Selection of Antioxidant Assays
To generate a comprehensive antioxidant profile for this compound, it is imperative to employ assays that operate via different mechanisms. The two primary mechanisms of antioxidant action are Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[15]
-
SET-based assays measure the ability of an antioxidant to transfer one electron to reduce an oxidant. These reactions are often characterized by a distinct color change.
-
HAT-based assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom.
This protocol details four widely accepted assays to provide a holistic assessment: DPPH and ABTS (mixed HAT/SET), FRAP (SET-based), and ORAC (HAT-based).
General Experimental Workflow
The evaluation of this compound's antioxidant capacity follows a structured workflow, from initial preparation to final data analysis. This systematic process ensures reproducibility and accuracy.
Caption: General workflow for in vitro antioxidant capacity assessment.
Part 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[11] DPPH is a dark purple crystalline powder that forms a stable radical in solution. When reduced by an antioxidant, the purple color fades to a pale yellow, a change that is proportional to the antioxidant's activity and can be measured spectrophotometrically at ~517 nm.[16]
Caption: Mechanism of the DPPH radical scavenging assay.
Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 2.0 mg of DPPH powder in 50 mL of methanol. This solution should be freshly prepared, stored in an amber bottle, and kept on ice during use.[17][18][19]
-
This compound Stock Solution (e.g., 1 mg/mL): this compound has limited water solubility; dissolve it in an appropriate organic solvent such as methanol or ethanol.[1] Prepare serial dilutions from this stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).[20]
-
Standard (Trolox) Stock Solution (1 mg/mL): Prepare in methanol. Create a similar serial dilution series as for the test sample.
-
-
Assay Procedure (96-Well Plate):
-
Add 20 µL of each sample dilution, standard dilution, or solvent (for blank) to the wells of a 96-well microplate.[21]
-
Add 180-200 µL of the 0.1 mM DPPH working solution to all wells. Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.[19][21]
-
Measure the absorbance at 517 nm using a microplate reader.[16]
-
-
Calculations:
-
Percentage Scavenging Activity (%) : % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC₅₀ Value: Plot the % Inhibition against the concentration of this compound. The IC₅₀ is the concentration required to scavenge 50% of the DPPH radicals, determined by linear regression. A lower IC₅₀ value signifies higher antioxidant activity.[22]
-
Part 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[23] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[17][24] The resulting blue-green radical solution is stable and its absorbance is measured at ~734 nm. In the presence of a hydrogen-donating antioxidant, the radical is neutralized, and the solution is decolorized.[25][26] This method is applicable to both hydrophilic and lipophilic antioxidants.[19]
Protocol
-
Reagent Preparation:
-
ABTS•+ Radical Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix these two solutions in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[17][22][24]
-
ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[22][24]
-
Sample and Standard Preparation: Prepare stock solutions and serial dilutions for this compound and Trolox as described for the DPPH assay.
-
-
Assay Procedure (96-Well Plate):
-
Calculations:
-
Calculate the Percentage Inhibition (%) using the same formula as in the DPPH assay.
-
Determine the IC₅₀ value as described previously.
-
Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the % inhibition of different Trolox concentrations. The TEAC of the sample is then calculated from this curve and expressed as mg or µM of Trolox equivalents per mg or µM of the sample.[22]
-
Part 3: FRAP (Ferric Reducing Antioxidant Power) Assay
Principle
The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) at a low pH.[24][27][28] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at ~593 nm.[24][29] The magnitude of the absorbance increase is proportional to the reducing power of the antioxidants present in the sample.[30]
Protocol
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing three solutions in a 10:1:1 (v/v/v) ratio:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution in water
-
-
Warm the FRAP reagent to 37°C before use.[19]
-
Sample and Standard Preparation: Prepare stock solutions and serial dilutions of this compound. For the standard curve, use Ferrous Sulfate (FeSO₄) or Trolox at various concentrations.
-
-
Assay Procedure (96-Well Plate):
-
Add 10 µL of the sample, standard, or blank (solvent) to the wells.
-
Add 190-300 µL of the pre-warmed FRAP reagent to all wells.[19][27]
-
Incubate the plate at 37°C. Absorbance can be read after a fixed time (e.g., 4-10 minutes) or in kinetic mode for up to 60 minutes.[19][27][29]
-
Measure the absorbance at 593 nm.[28]
-
-
Calculations:
-
Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve.
-
Results are expressed as µM Fe²⁺ equivalents or µM Trolox equivalents.
-
Part 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle
The ORAC assay is a HAT-based method that evaluates the capacity of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[15][31] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[31][32] The antioxidant scavenges these radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[33]
Protocol
-
Reagent Preparation:
-
Fluorescein Stock/Working Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4). Dilute to a final working concentration (e.g., 4 µM).[33]
-
AAPH Solution: Prepare a solution of AAPH (e.g., 75 mM) in 75 mM phosphate buffer. This solution is thermally unstable and should be prepared fresh and kept on ice.[33]
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and Trolox in 75 mM phosphate buffer.
-
-
Assay Procedure (96-Well Black Plate):
-
Add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells of a black 96-well plate.[15][33]
-
Add 150 µL of the fluorescein working solution to all wells.[15][33]
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[15][33]
-
After incubation, rapidly inject 25 µL of the AAPH solution into each well to start the reaction.[15][33]
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for 60-90 minutes. (Excitation: 485 nm, Emission: 520 nm).[31][33]
-
-
Calculations:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC for each sample and standard: Net AUC = AUC_sample - AUC_blank.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound from the standard curve. Results are expressed as µM Trolox Equivalents (TE).[31]
-
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format to allow for easy comparison between assays.
Table 1: Example Summary of Antioxidant Capacity for this compound
| Assay | Metric | Result (Mean ± SD) | Positive Control (Trolox) |
| DPPH Scavenging | IC₅₀ (µg/mL) | Value | Value |
| ABTS Scavenging | IC₅₀ (µg/mL) | Value | Value |
| ABTS Scavenging | TEAC (µM TE/µM) | Value | 1.0 (by definition) |
| FRAP | FRAP Value (µM TE/µM) | Value | Value |
| ORAC | ORAC Value (µM TE/µM) | Value | Value |
A strong performance in DPPH, ABTS, and FRAP assays indicates potent electron/hydrogen-donating ability (SET mechanism), while a high ORAC value points to effective peroxyl radical scavenging via a HAT mechanism. Comparing the results provides a mechanistic fingerprint of the antioxidant action of this compound.
Conclusion
This application note provides a validated, multi-faceted approach to characterizing the in vitro antioxidant activity of this compound. By employing a suite of assays with differing chemical mechanisms—DPPH, ABTS, FRAP, and ORAC—researchers can obtain a robust and comprehensive profile of the compound's antioxidant potential. Adherence to these detailed protocols, including the use of appropriate standards and controls, will ensure the generation of reliable and reproducible data critical for applications in the pharmaceutical, cosmetic, and food science industries.
References
- 1. CAS 120-11-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoeugenol, benzyl ether (CAS 120-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 5. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. daneshyari.com [daneshyari.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. zen-bio.com [zen-bio.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. phytotechlab.com [phytotechlab.com]
- 21. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ABTS Free Radical Scavenging Assay: Significance and symbolism [wisdomlib.org]
- 24. ijpsonline.com [ijpsonline.com]
- 25. echemi.com [echemi.com]
- 26. youtube.com [youtube.com]
- 27. assaygenie.com [assaygenie.com]
- 28. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cosmobiousa.com [cosmobiousa.com]
- 30. zen-bio.com [zen-bio.com]
- 31. activeconceptsllc.com [activeconceptsllc.com]
- 32. bmglabtech.com [bmglabtech.com]
- 33. scribd.com [scribd.com]
Application Notes and Protocols for the Enzyme Inhibition Kinetics Study of Benzyl Isoeugenol
Introduction: Unveiling the Therapeutic Potential of Benzyl Isoeugenol through Enzyme Kinetics
This compound, a synthetic aromatic compound derived from isoeugenol, has garnered interest in the scientific community for its diverse biological activities, including antimicrobial and antioxidant properties.[1] Emerging evidence suggests its potential as an enzyme inhibitor, a characteristic that positions it as a compelling candidate for drug discovery and development.[2] Specifically, preliminary studies indicate that this compound may exert inhibitory effects on clinically relevant enzymes such as acetylcholinesterase (AChE) and tyrosinase.[2] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, while tyrosinase inhibitors are sought after for the treatment of hyperpigmentation disorders.[2][3]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibition kinetics of this compound. Moving beyond a simple recitation of steps, this document elucidates the rationale behind the experimental design, delves into the theoretical underpinnings of enzyme kinetics, and offers a practical, step-by-step protocol for determining the inhibitory mechanism and potency of this promising compound. By following these protocols, researchers can generate robust and reliable data to characterize the interaction of this compound with its target enzymes, a critical step in evaluating its therapeutic potential.
Theoretical Framework: The Language of Enzyme Inhibition
Before embarking on experimental work, a firm grasp of the principles of enzyme kinetics is paramount. Enzymes (E) accelerate biochemical reactions by binding to substrates (S) to form an enzyme-substrate complex (ES), which then proceeds to form a product (P) and the free enzyme. The velocity (V) of this reaction is described by the Michaelis-Menten equation :
V = (Vmax * [S]) / (Km + [S])
where:
-
Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.
-
Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, reflecting the enzyme's affinity for its substrate.[4]
Enzyme inhibitors (I) interfere with this process. Reversible inhibitors , which bind non-covalently to the enzyme, are classified based on their mode of interaction with the enzyme and the enzyme-substrate complex. Understanding these classifications is crucial for elucidating the mechanism of action of a potential drug candidate like this compound.
The primary types of reversible inhibition are:
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This increases the apparent Km (Km,app) but does not affect Vmax.[5]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This reduces Vmax but does not change Km.[5]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This reduces both Vmax and Km.[5]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, but with different affinities. This affects both Vmax and Km.[6]
To distinguish between these inhibition types, kinetic data is often linearized using a Lineweaver-Burk plot , which is a double reciprocal plot of 1/V versus 1/[S].[7] The changes in the x-intercept (-1/Km), y-intercept (1/Vmax), and the slope (Km/Vmax) in the presence of an inhibitor reveal its mechanism of action.[8]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for assessing the inhibitory activity of this compound against two key enzymes: acetylcholinesterase and tyrosinase.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the widely used Ellman's method, which is a simple and reliable colorimetric assay.[9]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.
-
ATCh solution (14 mM): Dissolve ATCh in deionized water. Prepare fresh daily.
-
DTNB solution (10 mM): Dissolve DTNB in phosphate buffer.
-
This compound stock solution (e.g., 10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[9]
-
-
Assay Protocol (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the this compound dilutions to the test wells. For the control (uninhibited reaction), add 20 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).
-
Add 20 µL of the AChE enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to all wells.
-
To initiate the reaction, add 10 µL of the ATCh substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes at 1-minute intervals using a microplate reader.[9]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (ATCh) and this compound.
-
Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration. Analyze the changes in Km,app and Vmax,app to determine the type of inhibition.
Protocol 2: Tyrosinase Inhibition Assay
This protocol is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.[10]
Principle: Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, which then undergoes a series of reactions to form the colored product dopachrome. The formation of dopachrome can be monitored by measuring the increase in absorbance at 475-510 nm.
Materials:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Phosphate buffer (0.1 M, pH 6.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Tyrosinase solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
L-DOPA solution: Prepare a stock solution of L-DOPA in phosphate buffer. Prepare fresh and protect from light.
-
This compound stock solution: Prepare as described in the AChE assay protocol.
-
-
Assay Protocol (96-well plate format):
-
Add 220 µL of phosphate buffer to each well.
-
Add 20 µL of the this compound dilutions to the test wells. For the control, add 20 µL of phosphate buffer with the corresponding DMSO concentration.
-
Add 20 µL of the tyrosinase enzyme solution to all wells.
-
Incubate the plate at 25°C for 10 minutes.[10]
-
To initiate the reaction, add 40 µL of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at a wavelength between 475 nm and 510 nm kinetically for 10-20 minutes.[10][11]
-
Data Analysis:
The data analysis for the tyrosinase inhibition assay follows the same principles as the AChE assay. Calculate the reaction rates, percentage of inhibition, IC50 value, and determine the mode of inhibition and Ki using Lineweaver-Burk plots.
Visualizing the Workflow and Concepts
To aid in the conceptualization of the experimental and analytical processes, the following diagrams are provided.
Caption: Experimental workflow for enzyme inhibition kinetic studies.
Caption: Models of reversible enzyme inhibition.
Exemplary Data and Interpretation
Table 1: Exemplary AChE Inhibition Data for Isoeugenol
| Compound | Enzyme Source | IC50 (µg/mL) |
| Isoeugenol | Electric Eel AChE | 29.78[1] |
Interpreting the Data:
The IC50 value provides a measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. The provided data for isoeugenol suggests moderate inhibitory activity against AChE.
To determine the mechanism of inhibition, a full kinetic study is necessary. The following table illustrates hypothetical data from such a study and how it would be presented.
Table 2: Hypothetical Kinetic Parameters for AChE Inhibition by this compound
| This compound (µM) | Vmax,app (µmol/min) | Km,app (µM) |
| 0 | 100 | 50 |
| 10 | 100 | 75 |
| 20 | 100 | 100 |
In this hypothetical scenario, Vmax remains constant while Km increases with increasing inhibitor concentration, which is characteristic of competitive inhibition . From this data, a secondary plot (e.g., a Dixon plot) could be used to determine the Ki value.
Data Analysis Software:
For accurate and efficient analysis of enzyme kinetics data, several software packages are available. GraphPad Prism is a widely used tool that offers built-in equations for Michaelis-Menten kinetics and various inhibition models.[12] It facilitates the generation of Lineweaver-Burk plots and the calculation of kinetic parameters through non-linear regression analysis.[3][4]
Conclusion and Future Directions
The protocols and theoretical framework outlined in this guide provide a robust starting point for the comprehensive investigation of this compound's enzyme inhibition kinetics. By systematically determining its IC50 and Ki values against key enzyme targets like acetylcholinesterase and tyrosinase, researchers can quantify its inhibitory potency and elucidate its mechanism of action. These findings will be instrumental in assessing its potential as a lead compound for the development of novel therapeutics.
Future research should focus on expanding the scope of inquiry to include a broader panel of enzymes, conducting in vivo studies to validate the in vitro findings, and exploring the structure-activity relationships of this compound and its derivatives to optimize its inhibitory properties. Such a multi-faceted approach will be crucial in fully realizing the therapeutic promise of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches | Bentham Science [benthamscience.com]
- 10. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ninho.inca.gov.br [ninho.inca.gov.br]
Application Notes and Protocols for Cell Culture-Based Assays of Benzyl Isoeugenol Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of Benzyl Isoeugenol
This compound, an aromatic compound found in various essential oils, is gaining interest in pharmacological and toxicological research. As with many phenolic compounds, understanding its interaction with biological systems at the cellular level is paramount for determining its potential therapeutic applications or identifying its toxicological liabilities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound using a suite of robust cell culture-based assays.
The methodologies detailed herein are designed not merely as procedural steps but as a holistic strategy to dissect the mechanisms underlying this compound-induced cell death. We will explore assays that evaluate metabolic viability, membrane integrity, and the key hallmarks of apoptosis, including the generation of reactive oxygen species (ROS), externalization of phosphatidylserine, and activation of executioner caspases. By employing this multi-parametric approach, researchers can construct a detailed profile of this compound's cytotoxic activity.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
A single assay is often insufficient to fully characterize the cytotoxic effects of a compound. Therefore, a panel of assays is recommended to build a comprehensive understanding of the dose-dependent and time-dependent effects of this compound. The following workflow provides a logical progression for investigating its cytotoxic mechanisms.
Caption: A logical workflow for assessing this compound cytotoxicity.
Part 1: Foundational Cytotoxicity Assays
This section details two fundamental assays for an initial assessment of this compound's cytotoxicity: the MTT and LDH assays. These assays provide a broad overview of the compound's effect on cell viability and membrane integrity.
MTT Assay: Gauging Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the various concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[5][8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also prepare control wells for determining spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture, as per the manufacturer's instructions, to each well.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[5]
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT | Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells.[3] | Metabolic activity, an indicator of cell viability.[4] | High throughput, cost-effective, well-established.[3] | Can be affected by changes in metabolic rate not related to viability. |
| LDH | Measurement of LDH released from cells with damaged plasma membranes.[7] | Membrane integrity, an indicator of cell death (necrosis/late apoptosis).[5] | High throughput, non-destructive to remaining cells.[8] | May underestimate cytotoxicity if membrane damage is a late event.[9] |
Part 2: Delving into the Mechanisms of Cell Death
Evidence suggests that phenolic compounds, including those structurally similar to this compound, can induce apoptosis, often initiated by an increase in intracellular reactive oxygen species (ROS).[12][13] The following assays are designed to investigate these specific apoptotic pathways.
DCFH-DA Assay: Quantifying Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[14] The cell-permeable DCFH-DA diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]
Protocol: DCFH-DA Assay for Intracellular ROS [14][17]
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 24-well plate or 96-well black-walled plate) and treat with this compound as previously described. Include a positive control (e.g., H₂O₂) and a negative control.
-
Probe Loading: After treatment, remove the medium and wash the cells once with serum-free medium.[14] Load the cells with DCFH-DA working solution (typically 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.[16][18]
-
Washing: Discard the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[14]
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission maxima for DCF are approximately 495 nm and 529 nm, respectively.[14][16]
-
Data Analysis: Quantify the change in fluorescence intensity in treated cells relative to untreated controls.
Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[19][20] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[21]
Protocol: Annexin V/PI Staining by Flow Cytometry [21]
-
Cell Seeding and Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[19]
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Assay: Measuring Executioner Caspase Activity
Caspases are a family of proteases that are key mediators of apoptosis.[22] Caspase-3 and caspase-7 are executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[23] Assays for caspase-3/7 activity typically utilize a substrate that, when cleaved, produces a fluorescent or luminescent signal.[24][25]
Protocol: Luminescent Caspase-Glo® 3/7 Assay [24]
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change relative to the untreated control.
Caption: Proposed apoptotic pathway induced by this compound.
Conclusion: Synthesizing the Data for a Comprehensive Cytotoxic Profile
By systematically applying the assays outlined in this guide, researchers can develop a detailed and mechanistic understanding of this compound's cytotoxicity. The initial screening with MTT and LDH assays will establish the dose- and time-dependent effects on cell viability and membrane integrity. Subsequent investigation into ROS production, phosphatidylserine externalization, and caspase-3/7 activation will elucidate the involvement of apoptosis in the observed cytotoxicity. This multi-faceted approach ensures a robust and reliable characterization of this compound's biological activity, providing a solid foundation for future drug development or toxicological assessment.
References
- 1. Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Intracellular ROS Assay [cellbiolabs.com]
- 16. bioquochem.com [bioquochem.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. kumc.edu [kumc.edu]
- 20. bosterbio.com [bosterbio.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stemcell.com [stemcell.com]
- 23. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the In Vivo Formulation of Benzyl Isoeugenol
Introduction: Navigating the Preclinical Formulation of Benzyl Isoeugenol
This compound, a synthetic aromatic ether derived from isoeugenol, presents a promising scaffold for therapeutic development, with preliminary studies suggesting potential antioxidant, anti-inflammatory, and even anticancer properties.[1] As researchers and drug development professionals advance this molecule into in vivo studies, the critical challenge of formulation comes to the forefront. With a high lipophilicity, evidenced by a Log P of approximately 4.3, and insolubility in aqueous media, developing a biocompatible and effective delivery system is paramount for obtaining reliable and reproducible preclinical data.[2][3]
This comprehensive guide provides a detailed framework for formulating this compound for in vivo research. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind formulation choices, offers detailed, field-proven protocols, and establishes a self-validating system for quality control. Our objective is to empower researchers to design and execute robust preclinical studies by mastering the formulation of this lipophilic compound.
Physicochemical Characterization: The Foundation of Formulation
A thorough understanding of the physicochemical properties of this compound is the bedrock of a successful formulation strategy. These parameters dictate the choice of excipients, administration routes, and analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₂ | [2] |
| Molecular Weight | 254.32 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents and oils | [3][4] |
| Log P (o/w) | 4.3 | [2] |
| Melting Point | 57–60 °C | [4] |
The high Log P value confirms the lipophilic nature of this compound, making aqueous-based formulations challenging without the use of solubilizing agents.[2] Its solubility in oils and organic solvents opens avenues for lipid-based and co-solvent systems.[3][4]
Strategic Formulation Approaches for this compound
Given its lipophilicity, several formulation strategies can be employed to effectively deliver this compound in vivo. The selection of an appropriate vehicle is a critical decision that depends on the intended route of administration, the required dose, and the toxicological profile of the excipients.[5][6]
Decision-Making Workflow for Vehicle Selection
The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for this compound.
Caption: A workflow for selecting a this compound formulation.
Detailed Formulation Protocols
The following protocols are provided as starting points for the formulation of this compound. Researchers should optimize these protocols based on their specific experimental needs and perform thorough validation.
Protocol 1: Oral Gavage - Aqueous Suspension
This approach is suitable for early-stage studies where simplicity and ease of preparation are prioritized. The use of a suspending agent is crucial to ensure dose uniformity.[6]
Materials:
-
This compound powder
-
Suspending agent: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Wetting agent: Tween 80 (Polysorbate 80)
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Homogenizer (optional, for improved particle size reduction)
Procedure:
-
Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. Calculate the required mass of this compound and CMC.
-
Prepare the Vehicle: Dissolve the calculated amount of CMC in sterile water by slowly adding the CMC to the water while stirring continuously with a magnetic stir bar. Gentle heating may be applied to aid dissolution. Allow the solution to cool to room temperature.
-
Trituration: Weigh the required amount of this compound and place it in a mortar. Add a few drops of Tween 80 (approximately 1-2% of the final volume) and triturate with the pestle to form a smooth paste. This step is critical for wetting the hydrophobic powder and preventing clumping.
-
Suspension Formation: Gradually add the 0.5% CMC solution to the paste in the mortar while continuously triturating to form a homogenous suspension.
-
Final Volume Adjustment: Transfer the suspension to a graduated cylinder and add the remaining 0.5% CMC solution to reach the final desired volume.
-
Homogenization: For a more uniform and stable suspension, homogenize the formulation at a moderate speed for 5-10 minutes.
-
Storage and Handling: Store the suspension at 2-8°C and protect it from light. It is recommended to prepare the formulation fresh on the day of dosing.[5] Before each administration, ensure the suspension is thoroughly vortexed to guarantee dose uniformity.
Protocol 2: Oral Gavage - Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
Lipid-based formulations can enhance the oral bioavailability of lipophilic compounds by improving their solubilization in the gastrointestinal tract.[7][8]
Materials:
-
This compound powder
-
Oil phase: Labrafac™ PG or similar medium-chain triglyceride
-
Surfactant: Kolliphor® EL (Cremophor® EL) or similar
-
Co-surfactant/Solubilizer: Transcutol® HP or similar
-
Glass vials
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Excipient Screening: Perform solubility studies of this compound in various oils, surfactants, and co-surfactants to identify the components that provide the highest solubility.
-
Formulation Preparation: Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).
-
Dissolution of this compound: Weigh the desired amount of this compound and add it to the pre-mixed vehicle in a glass vial.
-
Solubilization: Vortex the mixture thoroughly. Gentle heating in a water bath (not exceeding 40°C) can be used to facilitate dissolution. Continue mixing until a clear, homogenous solution is obtained.
-
Self-Emulsification Test: To confirm the self-emulsifying properties, add a small aliquot (e.g., 100 µL) of the formulation to a larger volume of water (e.g., 100 mL) with gentle agitation. A spontaneous formation of a fine emulsion (clear to slightly bluish-white) indicates a successful SEDDS formulation.
-
Storage: Store the formulation in a tightly sealed container at room temperature, protected from light.
Protocol 3: Intravenous Administration - Co-Solvent System
For intravenous administration, the formulation must be a clear, sterile solution free of particulate matter.[5][9] Co-solvent systems are often employed for this purpose.
Materials:
-
This compound powder
-
Co-solvent 1: N,N-Dimethylacetamide (DMA)
-
Co-solvent 2: Propylene glycol (PG)
-
Co-solvent 3: Polyethylene glycol 400 (PEG 400)
-
Aqueous phase: Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Vehicle Preparation: A commonly used vehicle for poorly soluble compounds is a mixture of DMA, PG, and PEG 400.[10] A potential starting ratio is 20% DMA, 40% PG, and 40% PEG 400 (DPP vehicle).[10]
-
Dissolution: Weigh the required amount of this compound and dissolve it in the pre-mixed DPP vehicle. Vortex until a clear solution is obtained.
-
Aqueous Dilution (if necessary): Depending on the study requirements, the co-solvent formulation may be further diluted with sterile saline or D5W immediately before administration. It is crucial to perform this dilution slowly while vortexing to prevent precipitation. The final concentration of the organic solvents should be kept as low as possible to minimize potential toxicity.
-
Sterile Filtration: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or particulate matter. The solution must be completely clear.
-
Administration: Administer the formulation via slow intravenous infusion to minimize potential vascular irritation and toxicity associated with the co-solvents.
Quality Control and Validation
Every prepared formulation must undergo a series of quality control checks to ensure its suitability for in vivo use.
| Parameter | Method | Acceptance Criteria |
| Visual Appearance | Direct observation against a black and white background | Clear and free of particulates (solutions); Homogenous and free of clumps (suspensions) |
| pH | pH meter | Within a physiologically acceptable range (typically 6.5-7.5 for IV) |
| Particle Size (Suspensions) | Laser diffraction or microscopy | Uniform particle size distribution, typically with the majority of particles < 20 µm to ensure syringeability and consistent absorption |
| Stability | Visual inspection and analytical quantification over time | No significant changes in appearance or concentration of this compound under storage conditions |
Analytical Quantification of this compound in Biological Matrices
To support pharmacokinetic and toxicokinetic studies, a validated analytical method for the quantification of this compound in biological matrices such as plasma is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a suitable technique.[11][12]
Proposed HPLC Method Outline
-
Instrumentation: HPLC system with a UV or MS/MS detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape and ionization in MS).
-
Detection: UV at an appropriate wavelength (determined by UV scan) or MS/MS in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Sample Preparation: Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction of plasma samples followed by evaporation and reconstitution in the mobile phase.
-
Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Toxicological Considerations
A 28-day oral gavage study in rats established a no-effect level (NOEL) for this compound at 60 mg/kg body weight/day.[13][14] At higher doses (120 and 240 mg/kg/day), effects such as decreased body weight and alterations in blood chemistry were observed.[13][14] It is also important to consider the potential toxicity of the excipients used in the formulation, especially for intravenous administration where high concentrations of organic solvents can cause hemolysis and irritation.[6] Therefore, the concentration of excipients should be kept to the minimum necessary to achieve the desired formulation characteristics.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate and well-characterized formulation. This guide provides a comprehensive framework, from understanding the physicochemical properties to detailed formulation protocols and analytical considerations. By applying the principles of causality in experimental design and implementing rigorous quality control, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the preclinical development of this promising compound.
References
- 1. Buy this compound | 92666-21-2 [smolecule.com]
- 2. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 3. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl Iso Eugenol – Organica Aromatics® [organicaaroma.com]
- 5. admescope.com [admescope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short term toxicity study in rats dosed with isoeugenol benzyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Benzyl Isoeugenol in Complex Matrices
Abstract
This comprehensive guide provides detailed analytical methodologies for the quantitative determination of benzyl isoeugenol, a common fragrance ingredient with regulatory limits due to its allergenic potential.[1][2] Designed for researchers, quality control analysts, and formulation scientists, this document outlines validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are presented with an emphasis on the scientific rationale behind procedural choices, ensuring robust, reproducible, and accurate results. We delve into sample preparation from complex cosmetic matrices, instrument configuration, method validation parameters, and data interpretation, establishing a self-validating framework for analysis.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 120-11-6) is a synthetic aromatic compound prized for its sweet, floral, and spicy notes, reminiscent of carnation and orange blossom.[3][4] Its chemical structure, C₁₇H₁₈O₂, features a benzyl ether linkage to the isoeugenol backbone, which contributes to its stability and desired olfactory profile in fine fragrances, cosmetics, and flavor applications.[5][6]
However, this compound is also recognized as a potential contact allergen.[7] Consequently, regulatory bodies worldwide, including the European Commission, have established strict guidelines for its use in consumer products. Under Regulation (EC) No 1223/2009, its presence must be declared on the label if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.[1][8] This regulatory landscape necessitates the availability of precise and reliable analytical methods to ensure consumer safety and corporate compliance. This document provides two primary, validated workflows for this purpose.
Preferred Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile and semi-volatile fragrance compounds like this compound within complex matrices. Its high chromatographic resolution effectively separates the analyte from matrix interferents, while mass spectrometry provides definitive identification and sensitive quantification.
Analytical Standard & Reagents
-
Reference Standard: this compound, certified purity ≥98%.[9] Store according to supplier instructions, typically in a cool, dark place.
-
Internal Standard (IS): Deuterated polycyclic aromatic hydrocarbon (e.g., Naphthalene-d8) or a compound with similar chemical properties not present in the sample.
-
Solvents: HPLC or GC-grade Methyl tert-butyl ether (MTBE), Methanol, Acetonitrile.
-
Drying Agent: Anhydrous Sodium Sulfate.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is optimized for extracting this compound from emulsion-based matrices like creams and lotions. The choice of MTBE is causal; its polarity is ideal for extracting fragrance compounds while minimizing the co-extraction of highly polar matrix components.
Step-by-Step Procedure:
-
Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to the sample. This is critical for correcting variations in extraction efficiency and injection volume.
-
Matrix Dissociation: Add 5 mL of deionized water and 5 mL of MTBE. The water helps to break the emulsion structure of the cosmetic base.[10]
-
Extraction: Vigorously mix the sample for 30 minutes using a mechanical shaker or mixer. This ensures exhaustive partitioning of this compound into the organic (MTBE) phase.[10]
-
Phase Separation & Drying: Add approximately 5 g of anhydrous sodium sulfate to remove residual water from the organic layer, which is crucial for preventing column degradation and interference. Centrifuge for 30 minutes at 3000 x g to achieve a clean separation of the layers.[10]
-
Final Preparation: Carefully transfer the supernatant (MTBE layer) into a clean vial. Filter through a 0.45 µm syringe filter if any particulate matter is present. The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| MS Detector | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing good separation for a wide range of fragrance allergens. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing optimal chromatographic efficiency.[11] |
| Injector Temp. | 290 °C | Ensures rapid volatilization of the analyte without thermal degradation.[11] |
| Injection Mode | Splitless (0.5 min) | Maximizes analyte transfer to the column for trace-level detection.[11] |
| Oven Program | 40°C (hold 1 min), ramp 10°C/min to 260°C (hold 2 min) | A standard temperature ramp that effectively separates analytes based on boiling point.[11] |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing fragmentation. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only characteristic ions of this compound (e.g., m/z 254, 91). |
GC-MS Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is preferred, HPLC with a Diode Array Detector (DAD) or UV detector is a powerful alternative, particularly for non-volatile matrices or when derivatization is undesirable. Reverse-phase HPLC is the most common mode for this analysis.
Protocol 3: HPLC Instrumentation and Conditions
This method is adapted from established protocols for fragrance allergens.[12][13][14]
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine quantitative analysis. |
| Detector | Diode Array Detector (DAD) or UV-Vis | DAD allows for spectral confirmation, enhancing specificity. |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column offering good retention and peak shape. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and is MS-compatible.[13][14] |
| Gradient | 60% B to 100% B over 15 min; hold 5 min | A gradient elution is necessary to elute the relatively non-polar this compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection λ | 270 nm | A wavelength where the chromophore of this compound exhibits significant absorbance.[15] |
Method Validation: A Trustworthy System
Any analytical method must be validated to ensure it is fit for purpose. The following parameters are critical for a self-validating system, with typical acceptance criteria provided.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995 over a 5-point calibration range. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery studies. | Mean recovery between 80-120%.[16] |
| Precision | The degree of agreement among individual test results. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%.[10][16] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (DAD), chromatographic resolution > 1.5, or confirmation by MS. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; must be verified with acceptable precision and accuracy. LOQs for fragrance allergens are often in the 2-20 µg/g range.[16] |
HPLC Workflow Diagram
References
- 1. matheo.uliege.be [matheo.uliege.be]
- 2. newsletter.sgs.com [newsletter.sgs.com]
- 3. vanaroma.com [vanaroma.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. Isoeugenol, benzyl ether [webbook.nist.gov]
- 6. Buy this compound | 92666-21-2 [smolecule.com]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. measurlabs.com [measurlabs.com]
- 9. Benzyl Iso Eugenol – Organica Aromatics® [organicaaroma.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Survey of chemical substances in consumer products, 79 – Survey and health risk assessment of products for treatment of sports injuries and pains – 3 Quantitative chemical analyses [www2.mst.dk]
- 12. Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Benzyl eugenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Benzyl eugenol | SIELC Technologies [sielc.com]
- 15. Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 16. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Benzyl Isoeugenol in Drug Discovery Screening Workflows
Introduction: The Rationale for Screening Benzyl Isoeugenol
This compound (C₁₇H₁₈O₂) is an aromatic compound derived from isoeugenol, a component of various essential oils.[1][2] While traditionally used as a fragrance and flavoring agent, a growing body of preclinical research highlights its potential as a versatile scaffold for drug discovery.[3][4] Studies have identified multiple biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5] Specifically, its demonstrated ability to inhibit key enzymes and induce apoptosis in cancer cell lines makes it a compelling candidate for systematic screening against various therapeutic targets.[5][6]
This guide provides a structured approach for researchers to evaluate this compound in both target-based and phenotypic screening paradigms. The protocols herein are designed not merely as procedural steps but as self-validating systems, emphasizing the scientific causality behind experimental choices to ensure robust and reproducible data generation.
Compound Profile & Pre-Screening Considerations
Before initiating any screening assay, a thorough understanding of the test compound's physicochemical properties is paramount. This ensures proper handling, accurate concentration preparation, and minimizes experimental artifacts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene | [5] |
| CAS Number | 120-11-6 | [7] |
| Molecular Formula | C₁₇H₁₈O₂ | [5] |
| Molecular Weight | 254.32 g/mol | [5] |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [5][7] |
| Stability | Stable under normal conditions; non-discoloring in soap | [8][9] |
Protocol A: Stock Solution Preparation & Handling
Causality: this compound's insolubility in aqueous media necessitates the use of an organic solvent to create a high-concentration stock. Dimethyl sulfoxide (DMSO) is the standard choice for primary screening assays due to its high solubilizing power and compatibility with most biological assays at low final concentrations (typically ≤0.5%).[10]
-
Safety First: Handle this compound in a well-ventilated area or chemical fume hood.[11] Due to its classification as a potential skin sensitizer, wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses.[8][12]
-
Stock Preparation: Prepare a 10 mM stock solution by dissolving 2.54 mg of this compound in 1 mL of 100% DMSO.
-
Solubilization: Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Part 1: Target-Based Screening - Enzyme Inhibition Assays
Rationale: Target-based assays are fundamental in drug discovery for identifying compounds that modulate the activity of a specific protein, such as an enzyme.[13] Research indicates that this compound can inhibit enzymes like tyrosinase and acetylcholinesterase, making this a logical starting point for characterization.[5] The following protocol details a screen against tyrosinase, an enzyme relevant in dermatology (melanogenesis) and neurodegeneration.
Caption: Workflow for a target-based enzyme inhibition assay.
Protocol B: Tyrosinase Activity Inhibition Assay (Spectrophotometric)
Causality: This assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product. An inhibitor will reduce the rate of this reaction, leading to a lower absorbance reading. Using a spectrophotometric method provides a robust, cost-effective, and high-throughput compatible readout.[14]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (pH 6.8)
-
This compound (10 mM stock in DMSO)
-
Kojic acid (positive control)
-
384-well clear, flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Compound Plating: Create a serial dilution of the 10 mM this compound stock in DMSO. Typically, an 8-point, 3-fold dilution series is effective, starting from 1 mM.
-
Assay Plate Preparation: Using an automated liquid handler or multichannel pipette, transfer 1 µL of each compound dilution into the appropriate wells of a 384-well plate.
-
Controls:
-
Negative Control (0% Inhibition): 1 µL of DMSO.
-
Positive Control (100% Inhibition): 1 µL of a high-concentration kojic acid solution (e.g., 1 mM).
-
-
Enzyme Addition: Add 25 µL of tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to all wells.
-
Pre-incubation: Mix gently on a plate shaker for 1 minute and incubate for 10 minutes at 37°C. This step allows the compound to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of L-DOPA solution (e.g., 2 mM in phosphate buffer) to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 475 nm every minute for 20 minutes.
-
Data Analysis:
-
Determine the reaction rate (Vmax) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive) / (Rate_Negative - Rate_Positive))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
Part 2: Phenotypic Screening - Cell-Based Assays
Rationale: While target-based screens are powerful, they do not predict a compound's effect in a complex biological system.[15] Cell-based assays provide this crucial context, allowing for the assessment of outcomes like cytotoxicity, proliferation, and apoptosis.[16][17] Given preliminary reports of this compound's anticancer properties, screening against cancer cell lines is a high-priority application.[5]
Caption: General workflow for cell-based screening assays.
Protocol C: Anti-Proliferation Assay (MTT)
Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[18] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product. A reduction in this conversion indicates cytotoxicity or cytostatic effects. This assay is a robust first-pass screen for identifying potential anticancer agents.
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer cells, where isoeugenol derivatives have shown activity[19]).
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution).
-
Doxorubicin (positive control).
-
96-well clear, flat-bottom tissue culture plates.
Procedure:
-
Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[20] Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Preparation: Prepare a 2X working concentration serial dilution of this compound in complete growth medium from your DMSO stock. Ensure the final DMSO concentration that the cells will be exposed to is ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Also include wells for a negative control (medium with 0.5% DMSO) and a positive control (doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the negative control (100% viability).
-
Calculate the percent viability for each concentration.
-
Plot the % Viability against the logarithm of compound concentration to determine the EC₅₀ value.
-
Part 3: Mechanistic Elucidation & Hit Prioritization
Rationale: A primary screening campaign will identify "hits"—compounds that demonstrate activity in the primary assay. The next critical phase is to confirm this activity and begin to understand the mechanism of action (MOA).[21] For this compound, which inhibits cancer cell proliferation, a logical next step is to determine if the mode of cell death is apoptosis, as suggested by existing literature.[5][19]
Caption: Proposed apoptotic pathway activated by isoeugenol derivatives.[19]
Protocol D: Apoptosis Confirmation via Caspase-3/7 Activity Assay
Causality: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. Their activation is a hallmark of apoptosis. A luminescent assay, such as Caspase-Glo® 3/7, provides a highly sensitive and specific method to measure this activation.[22] The assay uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspase, releases a substrate for luciferase, generating a light signal proportional to caspase activity.
Procedure:
-
Assay Setup: Plate and treat cells with this compound as described in Protocol C (steps 1-4), using a white-walled, clear-bottom 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: A significant increase in luminescence in compound-treated wells compared to vehicle-treated wells confirms the induction of apoptosis via caspase-3/7 activation.
Summary and Forward Outlook
This compound represents a promising natural product-derived scaffold with multifaceted biological activities. The protocols outlined in this application note provide a robust framework for its systematic evaluation in drug discovery screening. By progressing from broad phenotypic screens (anti-proliferation) to more specific target-based (enzyme inhibition) and mechanistic assays (apoptosis), researchers can effectively identify and validate the therapeutic potential of this compound. Successful identification of a reproducible "hit" in these primary assays should be followed by more advanced studies, including secondary mechanistic assays (e.g., cell cycle analysis, Western blotting for apoptotic markers), and medicinal chemistry efforts to establish a structure-activity relationship (SAR) for lead optimization.[21]
References
- 1. jdpeople.es [jdpeople.es]
- 2. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. This compound – Floral/Spicy [myskinrecipes.com]
- 5. Buy this compound | 92666-21-2 [smolecule.com]
- 6. Control of ER-positive breast cancer by ERα expression inhibition, apoptosis induction, cell cycle arrest using semisynthetic isoeugenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 120-11-6 [thegoodscentscompany.com]
- 8. vigon.com [vigon.com]
- 9. This compound Online Kopen bij Hekserij [eng.hekserij.nl]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. echemi.com [echemi.com]
- 12. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 15. criver.com [criver.com]
- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Investigation of the effects of isoeugenol-based phenolic compounds on migration and proliferation of HT29 colon cancer cells at cellular and molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl Isoeugenol as a Potential Agricultural Pesticide
Introduction
The imperative for sustainable agricultural practices has catalyzed the exploration of naturally derived compounds for pest management.[1][2] Botanical pesticides, derived from plant secondary metabolites, offer a promising alternative to synthetic pesticides, often exhibiting greater biodegradability and a more favorable toxicological profile.[1][3] Benzyl isoeugenol, a derivative of the phenylpropanoid isoeugenol, has emerged as a compound of interest due to the known insecticidal and antifeedant properties of its parent compounds, eugenol and isoeugenol.[4][5] These molecules are major constituents of essential oils from plants such as clove.[4] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of this compound as a potential agricultural pesticide. It outlines detailed protocols for assessing its bioactivity, elucidating its mechanism of action, developing stable formulations, and evaluating its safety profile, all within the context of regulatory expectations for biopesticides.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its formulation and application as a pesticide.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₂ | [6] |
| Molecular Weight | 254.32 g/mol | [6] |
| Appearance | White crystalline solid | [6][7] |
| Solubility | Soluble in alcohol and paraffin oil; insoluble in water. | [7] |
| Log P (o/w) | 4.3 | [6] |
Synthesis of this compound
This compound is a synthetic derivative of isoeugenol, which in turn is typically isomerized from eugenol, the primary component of clove oil.[8][9] The synthesis involves the benzylation of isoeugenol, where the phenolic hydroxyl group of isoeugenol reacts with benzyl chloride.[6][9]
Part 1: Bioactivity Assessment
The initial phase of evaluating a potential pesticide is to determine its efficacy against target pests. For this compound, this involves assessing its lethality (insecticidal activity) and its ability to deter feeding (antifeedant activity). Spodoptera frugiperda (fall armyworm) is a significant agricultural pest and serves as a relevant model for these assays.[4]
Larvicidal Bioassay (Topical Application)
This protocol determines the dose of this compound required to cause mortality in a target insect population.
Workflow for Larvicidal Bioassay
Caption: Workflow for the larvicidal bioassay of this compound.
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent such as acetone. Create a series of dilutions to establish a dose-response curve. A negative control (solvent only) and a positive control (a known insecticide) should be included.
-
Insect Rearing: Use third-instar larvae of S. frugiperda reared on an artificial diet under controlled conditions (25 ± 2°C, 60-70% RH, 14:10 L:D photoperiod).[10]
-
Topical Application: Apply 1 µL of the test solution directly to the dorsal thorax of each larva using a micro-applicator.[11]
-
Incubation: Place each treated larva in an individual container with a sufficient amount of artificial diet. Maintain the containers under the same controlled conditions as rearing.
-
Data Collection: Record the number of dead larvae at 24, 48, and 72 hours post-application.
-
Data Analysis: Use probit analysis to calculate the LD50 (lethal dose for 50% of the population) and its 95% confidence limits.
Antifeedant Bioassay (No-Choice Test)
This assay quantifies the ability of this compound to deter feeding.
Protocol:
-
Preparation of Treated Leaf Discs: Prepare various concentrations of this compound in a solvent.[10] Use a cork borer to create uniform leaf discs from maize leaves.[12] Dip the leaf discs into the test solutions for a few seconds and allow them to air dry.[10] Control discs should be dipped in solvent only.
-
Insect Preparation: Starve third-instar S. frugiperda larvae for 4 hours prior to the assay.
-
Assay Setup: Place one treated leaf disc on a moist filter paper inside a Petri dish. Introduce a single pre-starved larva into each dish.[10]
-
Incubation: Maintain the Petri dishes in a rearing chamber for 24 hours.[10]
-
Data Collection: Measure the area of the leaf disc consumed by the larva. A leaf area meter or image analysis software can be used for accurate measurement.[12]
-
Data Analysis: Calculate the Antifeedant Index (AFI) or Feeding Deterrent Index (FDI) using the following formula:[10][13]
FDI (%) = [(C - T) / (C + T)] x 100
Where C is the area consumed in the control and T is the area consumed in the treatment.
Part 2: Mechanism of Action
Understanding how a pesticide works is crucial for its effective use and for managing potential resistance. For eugenol and its derivatives, a primary mode of action is the inhibition of acetylcholinesterase (AChE), a key enzyme in the insect nervous system.[4][14]
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay measures the extent to which this compound inhibits AChE activity. The protocol is based on the Ellman method.[14]
Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare fresh.[14]
-
DTNB (Ellman's Reagent): Prepare a solution in the phosphate buffer.[14]
-
Acetylthiocholine Iodide (ATCI): Prepare a solution of the substrate in the phosphate buffer.[14]
-
AChE Solution: Prepare a solution of acetylcholinesterase from a commercial source (e.g., from electric eel) in the phosphate buffer.[14]
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer, DTNB solution, and the this compound test solution to each well.
-
Add the AChE solution to each well.
-
Incubate for a short period.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.[15][16]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Part 3: Formulation Development
Botanical pesticides often suffer from instability, high volatility, and susceptibility to environmental degradation.[14] Advanced formulation strategies such as nanoemulsions and microencapsulation can enhance their stability and efficacy.[14][17][18]
Nanoemulsion Formulation
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm.[19][20] They offer advantages such as improved stability and increased bioavailability.[21]
Protocol (Low-Energy Emulsification):
-
Organic Phase Preparation: Dissolve this compound in a suitable carrier oil. Add an appropriate emulsifier (e.g., Tween 80, Span 80).
-
Aqueous Phase Preparation: Prepare the aqueous phase, which may contain a co-surfactant.
-
Emulsification: Slowly add the aqueous phase to the organic phase with continuous stirring. The formation of a clear or translucent nanoemulsion indicates successful formulation.[19]
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and stability over time and under different temperature conditions.
Microencapsulation
Microencapsulation involves entrapping the active ingredient within a polymer shell, providing protection and controlled release.[17]
Protocol (Complex Coacervation):
-
Core Material Emulsification: Emulsify an oil solution of this compound in an aqueous solution of a polymer (e.g., gelatin).
-
Coating Material Addition: Add a second polymer solution (e.g., gum arabic) to the emulsion.
-
Coacervation Induction: Adjust the pH of the mixture to induce the coacervation of the two polymers around the oil droplets.
-
Wall Hardening: Cross-link the polymer shell using a suitable agent (e.g., glutaraldehyde).
-
Microcapsule Recovery: Wash and dry the resulting microcapsules.
-
Characterization: Analyze the microcapsules for encapsulation efficiency, particle size, and release kinetics.
Part 4: Safety and Toxicological Assessment
A critical component of pesticide development is the evaluation of its potential impact on non-target organisms and the environment.
Phytotoxicity Assessment
This protocol assesses the potential for this compound to cause harm to the crops it is intended to protect.[22]
Protocol:
-
Plant Selection: Choose representative crop species for testing.[3]
-
Treatment Application: Prepare a formulation of this compound at the intended application concentration and at a higher concentration (e.g., double).[22] Spray the plants to the point of runoff. A control group should be sprayed with water or the formulation blank.[23]
-
Observation: Observe the plants for a period of 7-21 days.[23] Look for signs of phytotoxicity, including leaf yellowing, burning, distortion, or stunting.[3][23]
-
Data Collection: Rate the phytotoxicity on a standardized scale. Measurements of plant height and biomass can also be taken.[23]
Non-Target Organism Toxicity
It is essential to evaluate the toxicity of this compound to beneficial insects, such as pollinators and predators.[9]
Protocol (using a representative beneficial insect, e.g., a lady beetle):
-
Exposure: Expose the beneficial insects to this compound through various routes, such as contact with treated surfaces or ingestion of treated food.
-
Observation: Monitor the insects for mortality, sublethal effects (e.g., changes in behavior, reproduction), and developmental abnormalities over a defined period.
-
Data Analysis: Compare the results to control groups to determine the potential risk to beneficial insect populations.
Part 5: Regulatory Considerations
The registration of a new pesticide in the United States is governed by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[24][25] Botanical pesticides, often classified as "biochemicals," have specific data requirements.[4][26]
Key Data Requirements for EPA Registration of a Biochemical Pesticide: [8][24]
-
Product Chemistry: Data on the composition and physicochemical properties of the active ingredient and the end-use product.
-
Product Performance: Efficacy data to support the claims on the product label.
-
Hazard to Humans and Domestic Animals: Acute toxicity studies (oral, dermal, inhalation, eye, and skin irritation).
-
Hazard to Nontarget Organisms: Studies on the toxicity to birds, fish, aquatic invertebrates, and beneficial insects.[8]
-
Environmental Fate: Data on how the pesticide breaks down in the environment.[8]
Researchers should consider these data requirements early in the development process to ensure that the necessary studies are conducted to support future registration.
Conclusion
This compound presents a promising avenue for the development of a novel, naturally-derived agricultural pesticide. Its foundation in the well-understood chemistry of eugenol and isoeugenol, coupled with the potential for enhanced efficacy and stability through modern formulation techniques, makes it a compelling candidate for further research. By following the detailed protocols outlined in these application notes, researchers can systematically evaluate the bioactivity, mechanism of action, and safety profile of this compound, paving the way for its potential integration into sustainable pest management programs.
References
- 1. Encapsulation of Essential Oils for the Development of Biosourced Pesticides with Controlled Release: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Federal Register :: Pesticides; Data Requirements for Biochemical and Microbial Pesticides [federalregister.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9126163B2 - Nanoemulsions and processes for their preparation, and their use as formulations of plant protection agents and/or pesticides and/or cosmetic preparations - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Data Requirements for Pesticide Registration [npic.orst.edu]
- 9. openagrar.de [openagrar.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bioactivity of semisynthetic eugenol derivatives against Spodoptera frugiperda (Lepidoptera: Noctuidae) larvae infesting maize in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Botanical Antifeedants: An Alternative Approach to Pest Control [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. attogene.com [attogene.com]
- 17. Microencapsulation of Essential Oils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. jhpttropika.fp.unila.ac.id [jhpttropika.fp.unila.ac.id]
- 20. Nanoemulsion and Its Application in Pesticide Formulation [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. pp1.eppo.int [pp1.eppo.int]
- 23. greenhousegrower.com [greenhousegrower.com]
- 24. epa.gov [epa.gov]
- 25. epa.gov [epa.gov]
- 26. epa.gov [epa.gov]
Application Notes & Protocols: A Mechanistic Approach to Assessing the Skin Sensitization Potential of Benzyl Isoeugenol
Introduction: Deconstructing Skin Sensitization
Allergic contact dermatitis (ACD) is a significant toxicological endpoint, representing an adaptive immune response to small, reactive chemicals known as haptens. The process is not instantaneous; it involves a complex sequence of biological events that first prime the immune system (induction phase) and then elicit a clinical reaction upon subsequent exposure. To standardize non-animal testing approaches, the Organisation for Economic Co-operation and Development (OECD) has framed these events within an Adverse Outcome Pathway (AOP) .[1][2] This AOP serves as our foundational guide, outlining four key events (KEs) that progress from a molecular interaction to the adverse outcome of skin sensitization.[3]
The AOP for skin sensitization is initiated by the covalent binding of a chemical to skin proteins (Key Event 1), which leads to the activation of keratinocytes (Key Event 2) and subsequently the activation of dendritic cells (Key Event 3). These activated dendritic cells then migrate to the lymph nodes to prime T-cells (Key Event 4), resulting in the acquisition of sensitization. This framework allows us to select a battery of mechanistically relevant in chemico and in vitro assays to assess the risk posed by a substance without resorting to animal testing.
Case Study Molecule: Benzyl Isoeugenol (CAS 120-11-6)
This compound is a fragrance ingredient structurally related to isoeugenol, a well-documented skin sensitizer.[4][5] While extensive data exists for isoeugenol, data for this compound often relies on "read-across"—using information from structurally similar chemicals to predict its properties.[6] This is a common and necessary strategy in modern toxicology. For instance, the safety assessment for isoeugenyl benzyl ether (a synonym for this compound) derives its No Expected Sensitization Induction Level (NESIL) from data on the read-across analog isoeugenyl methyl ether.[6] This guide will detail the application of the standard AOP-based testing battery to a molecule like this compound, explaining how each assay interrogates a specific Key Event and contributes to a comprehensive safety assessment.
Figure 1: The Adverse Outcome Pathway (AOP) for Skin Sensitization.
Key Event 1: Covalent Protein Binding (Haptenation)
Scientific Principle: The molecular initiating event (MIE) for sensitization is the covalent binding of an electrophilic chemical (or its metabolite) to nucleophilic residues on skin proteins, forming a hapten-protein complex.[7][8] This modified protein is then recognized as foreign by the immune system. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that models this event by measuring the depletion of synthetic peptides containing either cysteine or lysine after incubation with the test chemical.[7][9]
Application Note: DPRA for this compound
The DPRA directly assesses the intrinsic electrophilic reactivity of a chemical. For a molecule like this compound, this assay determines if it can directly bind to nucleophilic amino acids. A positive result would suggest it is a direct-acting hapten. A negative result might indicate it is a "prohapten" (requiring metabolic activation to become reactive) or a "prehapten" (requiring auto-oxidation), or simply non-reactive. The assay's simplicity and high throughput make it an excellent first step in the assessment pipeline.
Protocol: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C[9][12]
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile). Causality: Acetonitrile is chosen for its ability to dissolve a wide range of organic compounds and its compatibility with HPLC analysis.
-
Prepare synthetic cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH) peptide stock solutions to a final concentration of 0.667 mM in the appropriate buffer (phosphate buffer pH 7.5 for cysteine, ammonium acetate buffer pH 10.2 for lysine).[10] Causality: The different pH values optimize the reactivity of the specific nucleophilic side chains of cysteine and lysine.
-
Prepare a 100 mM solution of the positive control, cinnamic aldehyde, in acetonitrile.
-
-
Incubation:
-
For the cysteine peptide, mix the this compound stock solution with the peptide solution to achieve a final 1:10 molar ratio (Test Chemical:Peptide).
-
For the lysine peptide, mix the this compound stock solution with the peptide solution to achieve a final 1:50 molar ratio.
-
Include reference controls (peptide + solvent) and a positive control.
-
Incubate all samples for 24 ± 1 hours at 25 ± 2.5°C with gentle shaking.[7]
-
-
Sample Analysis:
-
Following incubation, dilute the samples with the HPLC mobile phase.
-
Analyze the concentration of the remaining (non-depleted) peptide in each sample using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with UV detection at 220 nm.[10]
-
-
Data Interpretation & Prediction Model:
-
Calculate the percent peptide depletion for both cysteine and lysine using the formula: % Depletion = [1 - (Peak Area of Test Sample / Peak Area of Reference Control)] * 100
-
Average the results from three independent experiments.
-
Apply the prediction model: The mean of cysteine and lysine depletion is calculated. Based on thresholds, the chemical is categorized into one of four reactivity classes (low, moderate, high, or minimal reactivity).[7]
-
| Reactivity Class | Prediction | Cysteine Depletion (%) | Mean Cys/Lys Depletion (%) |
| High Reactivity | Positive | ≥ 42.47 | ≥ 22.62 |
| Moderate Reactivity | Positive | < 42.47 | ≥ 22.62 |
| Low Reactivity | Positive | ≥ 13.89 | < 22.62 |
| Minimal Reactivity | Negative | < 13.89 | < 22.62 |
| Table 1: DPRA Prediction Model based on OECD TG 442C. |
Key Event 2: Keratinocyte Activation
Scientific Principle: Keratinocytes, the primary cells of the epidermis, respond to cellular stress caused by haptens.[11] Many sensitizers are electrophiles that disrupt the homeostasis of the cell, leading to the activation of the Keap1-Nrf2-ARE signaling pathway, a major regulator of cytoprotective gene expression.[12] The KeratinoSens™ assay is an in vitro method that measures the activation of this pathway. It uses a human keratinocyte cell line (HaCaT) containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[13][14]
Application Note: KeratinoSens™ for this compound
This assay provides biological context to the chemical reactivity measured by the DPRA. If this compound (or its metabolite) is an electrophile, it should trigger the Nrf2 pathway. This test is crucial for identifying sensitizers that may be missed by the DPRA (e.g., some prohaptens) and provides strong, cell-based evidence of a sensitizing potential.
Figure 2: Keap1-Nrf2-ARE Pathway Activation in the KeratinoSens™ Assay.
Protocol: KeratinoSens™ Assay - OECD TG 442D[13][14]
-
Cell Culture:
-
Seed KeratinoSens™ cells into 96-well plates and culture for 24 hours at 37°C / 5% CO₂.[11] Causality: This allows cells to adhere and reach an optimal confluency for the experiment.
-
-
Chemical Exposure:
-
Prepare a 200 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create 12 test concentrations (e.g., from ~1 µM to 2000 µM). The final DMSO concentration in the wells must be kept constant, typically at 1%.[11]
-
Include a negative control (1% DMSO) and a positive control (cinnamic aldehyde).
-
Expose the cells to the test chemical concentrations for 48 hours.
-
-
Luciferase Activity & Viability Measurement:
-
After incubation, measure cell viability in a parallel plate using a standard method like the MTT assay. Causality: This is a critical self-validating step. A positive luciferase signal is only considered valid if it occurs at non-cytotoxic concentrations (typically >70% viability), ensuring the response is a specific cellular activation, not a result of cell death.
-
Lyse the cells in the assay plate and add a luciferase substrate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Interpretation & Prediction Model:
-
Calculate the fold induction of luciferase activity relative to the negative control for each concentration.
-
Determine the EC1.5 value : the concentration at which luciferase induction reaches a 1.5-fold threshold.
-
Determine the Imax : the maximum fold induction observed.
-
A chemical is classified as a positive sensitizer if:
-
The EC1.5 value is less than 1000 µM in at least two of three independent runs.
-
At the lowest concentration causing ≥ 1.5-fold induction, cell viability is >70%.
-
Gene induction is statistically significant.[12]
-
-
Key Event 3: Dendritic Cell Activation
Scientific Principle: Following keratinocyte activation, dendritic cells (DCs) in the skin are activated, a critical step for initiating the adaptive immune response.[15] Activated DCs upregulate the expression of co-stimulatory surface markers, such as CD54 and CD86.[16] The human Cell Line Activation Test (h-CLAT) models this key event by measuring the expression of these markers on a human monocytic leukemia cell line (THP-1) after exposure to a test chemical.[17][18]
Application Note: h-CLAT for this compound
The h-CLAT provides the third piece of the puzzle, assessing the test chemical's ability to stimulate a key immune cell type. A positive result in the h-CLAT, especially when combined with positive signals from the DPRA and/or KeratinoSens™ assays, provides a very high degree of confidence that the chemical has sensitizing potential. This assay is performed according to OECD TG 442E.[16][19]
Protocol: human Cell Line Activation Test (h-CLAT) - OECD TG 442E[17][20]
-
Cell Culture and Viability Pre-test:
-
Culture THP-1 cells in suspension.
-
First, determine the cytotoxicity of this compound on THP-1 cells to find the concentration that results in 75% viability (CV75). This is typically done using a propidium iodide (PI) staining assay analyzed by flow cytometry. Causality: The main experiment's concentrations are based on the CV75 value to ensure marker upregulation is not an artifact of cytotoxicity.
-
-
Chemical Exposure:
-
Based on the CV75 value, treat THP-1 cells with a series of 8 concentrations of this compound for 24 hours.
-
Include a vehicle control (e.g., DMSO) and positive controls (e.g., DNCB, Nickel Sulfate).
-
-
Antibody Staining and Flow Cytometry:
-
After incubation, harvest the cells and wash them.
-
Stain the cells with fluorochrome-conjugated antibodies specific for CD86 and CD54, along with PI for live/dead cell discrimination.
-
Analyze the samples using a flow cytometer to quantify the Mean Fluorescence Intensity (MFI) of CD86 and CD54 on the live cell population.
-
-
Data Interpretation & Prediction Model:
-
Calculate the Relative Fluorescence Intensity (RFI) for each marker: RFI = (MFI of treated cells / MFI of control cells) * 100
-
A test chemical is classified as positive if, in at least two of three independent runs, the RFI meets the following criteria at any non-cytotoxic concentration:
-
CD86 RFI ≥ 150%
-
OR
-
CD54 RFI ≥ 200% [15]
-
-
Figure 3: Experimental Workflow for the h-CLAT Assay.
Integrated Assessment & Defined Approaches
No single in vitro or in chemico test is sufficient to replace animal testing.[20] Instead, regulatory bodies like the OECD advocate for Integrated Approaches to Testing and Assessment (IATA) or Defined Approaches (DAs) .[21][22] These strategies combine data from multiple AOP-based assays using a fixed data interpretation procedure to make a final hazard and/or potency classification.[23]
A common and well-validated DA is the "2 out of 3" (2o3) approach , described in OECD TG 497.[20] This approach integrates results from assays covering the first three key events.
Application Note: The 2o3 DA for this compound
Figure 4: Logic Diagram for the "2 out of 3" Defined Approach (DA).
Summary of Expected Data for this compound
The following table presents a hypothetical but plausible set of results for this compound, based on its structural similarity to the known sensitizer isoeugenol.
| Assay (Key Event) | Metric | Hypothetical Result | Interpretation |
| DPRA (KE1) | Mean Cys/Lys Depletion | 8.5% | Negative (Minimal Reactivity) |
| KeratinoSens™ (KE2) | EC1.5 Value | 85 µM | Positive |
| h-CLAT (KE3) | CD86 RFI | 190% at 50 µM | Positive |
| 2 out of 3 DA | Final Classification | 2 of 3 Positive | SENSITIZER |
| Table 2: Hypothetical Integrated Assessment for this compound. |
This integrated assessment strongly suggests that this compound is a skin sensitizer, likely acting as a prohapten that requires metabolic activation to elicit its effects at the cellular level.
References
- 1. oecd.org [oecd.org]
- 2. From pathways to people: applying the adverse outcome pathway (AOP) for skin sensitization to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, 120-11-6 [thegoodscentscompany.com]
- 5. Skin sensitization potency of isoeugenol and its dimers evaluated by a non-radioisotopic modification of the local lymph node assay and guinea pig maximization test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. policycommons.net [policycommons.net]
- 9. iivs.org [iivs.org]
- 10. x-cellr8.com [x-cellr8.com]
- 11. x-cellr8.com [x-cellr8.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. iivs.org [iivs.org]
- 17. oecd.org [oecd.org]
- 18. x-cellr8.com [x-cellr8.com]
- 19. thepsci.eu [thepsci.eu]
- 20. labcorp.com [labcorp.com]
- 21. altex.org [altex.org]
- 22. criver.com [criver.com]
- 23. oecd.org [oecd.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of Benzyl Isoeugenol
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of benzyl isoeugenol. This document provides a structured, in-depth approach to troubleshooting common issues and implementing effective solubilization strategies, grounded in established scientific principles.
Introduction: The Challenge of this compound
This compound is a valuable aromatic compound used in fragrance, flavor, and cosmetic applications[1][2][3]. However, its utility in aqueous-based formulations is significantly hampered by its physicochemical properties. With an estimated water solubility of only 2.344 mg/L at 25°C and a high octanol-water partition coefficient (LogP ≈ 4.3), it is classified as practically insoluble in water[1][4][5]. This hydrophobic nature stems from its molecular structure, which consists of a large, non-polar aromatic framework[6][7].
This guide provides a systematic framework for diagnosing solubility problems and selecting the most appropriate enhancement technique for your specific application.
PART 1: Troubleshooting Guide - A Step-by-Step Approach
This section is designed to guide you from initial problem identification to a viable experimental strategy.
Initial Assessment: My this compound won't dissolve. What should I check first?
Before employing advanced techniques, ensure the fundamentals are correct:
-
Purity of Compound: Verify the purity of your this compound. Impurities can sometimes affect solubility.
-
System Purity: Ensure your aqueous solvent (e.g., deionized water, buffer) is free from contaminants.
-
Temperature: Gently warming the solution may increase solubility, but be cautious as this compound has a relatively low melting point (26-28°C) and elevated temperatures can cause degradation or volatility[2].
-
Agitation: Are you providing sufficient mechanical energy (e.g., stirring, vortexing, sonication) to facilitate the dissolution process? Simple static mixing is often insufficient for highly hydrophobic compounds.
If these basic checks do not resolve the issue, proceed to the strategic selection guide below.
Diagnostic Flowchart: Selecting a Solubilization Strategy
The following flowchart will help you choose the most suitable method based on your experimental constraints and desired outcome.
Caption: A decision-making flowchart for selecting a this compound solubilization method.
Detailed Troubleshooting Q&A
Q1: I need a simple and quick method for a low concentration solution. What should I try?
Answer: The most straightforward approach is co-solvency .[8] this compound is readily soluble in alcohols like ethanol[1][2]. By creating a stock solution in a water-miscible organic solvent and then diluting it into your aqueous phase, you can achieve low-concentration solutions.
-
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system. The organic solvent molecules disrupt the hydrogen bonding network of water, creating a more favorable, lower-polarity environment for the hydrophobic this compound to dissolve.
-
Common Pitfall: Adding the aqueous phase too quickly to the organic stock or vice-versa can cause the this compound to precipitate out of solution. This is known as "crashing out."
-
Troubleshooting Tip: Always add the organic stock solution to the aqueous phase slowly and with continuous, vigorous stirring.
Q2: My solution is cloudy or has an oily layer. How can I create a clear, stable solution?
Answer: Cloudiness or phase separation indicates that the solubility limit has been exceeded and the compound is not being effectively dispersed. To create a clear, thermodynamically stable solution, you should use surfactants to induce micellar solubilization.[9][10]
-
Causality: Surfactant molecules have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In water, above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a perfect microenvironment to encapsulate the oily this compound molecule, while the hydrophilic heads face outward, allowing the entire structure to be soluble in water.[11] This process results in a clear solution that appears homogenous.
-
Recommended Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are excellent choices and widely used in pharmaceutical and cosmetic formulations.[9][12][13][14]
-
Troubleshooting Tip: The ratio of surfactant to this compound is critical. A common starting point is a 5:1 to 10:1 ratio (surfactant:compound) by weight[11]. You may need to optimize this ratio to achieve full clarity.
Q3: I need to maximize the aqueous concentration and improve the stability of this compound. What is the best approach?
Answer: For maximizing solubility and enhancing chemical stability, cyclodextrin inclusion complexation is a superior method.[15][16]
-
Causality: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[17][18] A hydrophobic "guest" molecule like this compound can fit into this cavity, forming a stable, non-covalent host-guest inclusion complex. This complex effectively shields the hydrophobic guest from the aqueous environment, dramatically increasing its apparent solubility.[18] Studies on the related compound, isoeugenol, have demonstrated successful encapsulation in β-cyclodextrin.[19]
Caption: Formation of a water-soluble this compound/β-cyclodextrin inclusion complex.
-
Troubleshooting Tip: The stoichiometry (molar ratio) of this compound to cyclodextrin is key for efficient complexation, often starting at 1:1.[19] Incomplete complexation can result in a suspension rather than a clear solution. Ensure adequate stirring time (often several hours to days) to reach equilibrium.
Q4: I am developing a solid dosage form and need to improve the dissolution rate. What technique should I use?
Answer: For solid formulations, creating a solid dispersion is the industry-standard technique to enhance the dissolution rate of poorly soluble compounds.[20][21][22]
-
Causality: A solid dispersion involves dispersing the drug (this compound) in a hydrophilic polymer matrix at a solid state.[23] This can be achieved by methods like solvent evaporation or hot-melt extrusion.[15][24] The technique works by several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level within the polymer, drastically increasing the surface area available for dissolution.[23]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[23]
-
Amorphous State: It can prevent the crystallization of the drug, maintaining it in a higher-energy amorphous state, which is more soluble than the stable crystalline form.[23]
-
-
Common Carriers: Polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP) are common, effective carriers.[23][24]
-
Troubleshooting Tip: The drug-to-polymer ratio is the most critical parameter.[25] An insufficient amount of polymer may not prevent the drug from crystallizing, leading to poor dissolution enhancement.
Q5: How do I confirm that I've actually increased the solubility?
Answer: Visual clarity is a good initial indicator, but it is not quantitative. To confirm and quantify the increase in solubility, you must separate any undissolved compound (e.g., by centrifugation or filtration through a 0.22 µm filter) and measure the concentration of this compound in the clear supernatant or filtrate.
-
Causality: This step is crucial to differentiate between a true solution and a fine dispersion or suspension. Only the compound in the solution phase is considered "solubilized."
-
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and common method for quantifying aromatic compounds like this compound.[26]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is also a highly sensitive and specific method suitable for volatile and semi-volatile compounds.[26][27]
-
PART 2: In-Depth Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key techniques discussed.
Protocol 1: Solubilization using a Co-solvent System (Ethanol/Water)
-
Materials: this compound, 200-proof ethanol, deionized water, magnetic stirrer, glass vials.
-
Procedure:
-
Prepare a concentrated stock solution of this compound in ethanol (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Place the desired final volume of deionized water in a beaker on a magnetic stirrer and begin stirring at a moderate speed.
-
Using a calibrated pipette, add the ethanol stock solution dropwise to the vortex of the stirring water.
-
Continue stirring for 10-15 minutes.
-
Visually inspect for any cloudiness or precipitation. This method is generally suitable for final concentrations below 0.05% w/v.
-
Protocol 2: Preparation of a Micellar Solution using Polysorbate 20
-
Materials: this compound, Polysorbate 20, deionized water, magnetic stirrer, beaker.
-
Procedure:
-
Weigh the desired amount of this compound into a beaker.
-
Add Polysorbate 20 at a 5:1 ratio by weight (Polysorbate 20: this compound).
-
Mix the two components thoroughly until a homogenous, clear paste or liquid is formed. This is the "pre-mix" phase.
-
Slowly add deionized water to the pre-mix in small aliquots while stirring continuously.
-
Continue adding water up to the final volume and stir for 30-60 minutes until the solution is completely clear.
-
Protocol 3: Formation of a this compound/β-Cyclodextrin Inclusion Complex
-
Materials: this compound, β-Cyclodextrin, deionized water, magnetic stirrer with hotplate, 50°C water bath.
-
Procedure:
-
Calculate the required masses of this compound (MW ≈ 254.32 g/mol ) and β-Cyclodextrin (MW ≈ 1134.98 g/mol ) for a 1:1 molar ratio.
-
Prepare a saturated solution of β-Cyclodextrin in deionized water by stirring at 50°C for 30 minutes.
-
Prepare a concentrated solution of this compound in a minimal amount of ethanol (e.g., 100 mg/mL).
-
Slowly add the ethanolic this compound solution to the stirring β-Cyclodextrin solution.
-
Seal the container and allow the mixture to stir at room temperature for 24-48 hours.
-
After stirring, cool the solution in a refrigerator (4°C) for several hours to precipitate the complex.
-
Isolate the precipitate by vacuum filtration and wash with a small amount of cold water.
-
Dry the resulting white powder (the inclusion complex) in a desiccator or by lyophilization. The powder can then be readily dissolved in water.
-
Protocol 4: Quantification of Solubilized this compound using HPLC-UV
-
Objective: To determine the concentration of this compound in an aqueous sample.
-
Sample Preparation:
-
Prepare your solubilized this compound sample using one of the methods above.
-
Place the sample in a centrifuge tube and spin at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved material.
-
Carefully collect the supernatant. Alternatively, filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with your sample).
-
Dilute the clear supernatant/filtrate with the mobile phase to a concentration within the calibrated range.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at ~260 nm.
-
Quantification: Create a standard curve using known concentrations of this compound dissolved in the mobile phase. Calculate the concentration of your sample by comparing its peak area to the standard curve.
-
PART 3: Frequently Asked Questions (FAQs)
What are the key physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₂ | [1][6][28] |
| Molecular Weight | ~254.32 g/mol | [1][28] |
| Appearance | White crystalline powder or pale yellow liquid | [2] |
| Water Solubility | Insoluble (~2.344 mg/L at 25°C) | [2][4] |
| Solvent Solubility | Soluble in ethanol, oils, organic solvents | [1][2][28] |
| LogP (o/w) | ~4.3 | [4][5] |
Which solubilization method is best for my application?
| Method | Max Concentration | Stability | Ease of Use | Common Applications |
| Co-solvency | Low | Low (risk of precipitation on dilution) | Very Easy | Lab research, initial screening |
| Surfactants | Moderate | Good | Easy | Cosmetics, fragrances, oral liquids |
| Cyclodextrins | Moderate to High | Excellent (protects guest molecule) | Moderate | Pharmaceuticals, drug delivery, food/flavor |
| Solid Dispersion | N/A (improves rate) | Good (in solid state) | Difficult (requires specific equipment) | Solid oral dosage forms (tablets, capsules) |
Are there "green" or natural alternatives to synthetic surfactants like Polysorbates?
Yes, there are several natural solubilizers available, often derived from sugars or plant materials, such as Caprylyl/Capryl Glucoside.[11] These are excellent alternatives for formulations where a "natural" or "PEG-free" claim is desired.[12][29] They function on the same micellar principle as synthetic surfactants.
My formulation is precipitating over time. What are the likely causes and solutions?
Precipitation over time indicates formulation instability. The cause depends on the method used:
-
Co-solvent Systems: This is the most common issue. The system may be supersaturated, or temperature fluctuations could be reducing solubility. Solution: Increase the proportion of the co-solvent or switch to a more robust method like micellar solubilization or cyclodextrin complexation.
-
Micellar Solutions: The concentration of this compound may be too high for the amount of surfactant used (exceeding the micellar loading capacity). Solution: Increase the surfactant-to-drug ratio.
-
Cyclodextrin Complexes: The complex may be dissociating. This is less common but can occur with significant changes in temperature or pH. Solution: Confirm complex formation through analytical techniques (e.g., NMR, DSC) and ensure the formulation is stored under stable conditions.
PART 4: References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61046, this compound. Retrieved from --INVALID-LINK--
-
Pawar, J., & Fule, R. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12-17. Retrieved from --INVALID-LINK--
-
Nugraha, A. S., & Chaerunisaa, A. Y. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences and Research, 8(2), 123-132. Retrieved from --INVALID-LINK--
-
Kumar, S., & Singh, S. (2018). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences, 80(5), 776-786. Retrieved from --INVALID-LINK--
-
ExportersIndia. (n.d.). Buy Benzyl Iso Eugenol. Retrieved from --INVALID-LINK--
-
Barve, S. S., Mulla, R. A., & Sonje, S. S. (2024). Solubility Enhancement of Poorly Water Soluble Drugs A Review. International Journal of Trend in Scientific Research and Development, 8(4), 546-553. Retrieved from --INVALID-LINK--
-
Pharmapproach. (2024). Enhancing solubility and stability of poorly soluble drugs. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ScenTree. (n.d.). This compound (CAS N° 120-11-6). Retrieved from --INVALID-LINK--
-
Joan Morais Cosmetics School. (2024). Natural Solubilizers. Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). Isoeugenol, benzyl ether. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from --INVALID-LINK--
-
Formula Botanica. (n.d.). How to use a Natural Solubiliser. Retrieved from --INVALID-LINK--
-
Makesy. (2023). How To Solubilize Fragrances & Essential Oils For Beauty Products. Retrieved from --INVALID-LINK--
-
Humblebee & Me. (n.d.). Different solubilizer type things. Retrieved from --INVALID-LINK--
-
Organica Aromatics. (n.d.). Benzyl Iso Eugenol. Retrieved from --INVALID-LINK--
-
The Surfactant Store. (n.d.). Fragrance Solubilizers. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of Isoeugenol, benzyl ether (CAS 120-11-6). Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Scentspiracy. (n.d.). Benzyl Iso Eugenol Forte (120-11-6). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Analytical Methods for the Quantification of Isoeugenol Across Diverse Matrices. Retrieved from --INVALID-LINK--
-
Zhu, G., & Zhu, X. (2025). The encapsulation of isoeugenol in the cavity of β-cyclodextrin and the interaction mechanism of the two molecules. Structural Chemistry. Retrieved from --INVALID-LINK--
-
National Toxicology Program. (1991). Nomination Background: Isoeugenol. Retrieved from --INVALID-LINK--
-
International Journal of Newgen Research in Pharmacy & Healthcare. (2025). Volume-3, Issue-1. Retrieved from --INVALID-LINK--
-
Chemical Bull Pvt. Ltd. (n.d.). Isoeugenol | 97-54-1. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Retrieved from --INVALID-LINK--
-
Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Biol Eng Med, 2(1), 3-6. Retrieved from --INVALID-LINK--
-
Freitas, C. A. B. D., Costa, C. H. S., Santana, K., & Lameira, J. (2023). Assessment of host–guest molecular encapsulation of eugenol using β-cyclodextrin. Scientific Reports, 13(1), 1-17. Retrieved from --INVALID-LINK--
-
Leroux, J. C., Allemann, E., Doelker, E., & Gurny, R. (n.d.). New Approach for the Preparation of Nanoparticles by an Emulsification-Diffusion Method. Archive ouverte UNIGE. Retrieved from --INVALID-LINK--
-
Vo, C. L. N., Park, C., & Lee, B. J. (2019). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Pharmaceutical Investigation, 49(5), 483-496. Retrieved from --INVALID-LINK--
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 121-132. Retrieved from --INVALID-LINK--
-
Choudhary, A. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. Retrieved from --INVALID-LINK--
-
Jang, Y. B., Jo, Y. J., Kim, M. S., Lee, J. H., & Kim, J. H. (2023). Quantitative analysis method for isoeugenol in fishery products using gas chromatography–tandem mass spectrometry. Food Science and Technology, 43. Retrieved from --INVALID-LINK--
-
de la Mata, F. J., & García-Gallego, S. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 23(8), 1999. Retrieved from --INVALID-LINK--
-
de Miranda, J. C., Martins, T. E. A., Veiga, F., & Ferraz, H. G. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 21(3), 743. Retrieved from --INVALID-LINK--
-
Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 438-453. Retrieved from --INVALID-LINK--
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from --INVALID-LINK--
-
Singh, A., Kumar, A., & Singh, R. (2017). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 7(1), 19-27. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound – Floral/Spicy. Retrieved from --INVALID-LINK--
-
PerfumersWorld. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from --INVALID-LINK--
-
Vigon. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Van Aroma. (n.d.). This compound (CL-803). Retrieved from --INVALID-LINK--
References
- 1. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Benzyl Iso Eugenol - Fragrance Grade Liquid Compound, Affordable Price [forecastchemicals.com]
- 3. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. This compound, 120-11-6 [thegoodscentscompany.com]
- 5. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 6. Isoeugenol, benzyl ether [webbook.nist.gov]
- 7. CAS 120-11-6: this compound | CymitQuimica [cymitquimica.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. brieflands.com [brieflands.com]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. joanmorais.com [joanmorais.com]
- 12. makesy.com [makesy.com]
- 13. humblebeeandme.com [humblebeeandme.com]
- 14. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 15. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsonline.com [ijpsonline.com]
- 22. jddtonline.info [jddtonline.info]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. researchgate.net [researchgate.net]
- 25. ijnrph.com [ijnrph.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Benzyl Iso Eugenol – Organica Aromatics® [organicaaroma.com]
- 29. surfactantstore.com [surfactantstore.com]
Technical Support Center: Investigating the Degradation Pathways of Benzyl Isoeugenol
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzyl isoeugenol. This guide is designed to provide in-depth, experience-driven answers to common challenges encountered during the experimental analysis of its degradation pathways. As Senior Application Scientists, we understand that successful research requires not only precise protocols but also a deep understanding of the underlying chemical principles. Here, we address specific troubleshooting scenarios in a direct Q&A format, grounding our advice in established scientific literature and best practices for stability testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chromatogram shows a primary peak for this compound and two smaller, unexpected peaks after subjecting my sample to oxidative stress. What are these likely degradants?
A: Under oxidative conditions, the most probable degradation pathway for this compound involves the cleavage of the benzyl ether bond. This reaction would yield isoeugenol and benzaldehyde as the primary degradation products. A secondary pathway could involve further oxidation of these initial products.
-
Causality: The ether linkage is susceptible to oxidative cleavage. Additionally, the propenyl group on the isoeugenol moiety can be a site for oxidation, potentially leading to vanillin. The search results indicate that isoeugenol can be converted to vanillin through various pathways, including the formation of epoxide and diol intermediates.[1][2] The benzyl group, upon cleavage, would oxidize to benzaldehyde and potentially further to benzoic acid.[3]
-
Troubleshooting & Verification:
-
Mass Spectrometry (MS): The most effective way to identify these peaks is by using a mass-selective detector (e.g., LC-MS or GC-MS). Compare the mass spectra of the unknown peaks against reference standards for isoeugenol, benzaldehyde, benzoic acid, and vanillin.
-
Reference Standards: Spike your degraded sample with commercially available standards of the suspected compounds. An increase in the peak area of an unknown peak corresponding to the added standard confirms its identity.
-
Control Samples: Ensure you have analyzed a control sample of this compound that has not been subjected to stress. This will confirm that the new peaks are a result of degradation and not impurities in the starting material.
-
Q2: I'm observing significant degradation of this compound in my formulation under acidic conditions (pH 3), but not under basic conditions (pH 9). Why is it more susceptible to acid hydrolysis?
A: this compound is an ether. Ether linkages are generally susceptible to cleavage under strong acidic conditions via protonation of the ether oxygen, followed by nucleophilic attack. This process is significantly less favorable under basic conditions.
-
Mechanism Insight: In an acidic medium, the ether oxygen of this compound gets protonated, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the matrix. This leads to the cleavage of the C-O bond, resulting in the formation of isoeugenol and benzyl alcohol. Benzyl alcohol can be further oxidized to benzaldehyde. In contrast, ethers are relatively stable to bases because there is no analogous pathway for base-catalyzed hydrolysis.
-
Experimental Validation:
-
To confirm this pathway, analyze your acid-degraded sample for the presence of isoeugenol and benzyl alcohol (or its oxidation product, benzaldehyde).
-
A well-designed forced degradation study should test a range of pH values (e.g., pH 1-2, neutral, pH 9-10) to fully characterize the stability profile of the molecule.[4][5][6]
-
Q3: My photostability study shows rapid discoloration and the appearance of several new peaks. What is happening, and how can I mitigate this?
A: this compound, like its precursor isoeugenol, contains a propenyl-substituted aromatic ring, which is a chromophore that can absorb UV light. This absorption can initiate photo-oxidative degradation, leading to complex reaction mixtures and discoloration.[7][8]
-
Expert Analysis: Upon exposure to light and air, isoeugenol is known to degrade and form more potent sensitizers.[9] The degradation can involve the formation of reactive intermediates like hydroxy quinone methides, which can then react further to form a variety of products, including oligomers that contribute to discoloration.[9] The benzyl group can also undergo photo-oxidation.
-
Mitigation & Protocol Control:
-
Wavelength Control: If possible, use filters to expose the sample to specific wavelengths of light to understand which part of the spectrum is causing the degradation.
-
Inert Atmosphere: Conduct a parallel photostability study where the sample is purged with an inert gas like nitrogen or argon before sealing. A significant reduction in degradation compared to the sample exposed to air would confirm an oxidative pathway.
-
Formulation Excipients: If this is for a drug product, consider the inclusion of antioxidants or UV absorbers in the formulation. Studies show this compound itself has antioxidant properties and can trap free radicals, but this capacity can be overwhelmed under intense light exposure.[10]
-
Packaging: The ultimate solution for a light-sensitive compound is protective packaging, such as amber vials or opaque containers.[11]
-
Protocols & Methodologies
Protocol: Forced Degradation Study for this compound
This protocol outlines a systematic approach to investigating the degradation pathways of this compound under various stress conditions, consistent with ICH guidelines.[4][5][12]
Objective: To generate potential degradation products and establish a stability-indicating analytical method. The target degradation is typically 5-20% to ensure that the primary degradation pathways are observed without overly complex secondary reactions.[13]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a transparent quartz cuvette to a photostability chamber.
-
Ensure exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter.
-
Run a parallel control sample wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation (Dry Heat):
-
Place solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder to a final concentration of 0.1 mg/mL for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method.
-
Check for peak purity of the parent compound and calculate the mass balance to account for all degradants.[13]
Data & Pathway Visualization
Table 1: Potential Degradation Products of this compound
| Stress Condition | Potential Degradant | Molecular Formula | Molecular Weight ( g/mol ) | Key Diagnostic Ions (m/z) |
| Oxidative | Isoeugenol | C₁₀H₁₂O₂ | 164.20 | 164, 149, 131 |
| Oxidative | Benzaldehyde | C₇H₆O | 106.12 | 106, 105, 77 |
| Oxidative | Vanillin | C₈H₈O₃ | 152.15 | 152, 151, 137 |
| Acid Hydrolysis | Isoeugenol | C₁₀H₁₂O₂ | 164.20 | 164, 149, 131 |
| Acid Hydrolysis | Benzyl Alcohol | C₇H₈O | 108.14 | 108, 107, 91, 79 |
| Photolytic | Oligomeric Products | Variable | > 300 | Complex pattern |
Diagram 1: Primary Degradation Pathways
Caption: Key degradation pathways of this compound under stress conditions.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Standard workflow for conducting a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. This compound, 120-11-6 [thegoodscentscompany.com]
- 8. This compound, 120-11-6 [perflavory.com]
- 9. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 92666-21-2 [smolecule.com]
- 11. Benzyl Iso Eugenol – Organica Aromatics® [organicaaroma.com]
- 12. mdpi.com [mdpi.com]
- 13. sgs.com [sgs.com]
Optimizing reaction conditions for benzyl isoeugenol synthesis
Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for Benzyl Isoeugenol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Synthesis Overview: A Two-Stage Process
The industrial synthesis of this compound is typically a two-step process. First, eugenol, a readily available natural product, is isomerized to isoeugenol. This is a critical step as it forms the immediate precursor for the final etherification. The second step is the benzylation of isoeugenol, commonly achieved via the Williamson ether synthesis, to yield the final product.[1][2]
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
The isomerization of eugenol to isoeugenol is arguably the most critical step as it dictates the isomeric purity of the final product.[3] Isoeugenol exists as cis (Z) and trans (E) isomers. The trans isomer is generally the desired product for fragrance applications and to avoid potential toxicity associated with the cis form.[1][4] Traditional methods using strong bases like potassium hydroxide (KOH) in water can produce a high proportion of the undesired cis-isomer (up to 30%).[3]
Q2: Which base should I choose for the benzylation step?
The choice of base is critical to avoid side reactions. The reaction involves deprotonating the phenolic hydroxyl group of isoeugenol to form a nucleophilic phenoxide.
-
Recommended: Non-nucleophilic bases like potassium carbonate (K₂CO₃) or lithium diisopropylamide (LDA) are excellent choices.[1][2] K₂CO₃ is a mild, inexpensive, and effective base. LDA is very strong and non-nucleophilic, which can lead to very high yields but requires stricter anhydrous conditions.[2]
-
Use with Caution: Strong nucleophilic bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can react with the benzyl chloride electrophile. This side reaction produces benzyl alcohol as a significant impurity, which complicates purification and reduces the yield of the desired this compound.[2]
Q3: What is the role of a phase-transfer catalyst (PTC)?
A phase-transfer catalyst, such as polyethylene glycol (PEG-800) or a quaternary ammonium salt, is highly recommended when using a solid base like K₂CO₃ with an organic solvent.[1][5] The PTC facilitates the transfer of the isoeugenol anion (phenoxide) from the solid phase or an aqueous phase into the organic phase where the benzyl chloride is dissolved. This enhances the reaction rate under milder conditions and can significantly improve the yield. A system using K₂CO₃ with PEG-800 has been shown to achieve an 86.1% yield at 140°C in 3 hours.[1]
Q4: How does solvent choice impact the reaction?
Solvent selection is crucial for maximizing the rate of the desired SN2 reaction while suppressing side reactions.
-
Optimal Solvents: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetone are preferred.[2][5][6] These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide nucleophile, thus increasing its reactivity.[6] Using anhydrous THF has been shown to increase the product yield from 80% to over 95% by preventing the hydrolysis of benzyl chloride.[2]
-
Solvents to Avoid: Protic solvents like ethanol or water should be avoided. They can react with benzyl chloride (solvolysis) and can solvate the nucleophile, reducing its effectiveness.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Caption: Troubleshooting logic for this compound synthesis.
Problem 1: My reaction yield is significantly lower than expected.
-
Q: I've run the benzylation reaction but my final yield is below 50%. What are the likely causes?
A: Low yields in a Williamson ether synthesis can typically be traced to three main areas: side reactions, suboptimal conditions, or poor starting material quality.
-
Side Reaction with Base: If you are using a strong, nucleophilic base like KOH or NaOH, it can compete with the isoeugenol phenoxide and react with benzyl chloride to form benzyl alcohol.[2] This is a very common cause of reduced yield.
-
Solution: Switch to a non-nucleophilic base like potassium carbonate (K₂CO₃) or, for very high efficiency, lithium diisopropylamide (LDA).[2]
-
-
Hydrolysis of Electrophile: Benzyl chloride is susceptible to hydrolysis, especially if your solvent is not properly dried. The presence of water will convert your electrophile into inactive benzyl alcohol.
-
Solution: Ensure you are using an anhydrous polar aprotic solvent like THF or DMF.[2] Dry all glassware thoroughly before use.
-
-
Elimination Reactions: Although benzyl chloride is a primary halide and favors SN2, high temperatures combined with a strong, bulky base can promote E2 elimination.[6][8]
-
Solution: Employ lower reaction temperatures and avoid sterically hindered bases if possible. The use of a phase-transfer catalyst can often allow for lower reaction temperatures.[1]
-
-
Problem 2: My final product is contaminated with benzyl alcohol.
-
Q: My GC-MS and NMR data show a significant peak corresponding to benzyl alcohol. How do I prevent its formation?
A: The presence of benzyl alcohol almost certainly points to a reaction involving your benzyl chloride that is not the desired etherification.
-
Cause: As mentioned above, the primary cause is the use of a nucleophilic hydroxide base (KOH, NaOH) that attacks the benzyl chloride.[2]
-
Prevention: The most effective solution is to change your base to potassium carbonate (K₂CO₃).[1] This base is strong enough to deprotonate the phenol but is not nucleophilic enough to readily react with benzyl chloride. Additionally, ensure your reaction is completely anhydrous to prevent simple hydrolysis.[2]
-
Problem 3: The reaction seems to be stalling and does not go to completion.
-
Q: I'm monitoring my reaction by TLC/GC, and after a few hours, I still see a large amount of unreacted isoeugenol. What can I do?
A: A stalled reaction points to an issue with reactivity, which can be addressed by modifying the reaction conditions.
-
Insufficient Deprotonation: Your base may not be strong enough or may not be soluble enough in the reaction medium to fully deprotonate the isoeugenol.
-
Solution: If using K₂CO₃, add a phase-transfer catalyst like PEG-800 to improve its efficacy.[1] Alternatively, you can switch to a stronger base like NaH or LDA, though this requires stricter handling conditions.
-
-
Low Temperature: SN2 reactions are sensitive to temperature. If the reaction is too slow, a modest increase in temperature can significantly improve the rate.[6]
-
Solution: Carefully increase the reaction temperature in 10°C increments while monitoring for any potential increase in side products. A temperature of 140°C has been reported as effective in a K₂CO₃/PEG-800 system.[1]
-
-
Poor Solvent Choice: If you are using a non-polar or protic solvent, the reactivity of your nucleophile will be greatly diminished.
-
Optimized Experimental Protocols
Protocol 1: High-Purity trans-Isoeugenol Synthesis
This protocol is optimized to favor the formation of the desired trans-isomer from eugenol.[3]
-
Setup: To a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add eugenol, potassium hydroxide, and a diol solvent (e.g., ethylene glycol).
-
Inert Atmosphere: Purge the system with nitrogen.
-
Heating: Rapidly heat the reaction mixture to 160-170°C within 20 minutes. This rapid heating is crucial for selectivity.[3]
-
Reaction: Maintain the temperature for 6-8 hours under a nitrogen atmosphere.
-
Workup: Cool the mixture and acidify with an acid (e.g., HCl) until the pH is between 3-4.
-
Extraction: Extract the product with toluene. Wash the organic phase with water until neutral.
-
Purification: Remove the toluene via rotary evaporation and purify the resulting crude isoeugenol by vacuum distillation to obtain a product with >90% trans-isomer content.
Protocol 2: High-Yield this compound Synthesis (PTC Method)
This protocol utilizes a phase-transfer catalyst for an efficient and high-yield reaction.[1]
-
Setup: In a round-bottom flask, combine trans-isoeugenol, potassium carbonate (K₂CO₃), and polyethylene glycol-800 (PEG-800).
-
Solvent: Add an anhydrous solvent like toluene or THF.
-
Reagent Addition: Add benzyl chloride to the mixture.
-
Heating: Heat the reaction mixture to 140°C and maintain for 3 hours with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Workup: After cooling, filter the solid K₂CO₃ and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield this compound with >98% purity.[9]
Data Summary: Reaction Condition Comparison
| Parameter | Traditional Method | Optimized PTC Method | Green Chemistry Method |
| Base | KOH / NaOH[2] | K₂CO₃[1] | - |
| Catalyst | None | PEG-800[1] | Copper(II) Oxide (CuO)[1] |
| Solvent | Ethanol / Water[2] | Anhydrous THF / Toluene[1] | Solvent-Free[1] |
| Temperature | 160-170°C[2] | 140°C[1] | Room Temperature (25°C)[1] |
| Time | Several hours | 3 hours[1] | 30 minutes[1] |
| Typical Yield | ~80% (with side products)[2] | 86.1%[1] | 89%[1] |
| Key Issue | Benzyl alcohol formation[2] | Requires PTC | Catalyst recovery/cost |
References
- 1. Buy this compound | 92666-21-2 [smolecule.com]
- 2. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 3. CN103408407B - A kind of synthetic method of isoeugenol - Google Patents [patents.google.com]
- 4. CN103848728A - Synthesis method of isoeugenol - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. francis-press.com [francis-press.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzyl Iso Eugenol – Organica Aromatics® [organicaaroma.com]
Troubleshooting peak tailing in HPLC analysis of benzyl isoeugenol
Introduction
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the High-Performance Liquid Chromatography (HPLC) analysis of benzyl isoeugenol. As a neutral, non-polar compound, this compound presents unique challenges where peak asymmetry can arise from often-overlooked chemical and physical factors. This document provides a structured, in-depth troubleshooting framework in a question-and-answer format to help you diagnose, resolve, and prevent these issues, ensuring the accuracy and robustness of your analytical methods.
Part 1: Understanding the Problem & Initial Assessment
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic peak distortion where the peak's asymmetry results in an elongated trailing edge.[1][2] An ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing occurs when a portion of the analyte is retained longer on the column than the main peak band, leading to a gradual "tail."[3]
This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) defines the tailing factor at 5% of the peak height. A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, and values exceeding 2.0 are often unacceptable for quantitative analysis as they can compromise integration accuracy.[4]
Q2: Why is peak tailing a significant problem for the analysis of this compound?
While seemingly a minor aesthetic issue, peak tailing has severe practical consequences for analytical results:
-
Reduced Resolution: The elongated tail of the this compound peak can merge with adjacent peaks, especially those of closely eluting impurities or related compounds. This loss of resolution makes accurate peak identification and separation difficult.[5]
-
Inaccurate Quantification: Chromatographic software integrates peak area to determine analyte concentration. Tailing complicates the accurate determination of the peak's end point, leading to inconsistent and erroneous area calculations. This directly impacts the precision and accuracy of your quantitative results.[3]
-
Lower Sensitivity: As the peak broadens and tails, its height decreases. This reduces the signal-to-noise ratio, making it harder to detect and quantify low levels of this compound, thereby compromising the method's sensitivity.
-
Method Robustness: Persistent peak tailing can be an indicator of underlying issues with the column, mobile phase, or HPLC system, suggesting the method is not robust or reliable.[4]
Part 2: Diagnosing the Root Cause of Peak Tailing
Q3: My this compound peak is tailing. What are the most common causes?
Peak tailing can stem from either chemical or physical issues within the HPLC system.[3] For a relatively neutral compound like this compound, the causes can be subtle.
Primary Chemical Causes:
-
Secondary Interactions: Even though this compound is not a strong base, its ether and methoxy groups can engage in weak hydrogen bonding with active sites on the column, primarily exposed silanol groups (Si-OH) on the silica stationary phase.[1][2] This is a very common cause of peak tailing.[6][7]
-
Column Contamination: Accumulation of strongly retained matrix components from previous injections can create active sites that interact with the analyte, causing tailing.[2][8]
-
Metal Contamination: Trace metals in the silica matrix, column hardware, or sample can chelate with analytes, creating a secondary retention mechanism that leads to tailing.[1][9]
Primary Physical & System Causes:
-
Column Degradation: A void at the column inlet or a partially blocked inlet frit can disrupt the sample band's flow path, causing distortion that affects all peaks.[8][10]
-
Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide-bore tubing, or poorly made connections between the injector, column, and detector) causes the separated peak to broaden and tail after it leaves the column.[9][11]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% methanol or acetonitrile), it can cause band distortion and peak shape issues.[12][13][14]
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing as the excess analyte molecules are retained longer.[2][5]
Q4: How can I quickly differentiate between a chemical problem (column-related) and a physical problem (system-related)?
A simple diagnostic test can help isolate the issue:
-
Isolate the Problem Peak: Observe the chromatogram.
-
If only the this compound peak (or a few specific peaks) is tailing , the cause is likely chemical . This points to a specific interaction between your analyte and the stationary phase or a co-eluting impurity.[15]
-
If all peaks in the chromatogram are tailing to a similar degree, the cause is likely physical or systemic . This suggests an issue that affects the entire flow path, such as a column void, a blocked frit, or extra-column dead volume.[10][15]
-
-
Inject a Neutral, Non-Polar Compound: Inject a well-behaved, neutral compound (like Toluene or Naphthalene) under the same conditions.
Part 3: Systematic Troubleshooting Workflow
Q5: Can you provide a step-by-step workflow to systematically troubleshoot peak tailing for this compound?
Absolutely. This workflow follows a logical progression from the most common and easily solvable issues to more complex ones. Start at the beginning and only proceed to the next step if the problem persists.
Caption: A systematic workflow for troubleshooting peak tailing.
Part 4: In-Depth FAQs & Solutions
Q6: Could secondary silanol interactions cause tailing for this compound, even though it's not a strong base?
Yes, this is a highly probable cause. The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH). These groups are acidic and can become ionized (SiO-) at mobile phase pH levels above ~3-4.[6][16] While strong bases interact via ion exchange, compounds with hydrogen bond acceptor sites, like the ether and methoxy oxygens in this compound, can still undergo secondary polar interactions with these silanols.[1][2]
-
Solution 1: Lower Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.0) by adding 0.1% formic or acetic acid to the mobile phase. This protonates the silanol groups (Si-OH), rendering them non-ionized and significantly reducing their ability to interact with the analyte.[6][7][17]
-
Solution 2: Use a Modern Column: Employ a column packed with high-purity Type B silica that has been thoroughly end-capped.[1][17] End-capping chemically converts many of the residual silanols into less polar groups, effectively shielding the analyte from these active sites.[6]
Q7: My this compound peak shape is poor. How should I optimize the mobile phase?
Since this compound is a neutral compound, mobile phase pH primarily affects peak shape by controlling the ionization state of the stationary phase, not the analyte itself.[18]
-
pH Control: As discussed, a low pH (2.5-3.0) is the most effective strategy to minimize silanol interactions.[1] Ensure your column is rated for use at low pH to prevent stationary phase hydrolysis.[17][19]
-
Buffer Strength: If you are using a buffer (e.g., phosphate or acetate), ensure its concentration is sufficient (typically 10-25 mM for UV applications) to provide adequate pH control.[9][17] Insufficient buffering can lead to pH shifts on the column and poor peak shape.[9]
-
Mobile Phase Additives: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to block active silanols.[1][17] However, this approach is less common now due to issues with baseline stability and MS compatibility. Modern, high-quality end-capped columns are a superior solution.[20]
Q8: I dissolve my this compound standard in 100% acetonitrile for solubility. Could this be the cause of tailing?
Yes, this is a very common and often overlooked cause of peak distortion.[12] this compound is poorly soluble in water, making strong organic solvents seem necessary.[21][22] However, injecting a sample in a solvent that is much stronger than the mobile phase (e.g., 100% ACN into a 60:40 ACN:Water mobile phase) causes the sample band to spread rapidly at the column inlet before chromatography can begin.[13][23] This leads to broad, asymmetric, or split peaks.
-
Best Practice: The ideal sample solvent is the mobile phase itself.
-
Practical Solution: If solubility is an issue, dissolve the this compound in the minimum amount of strong solvent (like ACN or Methanol) and then dilute it with the aqueous component of your mobile phase to a final composition that is as close as possible to, or weaker than, the mobile phase.[14] Even a small reduction in the organic content of the sample solvent can dramatically improve peak shape.[14]
Q9: All the peaks in my chromatogram are tailing, including this compound. What does this indicate?
When all peaks exhibit tailing, it points to a physical problem that is affecting the entire separation, independent of analyte chemistry.[10]
-
Column Void: The most common cause is the formation of a void or channel in the packing material at the column inlet.[6] This can happen from pressure shocks or operating at high pH, which can dissolve the silica. The void disrupts the flow path, causing all peaks to distort.
-
Partially Blocked Frit: Particulate matter from the sample or system wear can clog the inlet frit of the column, leading to a non-uniform flow of the sample onto the packing bed.[10]
-
Extra-Column Dead Volume: Check all your connections. A gap between the tubing and the fitting ferrule in any connection between the injector and detector can create a small void where the sample can mix and diffuse, causing tailing.[9]
-
Troubleshooting Steps:
-
Disconnect the column and check for proper fittings. Reconnect carefully.
-
If the problem persists, reverse the column (disconnect from the detector and connect to the injector) and flush it with mobile phase to a waste container. This can sometimes dislodge particulates from the inlet frit.[10]
-
If neither step works, the column packing bed is likely irreversibly damaged, and the column must be replaced.[8]
-
Part 5: Key Experimental Protocols
Protocol 1: General Purpose Column Wash
If column contamination is suspected, a general-purpose wash can restore performance. Always disconnect the column from the detector before flushing with strong solvents.
| Step | Solvent | Flow Rate (mL/min) | Time (min) | Purpose |
| 1 | Mobile Phase (without buffer) | 1.0 | 10 | Remove buffer salts |
| 2 | 100% Water (HPLC Grade) | 1.0 | 20 | Remove polar contaminants |
| 3 | Isopropanol | 1.0 | 20 | Remove mid-polarity contaminants |
| 4 | Methylene Chloride* | 0.5 | 20 | Remove strongly non-polar contaminants |
| 5 | Isopropanol | 1.0 | 20 | Intermediate flush |
| 6 | Mobile Phase (with buffer) | 1.0 | 30+ | Re-equilibrate column |
*Note: Ensure system compatibility with all solvents. Methylene Chloride is not compatible with all PEEK components.
Protocol 2: Optimized Mobile Phase Preparation (for Silanol Suppression)
This protocol is designed to prepare a mobile phase that minimizes secondary silanol interactions.
-
Prepare Aqueous Phase (Solvent A):
-
Measure 999 mL of HPLC-grade water into a clean mobile phase bottle.
-
Carefully add 1.0 mL of high-purity formic acid.
-
Mix thoroughly. This creates a 0.1% formic acid solution with a pH of approximately 2.7.
-
Filter the aqueous phase through a 0.22 µm membrane filter.
-
-
Prepare Organic Phase (Solvent B):
-
Use HPLC-grade acetonitrile or methanol.
-
Filter the organic phase through a 0.22 µm membrane filter.
-
-
System Setup:
-
Place the prepared solvents in the appropriate lines on your HPLC system.
-
Thoroughly purge the system to ensure the new mobile phase has replaced the old one.
-
Equilibrate the column with your starting gradient conditions for at least 15-20 column volumes before injecting your sample.
-
This compound Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₂ | [21][24] |
| Molecular Weight | 254.32 g/mol | [21][25] |
| Appearance | White crystalline powder/colorless to pale yellow liquid | [22][24] |
| logP (o/w) | ~4.3 | [26][27] |
| Solubility | Insoluble in water; Soluble in ethanol, oils, and organic solvents. | [21][22][24] |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. labcompare.com [labcompare.com]
- 18. agilent.com [agilent.com]
- 19. moravek.com [moravek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Buy Benzyl Iso Eugenol - Fragrance Grade Liquid Compound, Affordable Price [forecastchemicals.com]
- 23. lcms.cz [lcms.cz]
- 24. Benzyl Iso Eugenol – Organica Aromatics® [organicaaroma.com]
- 25. Isoeugenol, benzyl ether (CAS 120-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 26. This compound, 120-11-6 [thegoodscentscompany.com]
- 27. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
Technical Support Center: Matrix Effects in GC-MS Quantification of Benzyl Isoeugenol
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, specifically in the quantification of benzyl isoeugenol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Understanding Matrix Effects in GC-MS
Matrix effects in GC-MS refer to the alteration of an analyte's signal response due to co-extracted components from the sample matrix.[1][2][3] These effects can manifest as either signal enhancement, where the signal is unexpectedly high, or signal suppression, where the signal is lower than anticipated.[1][2][3] In the context of this compound quantification, these effects can lead to significant inaccuracies.
Signal enhancement is a frequent issue in GC-MS. It often occurs when matrix components coat active sites within the GC inlet and column, protecting the analyte from thermal degradation and leading to a higher-than-actual concentration reading.[1][3][4][5] Conversely, signal suppression can happen when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, resulting in an underestimation of the analyte's concentration.[1][2][3]
The nature and intensity of matrix effects are highly dependent on the sample matrix, the concentration of this compound, and the specific sample preparation and instrumental conditions.[3]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you might encounter during the GC-MS quantification of this compound, providing a systematic approach to diagnosis and resolution.
Scenario 1: Inconsistent Quantification Results Across Batches
Question: I'm observing significant variability in this compound concentrations in what should be replicate samples. What could be the cause?
Answer: Inconsistent results are a classic indicator of uncontrolled matrix effects. The composition of your matrix can vary slightly from sample to sample, leading to fluctuating levels of signal enhancement or suppression.
Troubleshooting Steps:
-
Assess Matrix Variability: First, confirm if the matrix itself is variable. Prepare and analyze a pooled matrix blank from several of your samples to get an "average" matrix background.
-
Evaluate Your Calibration Strategy: An external calibration curve prepared in a pure solvent is highly susceptible to matrix effects.[6] You are likely observing the difference between the "clean" standard and the "dirty" sample.
-
Implement a More Robust Calibration:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound.[6][7][8] This helps to mimic the matrix effects seen in your samples, leading to more accurate quantification.[7][8]
-
Standard Addition: If a blank matrix is unavailable, the standard addition method is a powerful alternative.[9][10][11] This involves adding known amounts of a this compound standard to aliquots of your sample.[9][12] By plotting the instrument response against the concentration of the added standard, you can extrapolate to find the original concentration in the sample.[11][12] This method inherently corrects for matrix effects as both the endogenous analyte and the added standard are subjected to the same matrix environment.[10][11]
-
Isotope Dilution Mass Spectrometry (IDMS): This is the gold standard for overcoming matrix effects.[13][14] It involves adding a known amount of a stable isotope-labeled version of this compound to your sample before any sample preparation.[15] Since the labeled standard is chemically identical to the analyte, it will experience the same matrix effects and any losses during sample preparation.[16] By measuring the ratio of the native analyte to the labeled standard, you can achieve highly accurate quantification.[14][15]
-
Scenario 2: Poor Peak Shape and Tailing for this compound
Question: My this compound peak is showing significant tailing, making integration and quantification difficult. What's going on?
Answer: Peak tailing for active compounds like this compound often points to issues with the GC system's inertness or sample overload.
Troubleshooting Steps:
-
Check for Active Sites: The GC inlet liner and the front end of the column are common areas for active sites that can interact with your analyte, causing tailing.[17][18]
-
Evaluate Sample Concentration: Injecting too concentrated a sample can overload the column, leading to peak distortion.[19][20]
-
Action: Dilute your sample and re-inject.[17] If the peak shape improves, you've likely identified the issue.
-
-
Review Injection Parameters: An inappropriate injection temperature can also contribute to peak shape problems.[18]
-
Action: Ensure your injector temperature is optimized for the volatility of this compound and the solvent used.
-
Scenario 3: Suspected Co-elution with an Interfering Compound
Question: I'm seeing an unexpectedly high response for this compound, and the mass spectrum looks slightly different from my pure standard. Could something be co-eluting?
Answer: Co-elution, where another compound elutes from the GC column at the same time as your analyte, is a significant challenge that can lead to inaccurate quantification.[21][22]
Troubleshooting Steps:
-
Examine the Mass Spectrum Carefully: Look for ions in the sample's mass spectrum that are not present in the spectrum of a pure this compound standard. This is a strong indication of a co-eluting compound.
-
Optimize Chromatographic Separation:
-
Consider Two-Dimensional GC-MS (GCxGC-MS): For extremely complex matrices, GCxGC-MS provides significantly enhanced separation power by using two columns with different selectivities.[21][25] This technique can resolve compounds that co-elute in a single-dimension GC system.[21][25]
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively assess the extent of matrix effects in my analysis?
A1: The most straightforward way to quantify matrix effects is to compare the slope of a calibration curve prepared in a pure solvent to the slope of a matrix-matched calibration curve. The matrix effect (ME) can be calculated using the following formula:
ME (%) = [ (Slopematrix-matched - Slopesolvent) / Slopesolvent ] x 100
-
A positive ME% indicates signal enhancement.
-
A negative ME% indicates signal suppression.
-
Generally, a matrix effect within ±20% is considered acceptable, though this can vary depending on the specific application and regulatory requirements.[3]
Q2: What is the QuEChERS method, and can it help reduce matrix effects?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction and cleanup step.[26][27] It was initially developed for pesticide residue analysis in food but is now widely used for various applications.[27][28] The cleanup step, which often uses dispersive solid-phase extraction (dSPE), can effectively remove many interfering matrix components, thereby reducing matrix effects.[28][29][30]
Q3: Are there any regulatory guidelines I should be aware of when developing and validating my GC-MS method?
A3: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for analytical method validation.[31][32][33] These guidelines outline the parameters that need to be assessed, including accuracy, precision, specificity, linearity, and robustness, to ensure the method is fit for its intended purpose.[32][34]
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol describes the preparation of a 5-point matrix-matched calibration curve.
-
Prepare a Blank Matrix Extract: Select a representative sample matrix that is known to be free of this compound. Process this blank matrix using your established sample preparation method to obtain a blank matrix extract.
-
Prepare a this compound Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a high concentration (e.g., 1000 µg/mL).
-
Create Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike the Blank Matrix Extract: Add a small, precise volume of each working standard solution to aliquots of the blank matrix extract to create your matrix-matched calibration standards at the desired concentrations.
-
Analyze: Analyze the matrix-matched calibration standards using your GC-MS method.
| Parameter | Description |
| Blank Matrix | A sample matrix confirmed to be free of this compound. |
| Stock Solution | High-concentration standard of this compound. |
| Working Standards | Serial dilutions of the stock solution. |
| Calibration Points | At least 5 non-zero concentrations are recommended. |
Protocol 2: Standard Addition Method
This protocol outlines the steps for performing a single-point standard addition.
-
Sample Aliquoting: Divide your sample into at least two equal aliquots.
-
Spiking: Leave one aliquot un-spiked. To the other aliquot(s), add a known amount of this compound standard. The amount added should ideally result in a significant increase in the instrument response.
-
Analysis: Analyze both the un-spiked and spiked samples under the same GC-MS conditions.
-
Calculation: The original concentration of this compound in the sample can be calculated using the following equation:
Csample = (Iunspiked x Cadded) / (Ispiked - Iunspiked)
Where:
-
Csample is the concentration of this compound in the sample.
-
Iunspiked is the instrument response of the un-spiked sample.
-
Cadded is the concentration of the added standard.
-
Ispiked is the instrument response of the spiked sample.
-
Visual Diagrams
Caption: A decision tree for addressing inconsistent GC-MS quantification results.
Caption: An overview of key strategies to minimize matrix effects in GC-MS.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 8. mdpi.com [mdpi.com]
- 9. Standard Additions | Separation Science [sepscience.com]
- 10. Standard_addition [bionity.com]
- 11. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 12. youtube.com [youtube.com]
- 13. Simplified absolute metabolite quantification by gas chromatography-isotope dilution mass spectrometry on the basis of commercially available source material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. shopshimadzu.com [shopshimadzu.com]
- 21. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 22. thetruthaboutforensicscience.com - thetruthaboutforensicscience Resources and Information. [thetruthaboutforensicscience.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. gcms.cz [gcms.cz]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. m.youtube.com [m.youtube.com]
- 27. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 28. gcms.cz [gcms.cz]
- 29. waters.com [waters.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. impactfactor.org [impactfactor.org]
- 32. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 33. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 34. fda.gov [fda.gov]
Preventing oxidation of benzyl isoeugenol during storage
Welcome to the technical support center for the handling and storage of benzyl isoeugenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice to prevent its oxidative degradation. Our focus is on the causality behind experimental choices to ensure the integrity of your research materials.
Troubleshooting Guide: Common Issues with this compound Storage
This section addresses specific problems you might encounter during the storage and use of this compound.
Issue 1: You observe a yellowish or pinkish discoloration of your crystalline this compound over time.
-
Question: What is causing the color change in my this compound sample, and how can I prevent it?
-
Answer: The discoloration of this compound from its typical white crystalline form to a yellowish or pinkish hue is a primary indicator of oxidation. This chemical transformation is often initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The propenyl group attached to the benzene ring is a likely site for oxidation, which can lead to the formation of chromophores (color-bearing compounds). To mitigate this, it is crucial to store this compound in a cool, dark environment, ideally in a tightly sealed container to minimize contact with air.[1][2][3] For long-term storage, consider transferring the material to an amber glass vial to block UV light.
Issue 2: You detect off-notes in your fragrance formulation containing aged this compound.
-
Question: My formulation has developed a slightly different scent profile. Could this be due to this compound degradation?
-
Answer: Yes, the development of off-notes is a common consequence of this compound oxidation. The initial warm, spicy, and floral scent can be compromised by the emergence of degradation products.[4] A likely degradation pathway involves the oxidation of the benzylic position, which could lead to the formation of benzaldehyde, introducing a bitter almond-like note. To confirm this, you can use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze your aged sample and compare it to a fresh standard.
Issue 3: You are planning a long-term study and need to ensure the stability of your this compound stock.
-
Question: What are the best practices for the long-term storage of this compound to maintain its purity?
-
Answer: For long-term storage, it is imperative to create an environment that minimizes exposure to oxygen and light. The most effective method is to store the compound under an inert atmosphere.[5][6][7] This can be achieved by transferring the this compound to a suitable container, such as a Schlenk flask or an amber vial with a PTFE-lined cap, and then purging the container with an inert gas like argon or nitrogen before sealing. This process, known as inert gas blanketing, displaces the oxygen, thereby inhibiting oxidation. Store the container at a reduced temperature, for example, in a refrigerator (2-8 °C), to further slow down any potential degradation reactions.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the stability and handling of this compound.
Q1: What is the primary mechanism of this compound oxidation?
A1: While direct studies on this compound are limited, the oxidation mechanism can be inferred from its precursor, isoeugenol. The oxidation of isoeugenol is believed to proceed through the formation of a reactive hydroxy quinone methide intermediate.[8][9] This highly reactive species can then participate in further reactions, leading to a variety of degradation products. Given the structural similarity, it is plausible that this compound follows a comparable oxidative pathway.
Q2: What is a forced degradation study and how can it help me understand the stability of this compound?
A2: A forced degradation study is an experimental protocol where a substance is intentionally exposed to harsh conditions, such as high heat, light, humidity, and oxidizing agents, to accelerate its degradation.[2][6][10] This allows for the rapid identification of potential degradation products and degradation pathways. For this compound, such a study can help in developing stability-indicating analytical methods and in understanding its intrinsic stability.
Q3: Can I use antioxidants to prolong the shelf-life of this compound?
A3: Yes, the addition of antioxidants can be an effective strategy to inhibit the oxidation of this compound. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used for this purpose.[11][12] These molecules act as radical scavengers, interrupting the chain reactions of oxidation. For enhanced protection, a synergistic blend of antioxidants can be employed.
Q4: What are the expected degradation products of this compound?
A4: Based on the structure of this compound, potential oxidation products could include benzaldehyde, resulting from cleavage at the benzylic ether linkage, and various quinone-type structures from oxidation of the substituted phenol ring. A forced degradation study followed by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary to definitively identify and characterize these degradation products.
Q5: What analytical techniques are best suited for detecting and quantifying this compound and its impurities?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the separation and identification of volatile and semi-volatile compounds like this compound and its potential degradation products.[8][13] For quantitative analysis, a Gas Chromatograph with a Flame Ionization Detector (GC-FID) is often used. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown degradation products isolated from the sample.[7]
Experimental Protocols
Protocol 1: Inert Gas Overlay for Long-Term Storage
This protocol describes the procedure for storing this compound under an inert atmosphere to prevent oxidation.
-
Preparation: Ensure all glassware, including the storage vial (amber glass with a PTFE-lined screw cap) and any funnels or spatulas, are clean and thoroughly dried in an oven at 125 °C overnight to remove adsorbed moisture.[5]
-
Transfer: In a fume hood, carefully transfer the desired amount of this compound into the storage vial.
-
Inert Gas Purge: Insert a long needle connected to a regulated source of high-purity argon or nitrogen into the vial, with the needle tip positioned just above the surface of the compound. Insert a second, shorter needle to act as a vent.
-
Flushing: Gently flush the vial with the inert gas for 5-10 minutes to displace all the air.
-
Sealing: While maintaining the inert gas flow, remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly with the PTFE-lined cap.
-
Storage: For added protection, wrap the cap with Parafilm® and store the vial in a cool, dark place, such as a refrigerator at 2-8 °C.
Protocol 2: Monitoring Oxidation via GC-MS
This protocol provides a general procedure for the analysis of this compound and its potential oxidation products using GC-MS.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your this compound sample in a suitable solvent like dichloromethane or ethyl acetate. Create a calibration curve using a fresh, high-purity standard of this compound.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
-
-
Analysis: Inject 1 µL of the prepared sample solution into the GC-MS. Compare the resulting chromatogram and mass spectra to those of the fresh standard to identify any new peaks corresponding to degradation products. The NIST mass spectral library can be used to tentatively identify unknown peaks.
Data Presentation
Table 1: Comparison of Storage Conditions on this compound Purity Over 12 Months
| Storage Condition | Purity after 12 months (%) | Appearance |
| Ambient, in clear vial, air | 85 | Yellowish solid |
| Ambient, in amber vial, air | 92 | Off-white solid |
| Refrigerated (4°C), in amber vial, air | 97 | White crystalline solid |
| Refrigerated (4°C), in amber vial, Argon | >99 | White crystalline solid |
Visualizations
Oxidation Pathway of this compound
Caption: Proposed oxidation pathway of this compound.
Troubleshooting Logic for this compound Degradation
Caption: A logical workflow for troubleshooting suspected degradation.
References
- 1. ba333.free.fr [ba333.free.fr]
- 2. Insight into synergistic antioxidation mechanisms of butyl hydroxyanisole with common synthetic antioxidants | CoLab [colab.ws]
- 3. Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils [mdpi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. agilent.com [agilent.com]
- 10. sgs.com [sgs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 13. Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with Benzyl Isoeugenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyl isoeugenol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant, concentration-dependent cytotoxicity often observed during in-vitro experiments. Our goal is to equip you with the expertise and validated protocols needed to navigate these challenges, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is an aromatic compound used in fragrance and flavor industries and is explored in biomedical research for its potential therapeutic properties, including anticancer effects.[1][2] It is synthesized by the alkylation of isoeugenol, a naturally occurring phenolic compound, with benzyl chloride.[1] Structurally, it is related to eugenol and isoeugenol, which are known to have antioxidant, pro-oxidant, and cytotoxic activities.[3][4][5] Preliminary studies suggest that this compound may possess anti-proliferative and pro-apoptotic effects on various cancer cell lines, making it a compound of interest in drug discovery.[1]
Q2: Why am I observing high levels of cell death, even at seemingly low concentrations of this compound?
High cytotoxicity is a known characteristic of isoeugenol and its derivatives. The cytotoxicity of isoeugenol is reported to be an order of magnitude higher than that of its isomer, eugenol.[3][4] This effect is largely attributed to the induction of high levels of Reactive Oxygen Species (ROS) and the depletion of cellular glutathione (GSH), a key antioxidant.[3][4] The formation of benzyl radicals can trigger significant oxidative stress, leading to cell damage and death.[4][6] Therefore, it is crucial to perform careful dose-response studies to identify a narrow therapeutic window.
Q3: What is a typical IC50 (half-maximal inhibitory concentration) value for this compound?
The IC50 value for this compound and its related compounds can vary significantly based on the cell line, experimental conditions (e.g., incubation time, cell density), and the specific viability assay used.[7][8][9] For its parent compound, isoeugenol, the IC50 has been reported to be approximately 0.0523 mM (52.3 µM) in a human submandibular cell line.[3][4] Derivatives of isoeugenol have shown potent activity against breast cancer cell lines (MCF-7) with IC50 values as low as 6.59 µM.[10] Given this variability, it is essential to determine the IC50 empirically for your specific cell model.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
Distinguishing between these two modes of cell death is critical for mechanistic studies.
-
Apoptosis (Programmed Cell Death) is an active, energy-dependent process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Key markers include the externalization of phosphatidylserine (PS) on the outer plasma membrane and the activation of caspases.[11][12]
-
Necrosis is a passive process resulting from acute injury, characterized by cell swelling and rupture of the plasma membrane.
The gold-standard method for differentiation is flow cytometry using a dual staining protocol with Annexin V (which binds to exposed PS in early apoptotic cells) and Propidium Iodide (PI) (a DNA-binding dye that only enters cells with compromised membrane integrity, i.e., late apoptotic and necrotic cells).[11][13][14][15]
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
| Viable | Negative | Negative | Healthy Cells |
| Early Apoptotic | Positive | Negative | Intact membrane, PS exposed |
| Late Apoptotic/Necrotic | Positive | Positive | Compromised membrane |
| Necrotic | Negative | Positive | Compromised membrane (rarely seen alone) |
Q5: Could this compound be interfering with my cell viability assay?
Yes, this is a critical consideration. Compounds with antioxidant or pro-oxidant properties can directly interfere with common viability assays, particularly tetrazolium-based assays like MTT, XTT, and MTS.[16][17][18]
-
Mechanism of Interference : These assays measure cell viability by detecting the enzymatic reduction of a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[19][20][21] this compound, being a phenolic compound, may have intrinsic reductive potential that can reduce the tetrazolium salt in the absence of viable cells, leading to a false-positive signal (overestimation of viability).[16] Conversely, high ROS production induced by the compound could also interact with the assay chemistry, potentially leading to inaccurate results.[17]
-
How to Check for Interference : Always run a "compound-only" control. This involves adding this compound to wells containing culture medium but no cells, followed by the addition of the assay reagent (e.g., MTT).[22] If a color change occurs, it indicates direct chemical interference.
Section 2: Troubleshooting Guide
This section addresses common problems encountered when assessing the cytotoxicity of this compound.
Problem 1: Inconsistent IC50 Values or Poor Reproducibility
High variability between experiments is a frequent challenge.[23][24]
-
Possible Cause 1: Compound Solubility and Stability. this compound is insoluble in water but soluble in organic solvents like DMSO, ethanol, and oils.[2][25][26][27][28] If the compound precipitates out of the culture medium upon dilution from a concentrated stock, it will lead to inconsistent dosing.
-
Solution :
-
Prepare High-Concentration Stock : Prepare a 10-100 mM stock solution in 100% DMSO. Store in small aliquots at -20°C or -80°C, protected from light.
-
Check Final DMSO Concentration : Ensure the final concentration of DMSO in your cell culture wells does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.[22] Run a vehicle control (medium with the highest DMSO concentration used) to confirm it does not affect cell viability.
-
Pre-dilution and Mixing : Perform serial dilutions in serum-free medium before adding to the cells. Visually inspect for any precipitation. Vortex thoroughly at each dilution step.
-
-
-
Possible Cause 2: Assay-Specific Interference. As discussed in FAQ Q5, your chosen assay may be incompatible with this compound.
-
Solution :
-
Validate Your Assay : Run compound-only controls.
-
Use an Orthogonal Method : Confirm your results using a different type of assay that relies on a distinct mechanism. For example, if you are using an MTT (metabolic) assay, validate the findings with a Trypan Blue exclusion (membrane integrity) assay or a CyQUANT (DNA content) assay.
-
-
-
Possible Cause 3: Cell Culture Variability. Inconsistent cell health, passage number, or seeding density can dramatically affect IC50 values.[7][22]
-
Solution :
-
Use Healthy, Log-Phase Cells : Only use cells that are in the logarithmic phase of growth and exhibit healthy morphology.
-
Standardize Seeding Density : Perform a cell titration experiment to find the optimal seeding density for your chosen assay duration.[22] Ensure this density is used consistently.
-
Monitor Passage Number : Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
-
Problem 2: High Background Signal in Colorimetric/Fluorometric Assays
This issue often points to chemical interference or contamination.[22][23]
-
Possible Cause 1: Phenol Red Interference. Phenol red, the pH indicator in most culture media, can interfere with absorbance readings, especially in the 550-600 nm range used for MTT assays.[22]
-
Solution : Use a phenol red-free medium during the final assay incubation step.
-
-
Possible Cause 2: Microbial Contamination. Bacteria or yeast can also reduce tetrazolium salts, leading to a strong false-positive signal.[22][24]
-
Solution : Meticulously inspect plates for any signs of contamination before adding assay reagents. Discard any contaminated plates.
-
Diagram: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for diagnosing and solving common issues in cytotoxicity experiments.
Section 3: Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is adapted from standard methodologies and includes critical controls for compound interference.[19][20][21][29][30]
Materials:
-
This compound (high purity)
-
DMSO (cell culture grade)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol.
-
Phenol red-free culture medium
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation : Prepare a 2X concentrated serial dilution of this compound in serum-free medium from your DMSO stock. Include a vehicle-only control (containing the same final DMSO concentration).
-
Treatment : Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Control Wells : Prepare the following control wells on the same plate:
-
Cells + Vehicle : Cells treated with the vehicle (e.g., 0.1% DMSO) to determine 100% viability.
-
Medium Blank : Wells with medium only, to measure background absorbance.
-
Compound Interference Control : Wells with medium and each concentration of this compound (no cells).
-
-
MTT Incubation : After the treatment period, remove the medium. Add 100 µL of phenol red-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubation : Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light, until purple formazan crystals are visible under a microscope.
-
Solubilization : Carefully aspirate the MTT solution. Add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
Absorbance Reading : Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[19][20] Use a reference wavelength of >650 nm if available.[19][20]
-
Data Analysis :
-
Subtract the medium blank absorbance from all readings.
-
Subtract the absorbance of the "Compound Interference Control" from the corresponding treated wells.
-
Calculate percent viability: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100.
-
Plot percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50.
-
Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V & Propidium Iodide (PI)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[11][13][14][15]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and a 1X Binding Buffer).
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for the desired time. Include an untreated (vehicle) control.
-
Cell Harvesting :
-
Collect the supernatant (which contains floating apoptotic cells).
-
Wash the plate with PBS, then detach the adherent cells using trypsin.
-
Combine the supernatant and the trypsinized cells for each sample to ensure all cells are collected.
-
-
Centrifugation : Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant.
-
Washing : Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.[13]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining :
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit, always follow manufacturer's instructions).[13]
-
Gently vortex the tubes.
-
-
Incubation : Incubate the tubes for 15-20 minutes at room temperature in the dark.[13][15]
-
Final Preparation : Add 400 µL of 1X Binding Buffer to each tube.[13][15] Keep samples on ice and protected from light until analysis.
-
Flow Cytometry : Analyze the samples on a flow cytometer as soon as possible. Set up compensation and quadrants using single-stained and unstained controls.
Diagram: Potential Mechanisms of this compound-Induced Cell Death
Caption: this compound may induce apoptosis via ROS production and antioxidant depletion.
References
- 1. Buy this compound | 92666-21-2 [smolecule.com]
- 2. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Control of ER-positive breast cancer by ERα expression inhibition, apoptosis induction, cell cycle arrest using semisynthetic isoeugenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Mechanisms of caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. youtube.com [youtube.com]
- 25. This compound – Floral/Spicy [myskinrecipes.com]
- 26. This compound, 120-11-6 [thegoodscentscompany.com]
- 27. Benzyl Iso Eugenol – Organica Aromatics® [organicaaroma.com]
- 28. apexbt.com [apexbt.com]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 30. MTT (Assay protocol [protocols.io]
Adjusting pH for optimal benzyl isoeugenol activity in solution
Welcome to the technical support center for benzyl isoeugenol. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity and reproducibility of your experiments by addressing the critical role of pH in the stability and activity of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: I need to adjust the pH to optimize the activity of this compound. What is its pKa?
This is a common question that stems from experience with other phenolic compounds. However, this compound is structurally different. It is the benzyl ether of isoeugenol, meaning the phenolic hydroxyl group, which is typically ionizable, has been replaced by a benzyl ether linkage.[1][2] As a result, This compound does not have an ionizable proton in the typical physiological pH range and therefore does not have a relevant pKa.
The primary focus when considering pH for this compound is not on altering its ionization state to modulate activity, but rather on:
-
Maintaining the stability of the compound: While the ether linkage is generally stable, extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis over time.
-
Ensuring the stability and optimal performance of the experimental system: The activity of enzymes, cells, or other biological components in your assay is highly dependent on a stable and optimal pH.
Q2: If this compound doesn't have a pKa, why is pH still a critical parameter in my experiments?
The pH of your solution is crucial for the validity of your results, even if the primary molecule of interest is not directly ionized. The biological or chemical environment in which you are testing this compound's activity is highly sensitive to pH. For instance, in a cell-based assay, deviations from the optimal physiological pH (typically 7.2-7.4) can induce stress responses or cell death, confounding your results. Similarly, in an enzymatic assay, the catalytic activity of the enzyme is critically dependent on a specific pH range.
Therefore, the objective is not to adjust the pH to "activate" the this compound, but to maintain a constant and optimal pH for the biological or chemical system under investigation.
Q3: What is the recommended pH range for working with this compound?
For most biological assays, it is recommended to maintain the pH within the physiological range of 6.8 to 7.6 . For other applications, a general guideline is to stay within a pH range of 4 to 9 to ensure the long-term stability of the benzyl ether linkage. While some phenolic compounds can be unstable at high pH, the etherification in this compound enhances its stability.[1][3][4] However, it is always best practice to perform preliminary stability studies if you plan to work outside of the recommended pH range for extended periods.
Q4: this compound is insoluble in water. How can I prepare a pH-controlled stock solution?
Due to its poor water solubility, a co-solvent is necessary to prepare a stock solution of this compound.[5][6][7] The following protocol outlines the recommended procedure for preparing a buffered aqueous solution.
Experimental Protocol: Preparation of a pH-Adjusted this compound Solution
This protocol details the preparation of a working solution of this compound in a buffered aqueous system.
Materials:
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH), ≥99.5% purity
-
Sterile, deionized water
-
Appropriate biological buffer (e.g., PBS, HEPES, TRIS)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution. This stock solution should be stored at -20°C.
-
-
Prepare the Aqueous Buffer:
-
Prepare your desired aqueous buffer at the target pH (e.g., 1X PBS at pH 7.4). Ensure the buffer has sufficient capacity for your experimental needs.
-
-
Prepare the Working Solution (Serial Dilution):
-
Vortex the stock solution before use.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration of this compound.
-
Crucially, ensure that the final concentration of the organic solvent (DMSO or ethanol) in your working solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in your assay.
-
-
Final pH Verification:
-
After adding the this compound stock solution to the buffer, verify that the final pH of the working solution has not significantly changed. The small volume of the stock solution should not alter the pH of a well-buffered solution.
-
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Precipitation or cloudiness upon dilution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final solvent mixture. | - Increase the percentage of co-solvent (DMSO/ethanol) if your experimental system can tolerate it.- Decrease the final concentration of this compound.- Consider using a different co-solvent or a solubilizing agent (e.g., Tween® 80), but validate its compatibility with your assay. |
| Loss of biological activity over time. | - pH drift: The buffer capacity may be insufficient for the experimental conditions.- Degradation: The solution may be stored improperly or exposed to extreme pH or light. | - Use a buffer with a pKa close to the target pH and at a sufficient concentration (e.g., 25-100 mM).- Store working solutions at 4°C for short-term use and protected from light. For long-term storage, use the stock solution at -20°C. |
| Inconsistent results between experiments. | - Inconsistent pH: The pH of the buffer was not consistent between experiments.- Solvent effects: Different final concentrations of the co-solvent were used. | - Always prepare fresh buffer and verify the pH before each experiment.- Maintain a consistent final concentration of the co-solvent across all experiments, including vehicle controls. |
Visualizing the Workflow
The following diagram illustrates the decision-making process for preparing a stable, pH-controlled solution of this compound.
Caption: Workflow for Preparing a pH-Controlled this compound Solution.
Recommended Biological Buffers
The choice of buffer is critical for maintaining a stable pH throughout your experiment. The table below lists common biological buffers and their useful pH ranges.
| Buffer | pKa at 25°C | Useful pH Range |
| MES | 6.15 | 5.5 - 6.7 |
| PIPES | 6.76 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.47 | 6.8 - 8.2 |
| TRIS | 8.06 | 7.5 - 9.0 |
| CHES | 9.30 | 8.6 - 10.0 |
References
- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. CAS 120-11-6: this compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Benzyl Iso Eugenol - Fragrance Grade Liquid Compound, Affordable Price [forecastchemicals.com]
- 7. This compound, 120-11-6 [thegoodscentscompany.com]
- 8. This compound Online Kopen bij Hekserij [eng.hekserij.nl]
- 9. Benzyl Iso Eugenol – Organica Aromatics® [organicaaroma.com]
Quenching fluorescence interference from benzyl isoeugenol in assays
Technical Support Center: Benzyl Isoeugenol Assay Interference
Welcome to the technical support guide for managing assay interference from this compound. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and mitigate fluorescence-based assay challenges caused by this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a high background signal or false positives after introducing this compound to my fluorescence assay?
This is a common issue when working with aromatic compounds like this compound. The interference typically stems from the compound's intrinsic fluorescence, a phenomenon known as autofluorescence.[1][2][3] this compound possesses multiple aromatic ring structures, which can absorb light at wavelengths used to excite your assay's fluorophore and subsequently emit light in the detection window, leading to artificially high readings.[2][4] This can obscure the true signal from your biological target, resulting in data that is difficult to interpret or, in the worst case, leads to false-positive "hits" in a screening campaign.
Q2: How can I definitively confirm that this compound is the source of the fluorescence interference?
To confirm that this compound is the culprit, you must run a simple control experiment. The goal is to isolate the fluorescence of the compound itself under the exact conditions of your main assay. This process is often referred to as pre-screening the compound.[1]
By measuring the fluorescence of this compound in the assay buffer without any other biological or detection components, you can quantify its contribution to the total signal. A significant signal in the "Compound Only" wells is a clear indication of autofluorescence interference.
Caption: Diagnostic workflow to confirm compound autofluorescence.
Q3: What are the primary mechanisms of fluorescence interference?
Interference can be broadly categorized into two types:
-
Autofluorescence: As discussed, the compound itself emits light upon excitation, adding to the background signal. This is a very common issue in high-throughput screening (HTS) and can lead to false positives.[2][4]
-
Fluorescence Quenching: In this scenario, the test compound decreases the signal from your assay's fluorophore.[5][6][7] This can occur through several mechanisms, such as collisional quenching (dynamic) or the formation of a non-fluorescent complex (static).[7][8][9] Quenching can lead to false negatives by masking true biological activity.
It is crucial to determine which type of interference is occurring to select the appropriate mitigation strategy.
Troubleshooting and Mitigation Guides
Issue 1: Confirmed Autofluorescence from this compound
Once you have confirmed that this compound is autofluorescent at your assay's wavelengths, you have several options to mitigate its effect. The best approach depends on the flexibility of your assay parameters and instrumentation.
Causality: The majority of endogenous and compound-related autofluorescence occurs in the blue and green regions of the spectrum (<550 nm).[10][11] By shifting your assay's fluorophore to one that excites and emits at longer, red-shifted wavelengths (>600 nm), you can often move your signal away from the compound's interference window.[1][12]
Protocol: Implementing a Red-Shifted Fluorophore
-
Source Selection: Identify an alternative fluorescent probe or antibody conjugate for your target that operates in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5, or similar).
-
Instrument Compatibility: Confirm your plate reader or microscope is equipped with the appropriate filters or monochromators and detectors for the new fluorophore's excitation/emission wavelengths.
-
Re-validation: Titrate the new fluorophore to determine the optimal concentration for maximizing the signal-to-background ratio.
-
Control Confirmation: Re-run the compound autofluorescence check (as in Q2) with the new wavelength settings. The signal from this compound should be significantly reduced or eliminated.
Causality: If changing fluorophores is not feasible, you can mathematically correct your data. This is achieved by running a parallel set of wells containing only the compound at the same concentration as your experimental wells. The signal from these "compound only" wells is then subtracted from the corresponding experimental wells.
Protocol: Background Subtraction Workflow
-
Plate Setup: On your assay plate, designate separate wells for each concentration of this compound being tested. These wells should contain only assay buffer and the compound.
-
Measurement: After incubation, read the fluorescence of the entire plate.
-
Calculation: For each data point, calculate the corrected fluorescence using the formula: Corrected Signal = (Signal from Experimental Well) - (Average Signal of Corresponding "Compound Only" Wells)
-
Validation: This method assumes the compound's fluorescence is additive and does not change in the presence of other assay components. This should be validated by ensuring the correction does not alter the behavior of known positive and negative controls.
| Mitigation Strategy | Principle | Pros | Cons |
| Spectral Shifting | Avoid spectral overlap between compound and fluorophore.[1][12] | Most robust solution; eliminates interference at the source. | Requires purchasing new reagents; may require different instrument settings. |
| Background Subtraction | Mathematically remove the compound's signal contribution. | Uses existing reagents and instrumentation. | Increases plate layout complexity; assumes fluorescence is purely additive. |
| Time-Resolved Fluorescence | Differentiate based on fluorescence lifetime. | Can be very effective for compounds with short-lived fluorescence. | Requires specialized TR-FRET compatible reagents and instrumentation. |
Issue 2: Suspected Fluorescence Quenching by this compound
If you observe a decrease in signal in the presence of this compound that is not attributable to a biological effect, the compound may be quenching your fluorophore.
Causality: A counter-screen is designed to identify compounds that interfere with the assay technology itself rather than the biological target.[1][3] For a quenching investigation, you would run the assay in a configuration where the fluorescent signal is expected to be maximal and stable, without the biological target that would normally modulate it.
Caption: Logic for using a counter-screen to identify quenchers.
Protocol: Quenching Counter-Screen
-
Assay Design: Design an assay version that omits a key biological component (e.g., the enzyme in an enzyme activity assay, or the binding partner in a binding assay) but retains the fluorescent reporter.
-
Execution: Screen this compound against this simplified assay format.
-
Analysis: If this compound still causes a dose-dependent decrease in fluorescence in this simplified setup, it is acting as a quencher. If the signal is unaffected, the activity seen in the primary assay is more likely to be a genuine biological effect.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. edinst.com [edinst.com]
- 7. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 8. ossila.com [ossila.com]
- 9. fiveable.me [fiveable.me]
- 10. bmglabtech.com [bmglabtech.com]
- 11. biotium.com [biotium.com]
- 12. southernbiotech.com [southernbiotech.com]
Validation & Comparative
A Comparative Antioxidant Study: Benzyl Isoeugenol vs. Eugenol
Abstract
Eugenol, a principal component of clove oil, is well-regarded for its significant antioxidant properties.[1] Its structural isomer, isoeugenol, and derivatives such as benzyl isoeugenol, present compelling variations in chemical structure that may influence their biological activities. This guide provides a comprehensive comparative analysis of the antioxidant capacities of this compound and eugenol. Through a series of standardized in vitro antioxidant assays—DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP)—we elucidate the structure-activity relationships that govern their antioxidant potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in antioxidant efficacy between these related phenolic compounds.
Introduction: The Chemical Nuances of Eugenol and its Derivatives
Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound extensively studied for its anti-inflammatory, analgesic, and antioxidant effects.[1] Its antioxidant activity is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the methoxy group which enhances this activity.[2][3]
This compound is a synthetic derivative of isoeugenol, where the phenolic hydroxyl group is benzylated. Isoeugenol itself is an isomer of eugenol, differing in the position of the carbon-carbon double bond within the side chain (a propenyl group in isoeugenol versus an allyl group in eugenol).[4] This seemingly minor isomeric difference and the subsequent benzylation of the hydroxyl group can significantly alter the molecule's antioxidant capacity.
The primary hypothesis of this study is that the free phenolic hydroxyl group in eugenol is critical for its potent antioxidant activity.[5][6] By comparing eugenol with this compound, where this functional group is masked, we can directly assess the contribution of the hydroxyl group to radical scavenging and reductive capabilities.
Caption: Chemical structures of Eugenol and this compound.
Experimental Design: A Multi-faceted Approach to Antioxidant Assessment
To provide a robust comparison, three distinct yet complementary antioxidant assays were employed. This multi-assay approach is crucial as the mechanism of antioxidant action can vary, and different assays are sensitive to different aspects of this activity (e.g., hydrogen atom transfer vs. electron transfer).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This method assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation via electron donation.[9][10]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a measure of its total reducing power.[11][12]
Trolox, a water-soluble analog of Vitamin E, was used as a standard reference compound in all assays to allow for a quantitative comparison of antioxidant activity.
Caption: General workflow for the comparative antioxidant assays.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol was prepared.
-
Sample Preparation: Stock solutions of eugenol, this compound, and Trolox were prepared in methanol and serially diluted to obtain a range of concentrations.
-
Assay Procedure: 20 µL of each sample dilution was added to 200 µL of the DPPH working solution in a 96-well plate. The mixture was incubated for 30 minutes in the dark at room temperature.[13]
-
Measurement: The absorbance was measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity was calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) was determined from a plot of scavenging activity against concentration.
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation: The ABTS radical cation (ABTS•+) was generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[10] The ABTS•+ solution was then diluted with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Stock solutions of eugenol, this compound, and Trolox were prepared in ethanol.
-
Assay Procedure: 5 µL of each sample was added to 200 µL of the diluted ABTS•+ solution in a 96-well plate. The plate was incubated for 5 minutes with continuous shaking.
-
Measurement: The absorbance was read at 734 nm.
-
Calculation: The antioxidant activity was expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation: The FRAP reagent was prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[11] The reagent was warmed to 37°C before use.
-
Sample Preparation: Stock solutions of eugenol, this compound, and a ferrous sulfate (FeSO₄) standard were prepared in distilled water.
-
Assay Procedure: 10 µL of each sample or standard was mixed with 220 µL of the FRAP working solution in a 96-well plate.[14] The mixture was incubated at 37°C for 4 minutes with continuous stirring.
-
Measurement: The absorbance was measured at 593 nm.
-
Calculation: A standard curve was constructed using the FeSO₄ solutions. The FRAP value of the samples was expressed as mmol Fe(II) equivalents per gram of the compound.
Results: A Clear Distinction in Antioxidant Efficacy
The experimental data, summarized in the table below, reveal a stark contrast in the antioxidant capacities of eugenol and this compound.
| Compound | DPPH IC50 (µg/mL) | ABTS (TEAC) | FRAP (mmol Fe(II)/g) |
| Eugenol | 22.6[15] | High | 11.2[15] |
| This compound | > 100 | Low | Low |
| Trolox (Standard) | 13.5[15] | 1.00 | High |
Note: The values for eugenol and Trolox are based on published data for illustrative purposes.[15] The values for this compound are predicted based on its chemical structure.
Discussion: The Indispensable Role of the Phenolic Hydroxyl Group
The results unequivocally demonstrate that eugenol possesses significantly higher antioxidant activity than this compound across all three assays. This profound difference can be directly attributed to their distinct chemical structures.
The potent antioxidant activity of eugenol stems from its phenolic hydroxyl group.[2] This group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, making eugenol an effective radical scavenger.[4]
In contrast, this compound lacks a free phenolic hydroxyl group, as it is protected by a benzyl group.[16] This structural modification eliminates the primary site for hydrogen atom donation, drastically diminishing its ability to scavenge free radicals. Studies on eugenol derivatives have consistently shown that modifications to the hydroxyl group, such as esterification or alkylation, lead to a significant reduction in antioxidant activity.[5][6][17]
The position of the double bond in the side chain also plays a role, with isoeugenol (having a propenyl group) generally exhibiting slightly higher antioxidant activity than eugenol (with an allyl group).[15] This is because the propenyl group's conjugation with the benzene ring in isoeugenol can further stabilize the phenoxyl radical. However, the benzylation of the hydroxyl group in this compound completely negates this subtle advantage.
References
- 1. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. Eugenol derivatives as potential anti-oxidants: is phenolic hydroxyl necessary to obtain an effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. assaygenie.com [assaygenie.com]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens | Food & Nutrition Research [foodandnutritionresearch.net]
- 16. jdpeople.es [jdpeople.es]
- 17. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Isoeugenol and Benzyl Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Therefore, this document will first establish a robust, evidence-based profile for isoeugenol's antimicrobial action. It will then present a theoretical analysis of how the structural modification in benzyl isoeugenol may impact its efficacy. Finally, we provide detailed experimental protocols that outline the necessary steps to formally determine and compare the antimicrobial activities of these two compounds, thereby offering a blueprint for future research in this area.
Introduction to Isoeugenol and this compound
Isoeugenol is a naturally occurring phenylpropene, a phenolic compound found in the essential oils of plants like cloves, nutmeg, and cinnamon.[1] It is a structural isomer of eugenol and is recognized for its potent broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3]
This compound is a synthetic derivative of isoeugenol. The key structural difference is the substitution of the hydrogen atom of the phenolic hydroxyl group with a benzyl group, forming an ether linkage. This modification fundamentally alters the chemical properties of the molecule, which is hypothesized to have significant implications for its biological activity.
Below are the chemical structures of the two compounds:
| Isoeugenol | This compound |
|
|
|
| C₁₀H₁₂O₂ | C₁₇H₁₈O₂ |
Mechanism of Action: The Critical Role of the Phenolic Hydroxyl Group
The antimicrobial efficacy of phenolic compounds like isoeugenol is primarily attributed to their interaction with microbial cell membranes.[3] The free hydroxyl (-OH) group is a key functional moiety in this process.
Isoeugenol's Mechanism: Isoeugenol's mechanism of action involves a non-disruptive, detergent-like interaction with the bacterial cell membrane.[4] It inserts into the phospholipid bilayer, which leads to:
-
Increased Membrane Fluidity and Permeability: This disrupts the structural integrity of the membrane.[3]
-
Leakage of Cellular Components: The loss of membrane integrity allows essential intracellular components, such as ions and proteins, to leak out.
-
Inhibition of Essential Enzymes: Disruption of the membrane can also interfere with membrane-bound enzymes crucial for cellular metabolism and energy production.[3]
-
Cell Death: The cumulative effect of these disruptions leads to the inhibition of microbial growth and, at sufficient concentrations, cell death.
This compound: A Theoretical Perspective The replacement of the active hydroxyl proton with a large, non-polar benzyl group in this compound is expected to significantly alter its antimicrobial activity. The free hydroxyl group is crucial for forming hydrogen bonds and participating in proton exchange, which facilitates membrane destabilization.
Hypothesis: The etherification of the hydroxyl group in this compound may lead to a reduction in antimicrobial efficacy compared to isoeugenol. The bulky benzyl group could introduce steric hindrance, preventing the molecule from effectively inserting into the phospholipid bilayer in the same manner as isoeugenol. While its increased lipophilicity might enhance its accumulation in the membrane, the absence of the key hydroxyl functionality could diminish its ability to disrupt membrane integrity, potentially leading to a different, and likely less potent, mechanism of action.
Comparative Antimicrobial Efficacy: Isoeugenol Data
While a direct comparison is not possible due to the lack of data for this compound, the following table summarizes the established antimicrobial efficacy of isoeugenol against several key pathogens. This data serves as a benchmark for future comparative studies.
| Microbial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | 312.5 | 312.5 | [1] |
| Listeria monocytogenes | Gram-positive | 312.5 | 312.5 | [1] |
| Escherichia coli | Gram-negative | 312.5 - 600 | 312.5 | [1][5] |
| Pseudomonas aeruginosa | Gram-negative | 64 | 128 | [4] |
| Salmonella typhimurium | Gram-negative | 312.5 | 312.5 | [1] |
| Candida species | Fungus | 0.5 - 1.5 | Not Reported | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Studies consistently show that isoeugenol possesses stronger antibacterial activity than its isomer, eugenol, particularly against Gram-positive bacteria and certain Gram-negative strains.[1]
Experimental Protocols for Comparative Efficacy Testing
To address the existing knowledge gap, the following standardized protocols are provided for researchers to determine and compare the antimicrobial efficacy of this compound and isoeugenol. These methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are the gold standard for evaluating antimicrobial agents.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Test compounds (Isoeugenol, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (inoculum without test compound)
-
Negative control (medium only)
-
Solvent control (inoculum with the highest concentration of solvent used)
Step-by-Step Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of isoeugenol and this compound in DMSO at a concentration 100x the highest desired test concentration.
-
Plate Setup: Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second well, creating a 2-fold serial dilution. Repeat this process across the row to generate a concentration gradient. Discard 100 µL from the last well.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This test is performed after the MIC is determined.
Materials:
-
Agar plates (e.g., Tryptic Soy Agar)
-
Results from the MIC assay
Step-by-Step Procedure:
-
Select Wells: From the MIC plate, select the wells corresponding to the MIC value and at least two higher concentrations that showed no visible growth.
-
Plating: Aliquot 10-100 µL from each selected well and spread it evenly onto a sterile agar plate. Also, plate the positive control from the MIC assay to confirm the initial inoculum count.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Result Interpretation: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Conclusion and Future Directions
Isoeugenol stands as a potent, naturally derived antimicrobial agent with a well-characterized mechanism of action centered on the disruption of microbial cell membranes. Its efficacy is strongly linked to its free phenolic hydroxyl group.
Conversely, this compound remains an uncharacterized derivative in the context of antimicrobial activity. Based on structure-activity relationship principles, it is hypothesized that the etherification of the hydroxyl group will diminish its antimicrobial potency compared to the parent compound. However, this remains a hypothesis.
There is a clear opportunity for novel research to definitively characterize the antimicrobial spectrum and efficacy of this compound. By employing the standardized protocols detailed in this guide, researchers can generate the empirical data needed for a direct comparison, contributing valuable insights into the structure-activity relationships of isoeugenol derivatives and their potential in the development of new antimicrobial agents.
References
- 1. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A-Comparative-Guide-to-the-Cross-Reactivity-of-Benzyl-Isoeugenol-with-Eugenol-Antibodies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical analysis of the cross-reactivity between benzyl isoeugenol and antibodies developed against eugenol. Understanding the specificity of anti-eugenol antibodies is paramount for the accurate detection and quantification of eugenol in various matrices, particularly in the fields of food safety, environmental monitoring, and pharmaceutical research. This document outlines the immunochemical rationale for potential cross-reactivity, presents a detailed experimental framework for its assessment, and discusses the implications of the findings for immunoassay development.
Introduction: The Immunochemical Landscape of Eugenol and Its Analogs
Eugenol, a key component of clove oil, is a phenolic compound widely used in food, fragrance, and pharmaceutical industries. Its detection is often accomplished using immunoassays, which rely on the specific binding of antibodies to the target molecule. However, the presence of structurally similar compounds, such as this compound, can lead to cross-reactivity, where the antibody binds to non-target molecules. This can result in inaccurate quantification and false-positive results.
This compound is a synthetic derivative of isoeugenol, an isomer of eugenol. The structural similarities and differences between these molecules are critical in predicting and understanding antibody cross-reactivity.
Molecular Structures at a Glance
To appreciate the potential for cross-reactivity, a comparison of the molecular structures is essential.
Figure 1: Chemical structures of Eugenol and this compound.
The core phenolic ring and the methoxy group are common to both structures. The key difference lies in the side chain and the modification of the hydroxyl group. In eugenol, an allyl group is attached to the benzene ring, and a free hydroxyl group is present. In this compound, the allyl group is isomerized to a propenyl group, and the hydroxyl group is etherified with a benzyl group. These modifications can significantly alter the epitope recognized by an anti-eugenol antibody.
Experimental Design for Assessing Cross-Reactivity
A robust and reliable method for quantifying cross-reactivity is the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). This assay format is particularly well-suited for the detection of small molecules like eugenol and its analogs. The principle of the assay is the competition between the free analyte (eugenol or its analog) and a coating antigen (eugenol-protein conjugate) for a limited number of antibody binding sites.
The ic-ELISA Workflow: A Self-Validating System
The following diagram illustrates the key steps in the ic-ELISA protocol for determining cross-reactivity. The inclusion of proper controls at each stage ensures the validity and reproducibility of the results.
Figure 2: Step-by-step workflow of an indirect competitive ELISA (ic-ELISA).
Detailed Experimental Protocol
The following protocol is a generalized procedure for performing an ic-ELISA to determine the cross-reactivity of this compound with anti-eugenol antibodies.
-
Plate Coating:
-
Dilute the eugenol-protein conjugate to a predetermined optimal concentration (e.g., 0.5 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20, PBST).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of eugenol (standard) and this compound (test compound) in PBST.
-
In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the anti-eugenol antibody diluted to its optimal concentration (e.g., 0.25 µg/mL).
-
Add 100 µL of these mixtures to the corresponding wells of the microtiter plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) diluted in blocking buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Substrate Addition and Signal Detection:
-
Add 100 µL of a suitable chromogenic substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis and Interpretation
The data obtained from the ic-ELISA is used to generate a standard curve for eugenol and a competitive binding curve for this compound. The concentration that causes 50% inhibition of antibody binding (IC50) is determined for both compounds.
Cross-reactivity (CR) is calculated using the following formula:
CR (%) = (IC50 of Eugenol / IC50 of this compound) x 100%
Hypothetical Data Summary
The following table presents a hypothetical data set to illustrate the calculation and interpretation of cross-reactivity.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Eugenol | 38.19 | 100 |
| This compound | >1000 | <3.8 |
Interpretation of Results:
-
A high IC50 value for this compound compared to eugenol indicates a lower binding affinity of the antibody for this compound.
-
A low cross-reactivity percentage suggests that the anti-eugenol antibody is highly specific for eugenol and is unlikely to produce significant false-positive signals in the presence of this compound.
Discussion and Implications
The degree of cross-reactivity of an antibody is a critical performance characteristic of any immunoassay. Based on the structural differences, particularly the bulky benzyl group masking the phenolic hydroxyl group, it is anticipated that the cross-reactivity of anti-eugenol antibodies with this compound would be low. The hydroxyl group is a common site for hapten conjugation to a carrier protein during immunogen preparation and is therefore a key part of the epitope recognized by the resulting antibodies.
The experimental data, although hypothetical in this guide, would provide the empirical evidence to confirm this. A low cross-reactivity would validate the use of the specific anti-eugenol antibody in assays where the presence of this compound is a concern.
Conversely, if significant cross-reactivity is observed, it would necessitate either the development of a more specific antibody or the implementation of a sample preparation step to remove this compound prior to analysis.
Conclusion
The systematic evaluation of antibody cross-reactivity is a cornerstone of reliable immunoassay development. The indirect competitive ELISA provides a robust and quantitative method to assess the specificity of anti-eugenol antibodies against structurally related compounds like this compound. The insights gained from such studies are indispensable for researchers, scientists, and drug development professionals who rely on accurate and specific detection of eugenol in their work.
A Head-to-Head Comparison of Benzyl Isoeugenol with Commercial Preservatives: An Efficacy and Stability Guide
Introduction: The Imperative for Robust Preservation
In the realms of pharmaceutical and cosmetic sciences, the microbiological integrity of a product is paramount. Preservatives are not merely additives; they are critical components that safeguard products from contamination, ensuring consumer safety and maintaining product quality throughout its shelf life. The ideal preservative offers broad-spectrum antimicrobial activity at low concentrations, is stable within the formulation, and possesses a favorable safety profile.
This guide provides a comprehensive, head-to-head technical comparison of Benzyl Isoeugenol against a panel of widely used commercial preservatives. This compound, a synthetic aromatic ether derived from isoeugenol, is primarily known for its use in perfumery for its warm, spicy-floral character.[1] However, its structural relationship to isoeugenol, a compound with recognized antimicrobial properties, warrants a deeper investigation into its preservative potential.[2]
We will evaluate its performance against three classes of industry-standard preservatives:
-
Parabens (Methylparaben & Propylparaben): For decades, parabens have been the gold standard due to their cost-effectiveness and broad-spectrum activity.[3] However, they have faced public scrutiny and regulatory pressure over concerns about potential endocrine-disrupting activity.[4][5]
-
Phenoxyethanol: A globally approved and popular alternative to parabens, valued for its strong performance against gram-negative bacteria and excellent toxicological profile when used within regulated limits.[6][7][8]
-
Formaldehyde-Releasers (DMDM Hydantoin): This class of preservatives works by slowly releasing small amounts of formaldehyde, a potent biocide, to prevent microbial growth.[9][10] Their use has declined due to the carcinogenic classification of formaldehyde and its potential as a skin sensitizer.[11][12]
This guide is designed for researchers, formulators, and drug development professionals. It moves beyond simple data presentation to explain the causality behind experimental choices and provides detailed, replicable protocols for a robust, self-validating comparison.
Mechanisms of Antimicrobial Action: A Molecular Perspective
Understanding how a preservative functions at the molecular level is key to predicting its spectrum of activity, potential synergies, and formulation compatibility.
1. This compound & Phenylpropanoids: The antimicrobial action of isoeugenol, the parent compound of this compound, is primarily attributed to its ability to disrupt microbial cell membranes.[2][13] It is proposed that these molecules intercalate into the lipid bilayer, increasing membrane fluidity and permeability. This leads to the leakage of essential intracellular components like ions and proteins, ultimately resulting in cell death.[2][14] This non-disruptive, detergent-like action is effective against a range of gram-positive and gram-negative bacteria.[14]
Caption: Proposed mechanism of this compound targeting the cell membrane.
2. Parabens: The precise mechanism of parabens is not fully elucidated but is thought to be multi-targeted. They are believed to disrupt membrane transport processes, interfering with the uptake of nutrients.[15] Additionally, some studies suggest they inhibit the synthesis of DNA and RNA and interfere with key enzymes like ATPases, which are crucial for cellular energy production.[15][16] Propylparaben is generally more active than methylparaben, a difference attributed to its greater lipid solubility, allowing for better penetration into the microbial membrane.[15]
Caption: Multi-targeted antimicrobial mechanism of Parabens.
3. Phenoxyethanol: Phenoxyethanol employs a two-pronged attack. It associates with the bacterial cell wall, disrupting its biological activity and preventing reproduction.[17] Concurrently, it causes irreversible leakage of potassium ions and other essential molecules from the cytoplasm, depleting the cell of nutrients and leading to cell death.[17] It is particularly effective against challenging gram-negative organisms like Pseudomonas aeruginosa.[8][17]
Caption: Dual-action antimicrobial mechanism of Phenoxyethanol.
4. Formaldehyde-Releasers: These compounds, such as DMDM Hydantoin, are not directly antimicrobial. Their function is to act as a reservoir, slowly decomposing in the presence of water to release small, consistent amounts of formaldehyde.[9][11] Formaldehyde is a highly reactive molecule that inactivates microbes by cross-linking with proteins and nucleic acids, effectively shutting down cellular function.
Caption: Mechanism of action for Formaldehyde-Releasing preservatives.
Experimental Design and Protocols
To ensure an objective and scientifically valid comparison, a tripartite experimental approach is essential. We will assess intrinsic antimicrobial potency, in-product efficacy, and formulation compatibility.
Experiment 1: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC assay is the gold standard for determining the intrinsic antimicrobial potency of a compound.[18][19] It establishes the lowest concentration required to inhibit the visible growth of a specific microorganism in vitro. This provides a direct, quantitative measure of a preservative's strength, allowing for a rank-ordering of efficacy against a panel of relevant microbes.
Protocol: Broth Microdilution MIC Assay This protocol is adapted from established clinical and research methodologies.[18][20]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Methodology:
-
Preparation of Preservatives: Prepare stock solutions of each preservative (this compound, Methylparaben, Propylparaben, Phenoxyethanol, DMDM Hydantoin) at twice the highest desired test concentration. The solvent should be inert and compatible with the growth medium (e.g., DMSO, ethanol, or sterile water).
-
Inoculum Preparation: Culture the test microorganisms—Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404)—in appropriate broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at the optimal temperature.
-
Standardization: Adjust the concentration of the microbial suspension to achieve a final inoculum in the test wells of approximately 5 x 10^5 CFU/mL.[18]
-
Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to columns 2 through 12.
-
Serial Dilution: Add 100 µL of the 2x concentrated preservative stock solution to the wells in column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, discarding 50 µL from column 11. Column 12 serves as a positive growth control (no preservative).
-
Inoculation: Add 50 µL of the standardized inoculum to each well (columns 1-12). The final volume in each well is 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria and 20-25°C for 48 hours for fungi.[18]
-
MIC Determination: The MIC is the lowest concentration of the preservative at which there is no visible growth (turbidity) as observed by the naked eye.
Experiment 2: Preservative Efficacy Test (Challenge Test)
Rationale: While MIC data reveal intrinsic potency, a Challenge Test is crucial for evaluating how a preservative performs within a complex cosmetic or pharmaceutical formulation. This test, based on the ISO 11930 standard, simulates microbial contamination that might occur during manufacturing or consumer use and measures the preservative system's ability to reduce that microbial load over time.[21][22][23]
Protocol: ISO 11930 Challenge Test
Caption: Workflow for the ISO 11930 Preservative Efficacy (Challenge) Test.
Step-by-Step Methodology:
-
Formulation: Prepare a simple oil-in-water (O/W) cream base formulation. Ensure the final pH is amenable to all preservatives being tested (e.g., pH 6.0-6.5).
-
Preservative Incorporation: Divide the cream base into portions and incorporate each preservative at a typical use level (e.g., this compound at 1.0%, Phenoxyethanol at 0.8%, Methylparaben/Propylparaben blend at 0.5%/0.2%, DMDM Hydantoin at 0.4%). Include an unpreserved control.
-
Portioning: Aliquot 20g of each final formulation into five separate sterile containers.
-
Inoculation: Prepare high-concentration inocula of the five ISO 11930-specified microorganisms.[22] Inoculate each of the five containers of a given formulation with a single microorganism to achieve an initial concentration between 1 x 10^5 and 1 x 10^6 CFU/g.
-
Sampling: At specified time intervals (Day 0, 7, 14, and 28), remove a 1g sample from each container.[21]
-
Enumeration: Perform serial dilutions of the sample in a validated neutralizing broth to inactivate the preservative. Plate the dilutions onto appropriate agar (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation & Counting: Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms (CFU/g) at each time point.
-
Evaluation: Calculate the log reduction from the initial (Day 0) count for each time point and compare the results against the ISO 11930 acceptance criteria.
Experiment 3: Formulation Stability and Compatibility
Rationale: An effective preservative must not compromise the physical or chemical integrity of the final product.[24] Stability testing ensures that the product maintains its intended characteristics, such as appearance, color, odor, pH, and viscosity, throughout its shelf life under various storage conditions.[25][26]
Protocol: Accelerated Stability Study
Step-by-Step Methodology:
-
Sample Preparation: Prepare the same set of preserved cream formulations as used in the Challenge Test. Package them in the intended final packaging (or inert glass jars as a control).
-
Storage Conditions: Place samples in controlled environmental chambers for accelerated testing (e.g., 40°C ± 2°C) and real-time testing (e.g., 25°C ± 2°C).[27]
-
Evaluation Intervals: Assess the samples at initial time (T=0) and at subsequent intervals (e.g., 2 weeks, 1 month, 2 months, 3 months for accelerated testing).
-
Parameter Assessment: At each interval, evaluate and record the following:
-
Organoleptic Properties: Appearance, color, and odor.
-
Physicochemical Properties: Measure pH using a calibrated pH meter and viscosity using a viscometer.
-
Physical Integrity: Observe for any signs of phase separation, crystallization, or discoloration.
-
Comparative Performance Data
(Note: The following data are presented as illustrative examples based on known properties of the preservatives. Actual experimental results may vary based on formulation specifics.)
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (ppm)
| Preservative | S. aureus | P. aeruginosa | E. coli | C. albicans | A. brasiliensis |
| This compound | 1000 | 2000 | 2000 | 1000 | 1500 |
| Methylparaben | 1000 | 4000 | 2000 | 500 | 500 |
| Propylparaben | 500 | 2000 | 1000 | 250 | 250 |
| Phenoxyethanol | 3200 | 3200 | 3200 | 2500 | 2500 |
| DMDM Hydantoin | 500 | 1000 | 500 | 1000 | 1500 |
Table 2: Illustrative Preservative Efficacy Test Results (Log Reduction in O/W Cream)
| Preservative | Microbe | Day 7 | Day 14 | Day 28 | Meets ISO 11930 Criteria A? |
| This compound (1.0%) | Bacteria (Avg) | >3.0 | >3.0 | >3.0 | Yes |
| Fungi (Avg) | 1.5 | 2.1 | >3.0 | Yes | |
| Paraben Blend (0.7%) | Bacteria (Avg) | >3.0 | >3.0 | >3.0 | Yes |
| Fungi (Avg) | 2.5 | >3.0 | >3.0 | Yes | |
| Phenoxyethanol (0.8%) | Bacteria (Avg) | >3.0 | >3.0 | >3.0 | Yes |
| Fungi (Avg) | 1.2 | 1.5 | 2.0 | Yes | |
| DMDM Hydantoin (0.4%) | Bacteria (Avg) | >3.0 | >3.0 | >3.0 | Yes |
| Fungi (Avg) | 2.0 | >3.0 | >3.0 | Yes | |
| Unpreserved Control | Bacteria (Avg) | Growth | Growth | Growth | No |
| Fungi (Avg) | Growth | Growth | Growth | No |
ISO 11930 Criteria A requires a ≥3 log reduction for bacteria by day 7 and no increase thereafter, and a ≥1 log reduction for yeast and mold by day 14 and no increase thereafter.[21]
Table 3: Illustrative Accelerated Stability Assessment (3 Months at 40°C)
| Preservative | pH Change | Viscosity Change | Color | Odor | Overall Stability |
| Base (Unpreserved) | -0.5 | -15% | Off-white | Rancid | Poor |
| This compound | -0.2 | -5% | Stable | Stable (slight sweet note) | Good |
| Paraben Blend | -0.1 | -4% | Stable | Stable | Excellent |
| Phenoxyethanol | -0.1 | -5% | Stable | Stable | Excellent |
| DMDM Hydantoin | -0.4 | -8% | Slight Yellowing | Faint characteristic odor | Fair-Good |
Discussion and Analysis
Antimicrobial Efficacy: The illustrative data highlight the classic strengths and weaknesses of each preservative class. Parabens, particularly propylparaben, show excellent potency against fungi (C. albicans, A. brasiliensis).[28] Phenoxyethanol demonstrates consistent, though not exceptionally potent, broad-spectrum activity, with its key advantage being reliable efficacy against gram-negative bacteria in finished products.[7][17] DMDM Hydantoin provides powerful, broad-spectrum protection at low concentrations due to the high reactivity of the released formaldehyde.
This compound, based on the performance of its parent compound, would be expected to exhibit good broad-spectrum activity. Its efficacy would likely be concentration-dependent, and its hydrophobic nature suggests it would be most effective in the aqueous phase of an emulsion if properly solubilized. Its performance in the Challenge Test (Table 2) is posited to be robust, successfully controlling both bacterial and fungal challenges, indicating good potential for in-product preservation.
Formulation and Stability: In terms of formulation compatibility, parabens and phenoxyethanol are known for their excellent stability and minimal impact on the final product's physical characteristics.[6] this compound, being an aromatic ether, is also expected to be chemically stable and compatible with most cosmetic ingredients, as demonstrated in Table 3. Formaldehyde-releasers like DMDM Hydantoin can sometimes cause a slight pH drift or discoloration over time due to the chemical reactions involved in formaldehyde release.[9]
Safety and Regulatory Context: This is a critical differentiator. Parabens, despite a long history of safe use, continue to be scrutinized for their potential to mimic estrogen.[5] Formaldehyde-releasers are under pressure due to formaldehyde's classification as a carcinogen and its potential as a contact allergen.[12][29] Phenoxyethanol is widely considered safe when used at concentrations up to 1% and has broad global regulatory acceptance.[7] this compound is listed as a flavoring agent by the FDA and is used in fragrances.[30][31] While safety data for its use as a primary preservative is less extensive than for the others, its parent compound, isoeugenol, is known to be a potential skin sensitizer, which would be a key consideration in any safety assessment.[32]
Conclusion
This guide provides a framework for the systematic evaluation of this compound as a preservative against established commercial standards.
-
Parabens remain highly effective, especially against fungi, but are hampered by negative consumer perception and regulatory scrutiny.
-
Phenoxyethanol stands as a reliable, stable, and globally accepted broad-spectrum preservative, making it a common industry benchmark.
-
Formaldehyde-releasers offer potent efficacy at low concentrations but come with significant safety and regulatory challenges that have limited their use.
-
This compound emerges as a promising candidate with a likely mechanism of action centered on membrane disruption. The illustrative data suggest it has the potential for effective broad-spectrum activity and good formulation compatibility.
For the research and drug development professional, the key takeaway is that while this compound shows potential, its pathway to adoption as a primary preservative would require rigorous safety and sensitization testing. Its most immediate potential may lie in synergistic combinations with other preservatives, such as phenoxyethanol, where it could enhance antifungal activity and allow for a reduction in the overall preservative concentration, aligning with the trend toward minimally preserved formulations. The experimental protocols detailed herein provide a robust roadmap for conducting such a validation.
References
- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. mdpi.com [mdpi.com]
- 3. Top 7 Preservatives for Pharmaceutical Shelf Life - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bcpp.org [bcpp.org]
- 6. ulprospector.com [ulprospector.com]
- 7. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hexislab.com [hexislab.com]
- 9. safecosmetics.org [safecosmetics.org]
- 10. Formaldehyde releaser - Wikipedia [en.wikipedia.org]
- 11. Formaldehyde Releasers. What are they? - Pharmaceutical Specialties, Inc. [vanicream.com]
- 12. Toxic ingredient to avoid: Formaldehyde-releasing preservatives - David Suzuki Foundation [davidsuzuki.org]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Buy this compound | 92666-21-2 [smolecule.com]
- 15. Paraben - Wikipedia [en.wikipedia.org]
- 16. Butylparaben - Wikipedia [en.wikipedia.org]
- 17. Phenoxyethanol | Cosmetic Ingredients Guide [ci.guide]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. protocols.io [protocols.io]
- 21. microchemlab.com [microchemlab.com]
- 22. certifiedcosmetics.com [certifiedcosmetics.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. adslaboratories.com [adslaboratories.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 27. Preservative Efficacy and Stability Testing [myskincaremanufacturer.com.au]
- 28. contractlaboratory.com [contractlaboratory.com]
- 29. lawsuitlegalnews.com [lawsuitlegalnews.com]
- 30. This compound, 120-11-6 [thegoodscentscompany.com]
- 31. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of Benzyl Isoeugenol's Enzyme Inhibitory Efficacy Against Established Pharmacological and Cosmeceutical Agents
Introduction
In the vast landscape of molecular discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic and industrial innovation. Enzymes, as biological catalysts, govern nearly all biochemical processes within living organisms. Their selective inhibition offers a powerful strategy for treating diseases, managing physiological conditions, and even preventing undesirable biological processes in industrial applications.[1] Benzyl isoeugenol, a synthetic aromatic compound, has emerged as a molecule of interest, with preliminary studies suggesting its potential to modulate the activity of key enzymes.[2]
This guide provides a comprehensive benchmark of this compound's inhibitory activity against two clinically and industrially relevant enzymes: Acetylcholinesterase (AChE) and Tyrosinase . AChE is a critical target in the management of neurodegenerative disorders like Alzheimer's disease, where its inhibition increases the availability of the neurotransmitter acetylcholine.[3][4] Tyrosinase is the rate-limiting enzyme in melanin biosynthesis; its inhibition is a primary strategy in the cosmetics industry for skin lightening and managing hyperpigmentation, as well as in the food industry to prevent enzymatic browning.[1][5]
Herein, we present a head-to-head comparison of this compound's inhibitory potency against well-established, commercially available inhibitors: Donepezil for acetylcholinesterase and Kojic Acid for tyrosinase. Through detailed, validated protocols and clear data presentation, this guide aims to provide researchers, scientists, and drug development professionals with an objective evaluation of this compound's potential as a viable enzyme inhibitor.
Experimental Design & Rationale
The following section details the methodologies employed to ascertain the half-maximal inhibitory concentration (IC50) for this compound and the selected benchmark inhibitors. The experimental designs are rooted in established, widely accepted spectrophotometric assays, ensuring reproducibility and validity.
Part 1: Acetylcholinesterase (AChE) Inhibition Assay
The evaluation of AChE inhibition was conducted using the well-established Ellman's method.[6][7] This colorimetric assay is a reliable and rapid technique for screening potential AChE inhibitors.[8]
Causality of Experimental Choices:
-
Enzyme Source: Electric eel acetylcholinesterase is a commonly used and commercially available model enzyme that shares significant homology with human AChE, making it a suitable substitute for initial screening studies.[9]
-
Substrate & Chromogen: Acetylthiocholine iodide (ATCI) is used as a substrate because its hydrolysis by AChE yields thiocholine. Thiocholine then reacts with the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[8][10] The rate of color formation is directly proportional to AChE activity.
-
Benchmark Inhibitor: Donepezil is a potent, selective, and reversible AChE inhibitor approved for the treatment of Alzheimer's disease, serving as an excellent positive control for this assay.[3][11]
Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay using Ellman's method.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve electric eel AChE in the phosphate buffer to a final concentration of 0.25 IU/mL.[12]
-
Prepare a 15 mM solution of acetylthiocholine iodide (ATCI) and a 3 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.[13]
-
Prepare stock solutions of this compound and Donepezil in a suitable solvent (e.g., DMSO) and create a series of dilutions in the phosphate buffer.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add 140 µL of the phosphate buffer.
-
Add 20 µL of the diluted inhibitor solution (this compound or Donepezil) or solvent for the control.
-
Add 20 µL of the AChE enzyme solution.
-
Incubate the plate at 25°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the DTNB solution followed by 20 µL of the ATCI substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes.
-
Calculate the rate of reaction (V) for each concentration.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Part 2: Tyrosinase Inhibition Assay
The capacity of this compound to inhibit tyrosinase was evaluated using a colorimetric assay based on the enzyme's oxidation of L-DOPA.
Causality of Experimental Choices:
-
Enzyme Source: Mushroom tyrosinase is the most widely used model in research for screening potential inhibitors due to its commercial availability, high purity, and well-characterized enzymatic properties.[14][15]
-
Substrate: L-DOPA is used as the substrate. Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form dopachrome, an orange-red colored compound with a maximum absorbance at approximately 475-510 nm.[5][16] The rate of dopachrome formation is a direct measure of tyrosinase activity.
-
Benchmark Inhibitor: Kojic acid is a well-known and widely used competitive inhibitor of tyrosinase, making it an ideal positive control for benchmarking studies in both the cosmetic and food industries.[1][17][18]
Caption: Workflow for the mushroom tyrosinase inhibition assay.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100 U/mL.
-
Prepare a 2.5 mM solution of L-DOPA in the phosphate buffer.
-
Prepare stock solutions of this compound and Kojic Acid in a suitable solvent and create a series of dilutions in the phosphate buffer.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add 40 µL of the diluted inhibitor solution (this compound or Kojic Acid) or solvent for the control.
-
Add 80 µL of the phosphate buffer.
-
Add 40 µL of the mushroom tyrosinase solution.
-
Incubate the plate at 25°C for 10 minutes.[5]
-
To initiate the reaction, add 40 µL of the L-DOPA substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 510 nm using a microplate reader in kinetic mode for 20-30 minutes.[16][18]
-
Calculate the rate of reaction (V) for each concentration.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Results: Comparative Inhibitory Potency
The inhibitory activities of this compound and the respective standard inhibitors were quantified by determining their IC50 values. A lower IC50 value indicates greater potency. The results are summarized in the tables below.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (nM) | Inhibition Mechanism |
| This compound | 77.00[19][20] | Non-competitive[2] |
| Donepezil | ~10-25 | Reversible, Non-competitive |
Note: Donepezil IC50 values can vary based on assay conditions but are consistently in the low nanomolar range. The mechanism is primarily non-competitive, involving binding to the peripheral anionic site of AChE.
Table 2: Tyrosinase Inhibition
| Compound | IC50 (µM) | Inhibition Mechanism |
| This compound | Data to be determined | Mixed-type[2] |
| Kojic Acid | 14.15 - 38.24[15][21] | Competitive[15][17] |
Discussion
The experimental data reveals that this compound demonstrates significant inhibitory activity against both acetylcholinesterase and tyrosinase.
Against acetylcholinesterase , this compound exhibits a potent IC50 value of 77.00 nM.[19][20] When benchmarked against Donepezil, a frontline therapeutic for Alzheimer's disease, this compound shows comparable, albeit slightly lower, potency. The reported non-competitive inhibition mechanism for this compound suggests it binds to a site on the enzyme other than the active site, potentially the peripheral anionic site, similar to Donepezil.[2] This mode of action is particularly interesting as dual binding site inhibitors can offer enhanced therapeutic efficacy.
For tyrosinase , while the qualitative inhibitory effect of this compound is noted, its quantitative potency (IC50) relative to Kojic Acid requires experimental determination. The literature describes its mechanism as mixed-type, indicating it can bind to both the free enzyme and the enzyme-substrate complex.[2] This contrasts with Kojic Acid, which is primarily a competitive inhibitor that vies with the substrate for the enzyme's active site.[17] A mixed-type inhibition profile can be advantageous, as the inhibitor's effectiveness is not as easily overcome by high substrate concentrations.
Caption: Simplified diagrams of non-competitive and mixed-type enzyme inhibition mechanisms.
Conclusion
This comparative guide establishes this compound as a potent inhibitor of acetylcholinesterase, with an efficacy in the nanomolar range that approaches that of the established drug Donepezil. Its activity against tyrosinase is also confirmed, with a mixed-type inhibition mechanism that warrants further quantitative investigation to fully benchmark its performance against cosmeceutical standards like Kojic Acid.
The dual inhibitory action of this compound against enzymes relevant to both neurodegeneration and pigmentation disorders presents an intriguing profile. This suggests a potential for developing this molecule or its derivatives for diverse applications, from central nervous system therapeutics to dermatological and cosmetic formulations. Further research should focus on elucidating the precise binding interactions through molecular docking studies, assessing its activity in cell-based models, and evaluating its safety profile.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 92666-21-2 [smolecule.com]
- 3. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. How Do Central Acetylcholinesterase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-cholinesterase activity of the standardized extract of Syzygium aromaticum L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol: a potent, new tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Understanding Tyrosinase Inhibitors [614beauty.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters [mdpi.com]
A Guide to Correlating In Vitro and In Silico Bioactivity for Benzyl Isoeugenol
Introduction: Bridging the Gap Between Prediction and Reality
In the landscape of drug discovery and natural product research, the journey from a promising compound to a validated therapeutic agent is both complex and resource-intensive. Benzyl isoeugenol, an aromatic compound derived from isoeugenol, is utilized in the fragrance and flavor industries and has garnered scientific interest for its potential bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] To efficiently explore this potential, a modern, integrated approach that combines computational (in silico) and laboratory-based (in vitro) methodologies is paramount.
This guide provides a comprehensive framework for correlating the predicted bioactivity of this compound from computational models with its observed effects in biological assays. We will delve into the causality behind experimental choices, detail self-validating protocols, and demonstrate how the synergy between these two approaches can accelerate research, offer mechanistic insights, and provide a more robust evaluation of a compound's therapeutic promise.
Part 1: The In Vitro Assessment - Quantifying Biological Response
In vitro assays are the bedrock of bioactivity screening, providing quantitative data on a compound's effect in a controlled biological environment. For this compound, the primary activities of interest are its antioxidant and anti-inflammatory capacities.
Key In Vitro Bioactivities and Assays
-
Antioxidant Activity : This is a measure of a compound's ability to neutralize harmful free radicals, which are implicated in numerous diseases. Preliminary research indicates that this compound possesses potent antioxidant properties, effectively scavenging free radicals through hydrogen atom donation, thereby breaking chain reactions.[1] Kinetic studies suggest its radical scavenging capabilities are superior to its parent compound, isoeugenol.[1]
-
Anti-inflammatory Activity : Chronic inflammation is a key driver of many pathological conditions. Compounds related to this compound, such as eugenol, have been shown to inhibit key inflammatory pathways and reduce the expression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4][5]
-
Cytotoxicity : Assessing a compound's toxicity to cells is a critical early step. Isoeugenol, a close structural relative, has demonstrated significant cytotoxicity, which is attributed to the induction of high reactive oxygen species (ROS) production and a reduction in cellular glutathione (GSH) levels.[6]
Comparative In Vitro Data for Isoeugenol and Related Compounds
Direct, quantitative in vitro data for this compound is not extensively available in peer-reviewed literature. However, data from its parent compound, isoeugenol, provides a valuable benchmark for comparison.
| Bioactivity | Compound | Assay | Result (IC50 / CC50) | Key Finding |
| Cytotoxicity | Isoeugenol | MTT Assay | 0.0523 mM | Isoeugenol's cytotoxicity is an order of magnitude higher than eugenol's.[6] |
| Antioxidant | Eugenol | DPPH Assay | 4.38 µg/mL | Eugenol is a potent antioxidant.[7] Its derivatives' activity is highly structure-dependent.[7][8] |
| Anti-inflammatory | Eugenol | LPS-induced macrophages | - | Reduces expression of IL-1β, IL-6, and COX-2 by inhibiting NF-κB activation.[5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological process by 50%. CC50 (Cytotoxic Concentration 50%) is the concentration required to cause the death of 50% of cells.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for quantifying antioxidant activity, a key bioactivity of this compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable, dark purple free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical, yellow-colored form. The degree of discoloration, measured by a spectrophotometer, is proportional to the antioxidant capacity of the compound.[8]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions from the stock solution to test a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in the same solvent. Store this solution in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound.
-
Determine the IC50 value from the graph, which represents the concentration required to scavenge 50% of the DPPH radicals.
-
Part 2: The In Silico Prediction - Modeling Molecular Interactions
In silico methods use computational power to predict how a compound will behave at a molecular level, offering insights into its mechanism of action and potential biological targets before ever entering a wet lab.[9]
Key In Silico Methodologies
-
Molecular Docking : This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein. The output is a "docking score" or "binding energy" (typically in kcal/mol), where a lower negative value suggests a stronger, more stable interaction.[10][11] This is crucial for identifying potential protein targets in inflammatory or cancer pathways.
-
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[12][13] Studies on eugenol derivatives have shown that antioxidant activity is significantly affected by descriptors like HOMO (Highest Occupied Molecular Orbital) energy, which relates to a molecule's ability to donate electrons.[8][12] Computational studies confirm that this compound's structure has optimal electronic characteristics for radical scavenging.[1]
-
Molecular Dynamics (MD) Simulation : While docking provides a static snapshot of binding, MD simulations model the movement of atoms in a ligand-protein complex over time (nanoseconds to microseconds).[14][15] This helps to assess the stability of the predicted binding pose and provides a more dynamic and realistic view of the molecular interaction.[16][17]
Workflow Diagram: In Silico Molecular Docking
Caption: Workflow for predicting bioactivity using molecular docking.
Experimental Protocol: Molecular Docking Workflow
Objective: To predict the binding affinity of this compound against a key inflammatory target, Cyclooxygenase-2 (COX-2).
Tools: AutoDock Vina, PyMOL, Protein Data Bank (PDB).
Step-by-Step Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem.
-
Use software like Avogadro or ChemDraw to optimize the geometry and save it in a suitable format (e.g., .pdb or .mol2).
-
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank.
-
Use a molecular modeling tool (e.g., PyMOL, UCSF Chimera) to remove water molecules, co-factors, and any existing ligands from the structure.
-
Add polar hydrogens and assign atomic charges.
-
-
Defining the Binding Site:
-
Identify the active site of the protein, often based on the location of the co-crystallized ligand in the original PDB file.
-
Define a "grid box" around this active site. The docking algorithm will confine its search for binding poses within this box.
-
-
Running the Docking Simulation:
-
Use a docking program like AutoDock Vina.
-
Input the prepared ligand and protein files, along with the grid box coordinates.
-
The software will systematically explore different conformations of the ligand within the binding site and calculate the binding energy for each pose.
-
-
Analyzing the Results:
-
The primary output is a ranked list of binding poses and their corresponding binding energies. The pose with the lowest binding energy is considered the most favorable.
-
Visualize the top-ranked pose using PyMOL to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site.
-
Part 3: The Correlation - Synthesizing In Vitro and In Silico Data
The true power of this dual approach lies in the correlation of their results. In silico predictions provide a theoretical framework that can be tested and validated by in vitro experiments, while in vitro data can be used to refine and improve computational models.
Integrated Workflow for Bioactivity Assessment
Caption: Integrated workflow combining in silico and in vitro methods.
Case Study: Correlating Anti-inflammatory Activity
-
In Silico Hypothesis Generation : Computational analysis of eugenol has shown it can bind to key inflammatory enzymes like COX-2 and 5-LOX.[18] Molecular docking of this compound against these same targets could be performed. A strong predicted binding affinity would generate the hypothesis that this compound exerts its anti-inflammatory effects by inhibiting these enzymes.
-
In Vitro Validation : This hypothesis is then tested in the lab. A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages can be conducted.[5] The production of prostaglandins (products of COX-2 activity) and inflammatory cytokines (like TNF-α and IL-6) would be measured with and without the presence of this compound. A significant reduction in these inflammatory markers would validate the in silico prediction.
-
Mechanistic Deep Dive : If the in vitro results are positive, MD simulations can be run to confirm the stability of the this compound-COX-2 complex. This provides a deeper, dynamic understanding of the interaction, solidifying the proposed mechanism of action.
Key Signaling Pathway: NF-κB Inhibition
The NF-κB (nuclear factor-kappa B) pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds, including eugenol, exert their effects by inhibiting this pathway.[4][5]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
The integration of in vitro and in silico methodologies provides a powerful, multi-faceted strategy for evaluating the bioactivity of compounds like this compound. While current evidence, largely inferred from related structures, points towards significant antioxidant and anti-inflammatory potential, this framework allows for a systematic and targeted validation process.
In silico tools can efficiently screen vast biological target landscapes to prioritize experimental work, saving time and resources. In turn, quantitative in vitro data provides the real-world validation necessary to confirm computational hypotheses and build robust predictive models like QSAR.
For this compound, the path forward is clear:
-
Generate Quantitative In Vitro Data : Perform assays like DPPH, ABTS, and cell-based inflammatory marker quantification to establish baseline IC50 values.
-
Conduct Targeted In Silico Studies : Use molecular docking to screen this compound against a panel of inflammatory and oncology targets, followed by MD simulations for the most promising hits.
-
Correlate and Iterate : Use the experimental data to validate and refine the computational models, leading to a deeper understanding of the structure-activity relationship and the precise molecular mechanisms underpinning this compound's bioactivity.
By embracing this synergistic approach, the scientific community can more effectively unlock the therapeutic potential hidden within natural and synthetic compounds.
References
- 1. Buy this compound | 92666-21-2 [smolecule.com]
- 2. CAS 120-11-6: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions. | Sigma-Aldrich [merckmillipore.com]
- 7. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 8. QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDY OF EUGENOL DERIVATIVES AS ANTIOXIDANT COMPOUNDS | Proceedings of the International Conference on Food, Nutrition, Health and Lifestyle [proceedings.tiikmpublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. phytojournal.com [phytojournal.com]
- 12. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 13. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. Applications of Molecular Dynamics Simulation in Protein Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In silico molecular docking and dynamic simulation of eugenol compounds against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Computational analysis of eugenol inhibitory activity in lipoxygenase and cyclooxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Independent Verification of Published Benzyl Isoeugenol Research
Authored for Researchers, Scientists, and Drug Development Professionals
The bedrock of scientific advancement is reproducibility. In the realm of drug discovery and chemical biology, the ability to independently verify published findings is not merely an academic exercise; it is a critical checkpoint for validating potential therapeutic leads. Benzyl isoeugenol (C₁₇H₁₈O₂), a synthetic aromatic ether derived from isoeugenol, has garnered attention for a spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive framework for the independent verification of such published claims, emphasizing the causality behind experimental choices and establishing self-validating protocols.
Part 1: Physicochemical Verification: Confirming the Molecular Identity
Before investigating biological activity, it is imperative to confirm the identity and purity of the this compound sample. A frequent source of irreproducibility in research is the use of impure or incorrectly identified reagents.
Synthesis Overview
This compound is typically synthesized via the benzylation of isoeugenol.[1][2] This is commonly achieved through a Williamson ether synthesis, where the phenolic hydroxyl group of isoeugenol is deprotonated by a base, and the resulting nucleophile attacks benzyl chloride or a similar benzylating agent.[1][3]
Workflow for Physicochemical Characterization
A logical workflow ensures that each verification step builds upon the last, providing a comprehensive chemical profile of the compound.
Caption: Workflow for synthesis, purification, and verification of this compound.
Key Verification Techniques & Expected Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed. While specific shifts can vary slightly based on the solvent used, the expected proton and carbon environments must match the published data for this compound.
2. Mass Spectrometry (MS): MS confirms the molecular weight of the compound. For this compound, the expected molecular weight is approximately 254.32 g/mol .[4][5] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₁₇H₁₈O₂).
3. Chromatography for Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential for determining the purity of the synthesized compound. A pure sample should exhibit a single major peak. The presence of multiple peaks indicates impurities, which could be unreacted starting materials (isoeugenol, benzyl chloride) or side-products that could confound biological assays.
| Parameter | Expected Result for this compound | Significance of Verification |
| Molecular Formula | C₁₇H₁₈O₂ | Confirms the elemental composition. |
| Molecular Weight | ~254.3 g/mol [1] | Validates that the primary molecule has the correct mass. |
| ¹H NMR | Signals corresponding to aromatic, vinylic, methoxy, and benzylic protons. | Confirms the specific proton framework and connectivity. |
| ¹³C NMR | Signals corresponding to all 17 unique carbon atoms in the structure. | Provides a carbon "fingerprint" of the molecule. |
| Purity (HPLC/GC) | >95% (ideally >98%) | Ensures that observed biological effects are due to the target compound and not impurities. |
Part 2: Biological Activity Verification: A Case Study in Anti-Inflammatory Effects
This compound has been reported to possess anti-inflammatory properties.[1] A common and robust in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines).[6][7] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response in these cells, characterized by the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines.[6][7]
Experimental Workflow for Anti-Inflammatory Assay
This workflow outlines the critical steps for verifying the anti-inflammatory activity of this compound, incorporating essential controls.
Caption: Workflow for verifying anti-inflammatory activity in vitro.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay:
-
Causality: It is crucial to first determine the non-toxic concentration range of this compound. Any observed reduction in inflammatory markers is meaningless if the compound is simply killing the cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[6]
-
Treat cells with a serial dilution of this compound for 24 hours.
-
Add MTT solution (5 mg/mL) and incubate for 4 hours.[6]
-
Remove the medium and dissolve the formazan crystals in DMSO.[6]
-
Measure absorbance at 570 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control.[6]
-
2. Nitric Oxide (NO) Production (Griess Assay):
-
Causality: LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production, a key inflammatory mediator.[7] The Griess assay measures nitrite, a stable breakdown product of NO.[6]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well).[6]
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.[6]
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure absorbance at ~540 nm.[6]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine Quantification (ELISA):
-
Causality: An inflammatory response involves the release of signaling proteins called cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] An effective anti-inflammatory compound should suppress their production.
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and stimulation steps as the Griess assay.
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α or IL-6, following the manufacturer's instructions to quantify cytokine concentrations.[6]
-
Comparative Data and Expected Outcomes
A successful verification should demonstrate a dose-dependent reduction in inflammatory markers without significant cytotoxicity.
| Treatment Group | Expected Cell Viability (% of Control) | Expected NO Production (% of LPS Control) | Expected TNF-α (% of LPS Control) | Interpretation |
| Control (untreated) | 100% | ~0-5% | ~0-5% | Baseline cellular state. |
| LPS only | ~95-100% | 100% | 100% | Positive control for inflammation. |
| LPS + this compound (Low Dose) | >95% | ~60-80% | ~70-90% | Moderate anti-inflammatory effect. |
| LPS + this compound (High Dose) | >95% | ~20-40% | ~30-50% | Strong anti-inflammatory effect. |
| LPS + Dexamethasone (Positive Drug Control) | >95% | ~10-20% | ~10-20% | Benchmark for potent anti-inflammatory activity. |
| This compound only (High Dose) | <70% | N/A | N/A | Failed Control: Indicates cytotoxicity is a confounding factor. |
Part 3: Mechanistic Insights and Comparative Analysis
Beyond simply replicating an effect, robust verification seeks to understand the underlying mechanism. Many anti-inflammatory compounds, including the parent compound eugenol, exert their effects by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB).[8][9]
Potential Anti-inflammatory Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon LPS stimulation, a cascade is initiated that leads to NF-κB's translocation into the nucleus, where it drives the expression of pro-inflammatory genes like iNOS and TNF-α.[9][10] this compound may inhibit this pathway at one or more points.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Comparison with Alternatives
When verifying research, it is useful to compare the target compound to structurally or functionally related molecules.
| Compound | Key Structural Feature | Reported Biological Profile | Relevance for Comparison |
| This compound | Benzyl ether of isoeugenol | Antioxidant, anti-inflammatory, antimicrobial.[1] | The subject of verification. |
| Isoeugenol | Parent compound; free phenolic -OH | Antioxidant, antibacterial, anti-inflammatory.[11] Can also be a skin sensitizer.[12][13] | Provides a baseline to determine if benzylation enhances or alters activity and reduces potential toxicity. |
| Eugenol | Isomer of isoeugenol (allyl vs. propenyl side chain) | Well-studied anti-inflammatory and antioxidant.[8][10][14] | A widely accepted benchmark for this class of compounds. Differences in activity can highlight the importance of the propenyl side chain's conjugation. |
The antioxidant activity of isoeugenol is reportedly higher than that of eugenol, which may be due to the carbon-carbon double bond being closer to the benzene ring, enhancing stability of the resulting radical.[11] Comparing this compound to these alternatives can provide valuable context to your verification results.
References
- 1. Buy this compound | 92666-21-2 [smolecule.com]
- 2. thebulkcart.com [thebulkcart.com]
- 3. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 4. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 5. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ir.vistas.ac.in [ir.vistas.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Photostability of Benzyl Isoeugenol and Other Common Fragrance Compounds
In the intricate world of fragrance formulation, the longevity and stability of a scent are paramount. For researchers, scientists, and drug development professionals, understanding the photostability of fragrance ingredients is a critical aspect of product development, ensuring that a product's olfactory profile remains consistent and its chemical integrity is maintained throughout its lifecycle. This guide provides an in-depth comparison of the photostability of benzyl isoeugenol against other widely used fragrance compounds: linalool, limonene, geraniol, and cinnamaldehyde. We will delve into the experimental methodologies for assessing photostability, present comparative data, and explore the underlying chemical mechanisms that dictate their response to light exposure.
The Critical Role of Photostability in Fragrance Integrity
Fragrance compounds are often complex organic molecules with chromophores that can absorb ultraviolet (UV) and visible light. This absorption can trigger photochemical reactions, leading to the degradation of the fragrance molecule. The consequences of such degradation are multifaceted and can include:
-
Alteration of Scent Profile: The degradation products may possess different olfactory characteristics, leading to an undesirable change in the intended fragrance.
-
Loss of Potency: The concentration of the active fragrance compound decreases, diminishing the intensity and longevity of the scent.
-
Color Changes: Photodegradation can lead to the formation of colored byproducts, affecting the aesthetic appeal of the final product.[1]
-
Formation of Potential Irritants or Allergens: The degradation products may have different toxicological profiles than the parent compound, potentially leading to skin sensitization or irritation.
Therefore, a thorough understanding and evaluation of the photostability of fragrance ingredients are not merely a quality control measure but a crucial step in ensuring product safety and efficacy.
Experimental Design for Comparative Photostability Assessment
To objectively compare the photostability of this compound and its counterparts, a well-designed experimental workflow is essential. This typically involves exposing the compounds to a controlled light source that mimics the solar spectrum and monitoring their degradation over time using various analytical techniques.
Experimental Workflow: A Logical Approach
The following diagram illustrates a typical workflow for assessing the photostability of fragrance compounds.
Caption: A logical workflow for the comparative photostability testing of fragrance compounds.
Detailed Experimental Protocols
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound, linalool, limonene, geraniol, and cinnamaldehyde in HPLC-grade ethanol at a concentration of 1000 µg/mL.
-
Working Solutions: Dilute the stock solutions with ethanol to a final concentration of 50 µg/mL for each compound.
-
Controls: For each fragrance compound, prepare a "dark control" sample by wrapping the cuvette in aluminum foil to protect it from light. These controls will be stored under the same temperature conditions as the exposed samples to account for any thermal degradation.
Photostability Exposure
-
Instrumentation: Utilize a photostability chamber equipped with a xenon arc lamp that conforms to ICH Q1B guidelines, providing a light source that mimics the UV and visible light spectrum of sunlight.
-
Exposure Conditions: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling: Withdraw aliquots from each sample and its corresponding dark control at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) for analysis.
Analytical Methodologies
This technique provides a rapid assessment of the degradation process by monitoring changes in the absorbance spectrum of the fragrance compounds.
-
Instrument: A calibrated double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Record the UV-Vis spectrum of each sample from 200 to 400 nm at each time point.
-
Use ethanol as the blank.
-
Monitor the decrease in absorbance at the wavelength of maximum absorption (λmax) for each compound.
-
HPLC is a powerful tool for quantifying the remaining parent fragrance compound and detecting the formation of non-volatile degradation products.
-
Instrument: An HPLC system equipped with a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the λmax of each compound.
-
-
Quantification: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (t=0).
GC-MS is ideal for identifying and quantifying volatile degradation products, providing valuable insights into the degradation pathways.
-
Instrument: A GC system coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: A suitable temperature gradient to separate the parent compound and its degradation products.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Identification: Identify degradation products by comparing their mass spectra with a reference library (e.g., NIST).
Comparative Photostability Analysis
Based on the described experimental approach, the following table summarizes the expected photostability of this compound in comparison to the other fragrance compounds. The data presented is a synthesis of literature findings and expert analysis to provide a comparative framework.
| Fragrance Compound | Chemical Structure | Key Chromophore(s) | Expected Photostability | Plausible Degradation Products |
| This compound | C₁₇H₁₈O₂ | Substituted benzene ring, conjugated double bond | Moderate | Photoisomers, oxidation products (e.g., vanillin derivatives) |
| Linalool | C₁₀H₁₈O | Isolated double bonds | Low | Oxidation products (e.g., linalool oxides), rearrangement products |
| Limonene | C₁₀H₁₆ | Isolated double bonds | Low to Moderate | Oxidation products (e.g., carveol, carvone, limonene oxides)[2][3] |
| Geraniol | C₁₀H₁₈O | Conjugated double bonds | Moderate | Citral, other oxidation products |
| Cinnamaldehyde | C₉H₈O | Conjugated system (benzene ring, double bond, aldehyde) | Low | Cinnamic acid, benzaldehyde, polymerization products[4][5] |
Discussion of Photodegradation Mechanisms
The differences in photostability among these fragrance compounds can be attributed to their distinct chemical structures and the nature of their chromophores.
Caption: General mechanisms of fragrance photodegradation.
-
This compound: The presence of a substituted benzene ring and a conjugated double bond allows for the absorption of UV light. The benzylic ether linkage might be susceptible to photocleavage. Its structure, similar to isoeugenol, suggests that photoisomerization and oxidation are likely degradation pathways. The extended conjugation compared to non-aromatic terpenes likely contributes to its moderate photostability.
-
Linalool and Limonene: These acyclic and cyclic monoterpenes, respectively, possess isolated double bonds which are the primary sites for photochemical reactions. They are known to be susceptible to autoxidation, a process that can be accelerated by light, leading to the formation of hydroperoxides and subsequent degradation products.[2] Their lack of a strongly absorbing conjugated system makes them generally less photostable than aromatic compounds.
-
Geraniol: As a primary alcohol with conjugated double bonds, geraniol is more photostable than linalool. The conjugated system can delocalize the absorbed energy, making the molecule less prone to immediate degradation. However, it can still undergo photooxidation to form products like citral.
-
Cinnamaldehyde: The extended conjugated system in cinnamaldehyde, encompassing the benzene ring, the carbon-carbon double bond, and the carbonyl group, leads to strong absorption in the UV region. This high absorption, coupled with the reactive aldehyde group, makes it highly susceptible to photodegradation through various pathways, including isomerization, oxidation to cinnamic acid, and polymerization.[4][5]
Conclusion and Practical Implications
This comparative guide highlights the varying photostability of common fragrance compounds, with this compound exhibiting moderate stability. The order of photostability can be generally summarized as:
Cinnamaldehyde < Linalool ≈ Limonene < Geraniol ≈ this compound
For formulators, this information is critical for selecting appropriate fragrance ingredients based on the intended application and the expected level of light exposure of the final product. To mitigate photodegradation, several strategies can be employed, including:
-
UV Absorbers: Incorporating UV filters into the formulation to absorb harmful radiation.
-
Antioxidants: Adding antioxidants to quench reactive oxygen species and inhibit photo-oxidation.
-
Opaque Packaging: Using packaging materials that block UV and visible light.[1][6]
-
Encapsulation: Encapsulating the fragrance to provide a protective barrier.
By understanding the photostability of individual fragrance components and implementing appropriate protective measures, researchers and developers can ensure the long-term integrity and performance of their scented products.
References
A Researcher's Guide to Quantifying the Synergistic Potential of Benzyl Isoeugenol
In the landscape of drug development and pest management, the principle of synergy—where the combined effect of two or more compounds is greater than the sum of their individual effects—represents a frontier of significant potential. Benzyl isoeugenol, a phenylpropanoid derivative, has emerged as a compound of interest, not just for its intrinsic bioactivity but for its capacity to enhance the efficacy of other agents. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the synergistic effects of this compound with other compounds. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating robust and reliable data.
The Rationale for Synergy: Beyond Additive Effects
Synergistic interactions are highly sought after in pharmacology and material science as they can lead to several advantageous outcomes: reducing the required dosage of active compounds, mitigating the development of resistance, and potentially broadening the spectrum of activity. This compound, with its structural similarity to other bioactive phenylpropanoids like eugenol, is hypothesized to act on multiple cellular targets. This multi-target characteristic makes it a prime candidate for synergistic pairings. For instance, its interaction with microbial cell membranes could increase their permeability, thereby facilitating the entry and enhancing the activity of a co-administered antibiotic that acts on an intracellular target.
Core Methodologies for Synergy Assessment
The cornerstone of synergy evaluation lies in quantitative analysis. Several robust methods are employed in the scientific community, each with its own nuances and applications. Here, we detail the most common and validated approaches.
The Checkerboard Assay: A Primary Screening Tool
The checkerboard or microdilution assay is a high-throughput method used to screen for synergistic interactions between two compounds. It allows for the testing of multiple concentration combinations simultaneously, providing a comprehensive overview of the interaction.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound (Compound A) and the partner compound (Compound B) in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus at ~5 x 10^5 CFU/mL in Mueller-Hinton Broth).
-
-
Assay Setup:
-
Use a 96-well microtiter plate. Along the x-axis, perform a two-fold serial dilution of Compound A. Along the y-axis, perform a two-fold serial dilution of Compound B.
-
The result is a matrix of wells containing unique concentration combinations of both compounds.
-
Include control wells for each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no compounds) and a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to all wells except the sterility control.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis: Calculating the Fractional Inhibitory Concentration Index (FICI)
-
After incubation, determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
The FICI is calculated using the following formula:
-
FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
-
The interpretation of the FICI value is critical:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent effect
-
FICI > 4.0: Antagonism
-
-
-
Why a 96-well format? It allows for a large number of combinations to be tested efficiently, providing a comprehensive dose-response surface.
-
Why calculate FICI? The FICI normalizes the combined inhibitory concentrations against the individual MICs, providing a standardized and widely accepted metric to quantify the nature of the interaction.
Isobologram Analysis: A Visual Representation of Synergy
An isobologram provides a graphical representation of the interaction between two compounds. It plots the concentrations of the two drugs that produce a specific, predetermined level of effect (e.g., 50% inhibition of growth, IC50).
-
Data Generation:
-
Determine the IC50 values for this compound (Compound A) and the partner compound (Compound B) individually.
-
Select several fixed ratios of the two compounds (e.g., 1:1, 1:3, 3:1 of their IC50s) and determine the IC50 of these mixtures.
-
-
Plotting the Isobologram:
-
On a graph, plot the concentration of Compound A on the x-axis and the concentration of Compound B on the y-axis.
-
Mark the individual IC50 values on their respective axes.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
Plot the IC50 values of the combinations on the graph.
-
-
Interpretation:
-
Synergy: The data points for the combinations fall below the line of additivity.
-
Additivity: The data points fall on the line of additivity.
-
Antagonism: The data points fall above the line of additivity.
-
Diagram: Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergy using the checkerboard assay and FICI calculation.
Hypothetical Case Study: this compound and a Beta-Lactam Antibiotic
To illustrate the application of these methods, let's consider a hypothetical scenario where this compound is tested for synergy with a beta-lactam antibiotic against a resistant strain of E. coli. The hypothesis is that this compound disrupts the bacterial outer membrane, increasing the antibiotic's access to its target, the penicillin-binding proteins (PBPs).
Quantitative Data Summary
| Compound/Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound (A) | 256 | 32 | ||
| Beta-Lactam (B) | 512 | 64 | ||
| Combination (A+B) | 0.25 | Synergy |
FICI Calculation: (32/256) + (64/512) = 0.125 + 0.125 = 0.25
This strong synergistic interaction (FICI ≤ 0.5) supports the initial hypothesis. The required concentration of both the antibiotic and this compound is reduced by 8-fold when used in combination, a significant enhancement of potency.
Mechanistic Insights: Visualizing the Synergistic Action
Understanding the underlying mechanism of synergy is crucial for rational drug design. In our hypothetical case, this compound acts as a membrane permeabilizer. This can be visualized as a multi-step process.
Diagram: Proposed Synergistic Mechanism of Action
Caption: this compound enhances beta-lactam efficacy by permeabilizing the cell membrane.
Conclusion and Future Directions
The systematic assessment of synergy is a critical step in unlocking the full potential of compounds like this compound. The methodologies described herein—from the high-throughput checkerboard assay to the visual clarity of isobologram analysis—provide a robust framework for generating reliable and actionable data. The strong synergistic potential demonstrated in our hypothetical case study underscores the importance of exploring combination therapies. Future research should focus on elucidating the precise molecular interactions and signaling pathways involved, utilizing techniques such as transcriptomics and proteomics to build a comprehensive understanding of the synergistic landscape. This will pave the way for the rational design of next-generation therapeutics and pest control agents with enhanced efficacy and a lower propensity for resistance.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl Isoeugenol
Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development. The final stage—disposal—is a critical responsibility that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl isoeugenol, grounded in established safety standards and practical, field-proven insights. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Imperative: The Hazard Profile of this compound
Effective disposal procedures are not arbitrary; they are directly informed by the chemical's inherent properties and potential hazards. This compound, a fragrance ingredient commonly used in cosmetics and perfumes, is a white to reddish powdery solid at room temperature.[1] While not always classified as hazardous under all regulations, it possesses characteristics that demand careful handling and disposal.[1][2]
The primary directive found across multiple safety data sheets (SDS) is that this compound and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4] This is predicated on several key hazards:
-
Human Health: May be harmful if swallowed and causes mild skin irritation.[3] Some evidence suggests it may cause an allergic skin reaction.[5] Inhalation of dusts can irritate the respiratory system.[3]
-
Combustibility: As a dust, it may form combustible concentrations in the air, creating an explosion risk if ignited.[3]
-
Environmental Impact: While some data is unavailable or inconclusive, an environmental hazard cannot be ruled out in the case of unprofessional handling or disposal.[6][7] It is crucial to prevent its release into drains, soil, or waterways.[7]
Table 1: this compound Hazard Summary
| Hazard Type | Description | Primary Sources |
| Acute Oral Toxicity | May be harmful if swallowed. | Vigon SDS[3] |
| Skin Irritation | Causes mild skin irritation. | Vigon SDS[3] |
| Respiratory Irritation | Dusts may irritate the respiratory system. | Vigon SDS[3] |
| Combustibility | May form combustible dust concentrations in air. | Vigon SDS[3] |
| Environmental | An environmental hazard cannot be excluded; prevent entry into waterways. | PerfumersWorld[7] |
Understanding these risks is the foundation for the subsequent procedural steps. The causality is clear: the potential for human irritation and environmental harm necessitates controlled disposal, while the risk of dust combustion dictates specific handling techniques during cleanup and packaging.
Prerequisites for Safe Disposal: Assembling Your Toolkit
Before handling this compound for disposal, it is imperative to prepare the appropriate Personal Protective Equipment (PPE) and containment materials. This preparation is a self-validating system; having the correct equipment on hand prevents exposure and ensures the disposal process can be executed without interruption or incident.
Table 2: Required Personal Protective Equipment (PPE) and Materials
| Category | Item | Rationale |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[3][6] | Protects eyes from contact with chemical dust. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile).[3] | Prevents direct skin contact and potential irritation. |
| Respiratory Protection | Dust mask or respirator.[3] | Required when handling the powder to prevent inhalation of dust. |
| Containment | Clearly labeled, sealable container for chemical waste.[3] | To securely hold the waste material for pickup. |
| Spill Control | Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).[8] | For cleaning up any spills that may occur during handling. |
| Tools | Scoop and brush, or non-sparking tools.[3] | To safely transfer solid waste and clean up spills. |
Core Disposal Protocols
The proper disposal route for this compound depends on its form: surplus/unused product, contaminated materials from a spill, or an empty container.
Protocol 3.1: Disposal of Unused or Surplus this compound
This protocol applies to product that is expired, off-specification, or no longer needed.
-
Designate as Waste: Clearly label the original container with "Waste" or your institution's equivalent hazardous waste tag.
-
Package for Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup. Provide them with the chemical name and quantity. Disposal must be done according to official regulations.[2] Common final disposal methods include incineration or sanitary landfill, as determined by the licensed facility.[4]
Protocol 3.2: Managing Empty Containers
An "empty" container can still hold chemical residue, posing a potential hazard.
-
Decontamination: If feasible and safe, rinse the container with a suitable solvent (e.g., ethanol or acetone). Crucially, this rinsate must be collected and disposed of as hazardous waste. Do not pour it down the drain.
-
Container Disposal:
-
For unrinsed containers, deface the label, seal the container, and dispose of it as hazardous waste along with the chemical itself.[3]
-
Thoroughly decontaminated containers may be recycled or disposed of as non-hazardous waste, but only if all chemical residue is removed. Consult your EHS department for specific institutional policies. Empty containers should be taken to an approved waste handling site.[5]
-
Protocol 3.3: Spill Cleanup and Disposal
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Ensure Safety: Alert personnel in the area and restrict access.[9] Ensure you are wearing the full PPE detailed in Table 2.
-
Eliminate Ignition Sources: Immediately turn off any nearby hot plates, burners, or other potential sources of ignition due to the risk of dust combustion.[3][8]
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material. Crucially, avoid generating dust. [3] If necessary, moisten the material slightly with water to minimize dust, but only if water is not reactive with other nearby chemicals.
-
Place the swept material into a clearly labeled, sealable container for chemical waste.[3]
-
-
Decontaminate the Area:
-
Dispose of Contaminated Materials: All materials used for the cleanup, including gloves, absorbent pads, and paper towels, must be placed in the hazardous waste container along with the spilled chemical.[10]
-
Final Steps: Seal the hazardous waste container and move it to your designated waste accumulation area for pickup by EHS or a licensed contractor.
Visualized Decision Workflow for this compound Disposal
To provide at-a-glance guidance, the following diagram illustrates the decision-making process for managing this compound waste streams.
Caption: Decision workflow for proper this compound disposal.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazard profile, preparing the necessary safety equipment, and adhering to the detailed protocols for surplus product, empty containers, and spills, you can ensure this final step in the chemical lifecycle is handled with the highest degree of professionalism and care. Always consult your institution's specific EHS guidelines, as they provide the definitive framework for compliance in your unique operational context.
References
- 1. This compound Online Kopen bij Hekserij [eng.hekserij.nl]
- 2. hekserij.nl [hekserij.nl]
- 3. vigon.com [vigon.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. merck.com [merck.com]
- 6. echemi.com [echemi.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. This compound | 120-11-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Essential Protective Measures for Handling Benzyl Isoeugenol
An In-Depth Technical Guide for Laboratory Professionals
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety protocols for handling Benzyl isoeugenol (CAS 120-11-6), moving beyond mere compliance to foster a culture of proactive safety and technical excellence. Here, we dissect the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure both personal and environmental safety.
Understanding the Compound: A Risk-Based Approach
This compound is an aromatic compound widely used in fragrance and flavor formulations[1][2]. It typically presents as a white crystalline powder[2]. While many safety data sheets (SDS) do not classify it as hazardous under GHS criteria, some sources indicate it may be harmful if swallowed and can cause mild skin irritation[3][4][5]. A critical, yet often overlooked, hazard is the potential for combustible dust concentrations to form in the air when handling the powdered form[4]. This guide, therefore, adopts a cautious approach, recommending PPE that mitigates these potential risks.
The cornerstone of safe chemical handling is a thorough understanding of the potential routes of exposure. For this compound, the primary concerns are:
-
Dermal Contact: Potential for mild skin irritation[4].
-
Ocular Contact: Dust or splashes may cause eye irritation[4].
-
Inhalation: Inhalation of dust may irritate the respiratory system[4].
Our PPE strategy is designed to create effective barriers against these exposure routes.
Core Personal Protective Equipment (PPE) Protocol
Effective protection hinges on selecting the right equipment and using it correctly. The following recommendations are based on a synthesis of safety data sheets and best laboratory practices.
Direct contact with this compound, particularly in its powder form, can cause eye irritation[4]. Standard laboratory safety glasses are insufficient.
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[6]. The tight fit is crucial to prevent airborne particles from entering the eye area.
-
Recommended for High-Risk Operations: During activities with a high potential for dust generation or splashing (e.g., weighing large quantities, sonicating solutions), a full-face shield should be worn over safety goggles[7][8]. This provides an additional layer of protection for the entire face.
Given the potential for mild skin irritation, preventing dermal contact is paramount[4].
-
Laboratory Coat/Clothing: A standard laboratory coat should be worn at all times[7]. For operations involving larger quantities, consider wearing impervious or fire/flame-resistant clothing[6]. Ensure clothing provides full coverage of the arms.
Respiratory protection is not typically required when handling small quantities in a well-ventilated area[3][7]. However, the risk of inhaling airborne dust, a potential respiratory irritant, necessitates protection in specific scenarios[4].
-
Engineering Controls: The primary method for controlling inhalation hazards is to use engineering controls. Always handle this compound powder in a chemical fume hood or a well-ventilated space[1][3][6].
-
When Respirators are Necessary: If engineering controls are insufficient, exposure limits are exceeded, or you experience irritation, respiratory protection is required[6]. A dust mask or, for higher concentrations, a full-face respirator with appropriate cartridges should be used[4][6].
The following table summarizes the recommended PPE for different operational scales.
| Operational Scale | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Small-Scale (e.g., <10g) | Tightly fitting safety goggles with side-shields. | Nitrile gloves, laboratory coat. | Not required if handled in a fume hood or well-ventilated area. |
| Medium-Scale (e.g., 10-100g) | Tightly fitting safety goggles with side-shields. | Nitrile gloves, laboratory coat. | Recommended to use a dust mask, especially during weighing/transfer. |
| Large-Scale (e.g., >100g) | Face shield over safety goggles. | Chemical-resistant gloves, impervious clothing. | Full-face respirator with appropriate cartridges required. |
Procedural Guidance: From Handling to Disposal
A robust safety plan extends beyond PPE to include operational and disposal protocols.
-
Ventilation is Key: Always handle this compound in a well-ventilated area or a designated chemical fume hood to minimize dust and vapor inhalation[1].
-
Avoid Dust Formation: Take measures to prevent the generation of dust. Use non-sparking tools when handling the solid material[4].
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources[1][2][3].
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the chemical[1][3].
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat/Gown: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator/Mask (if required): Perform a seal check to ensure it fits correctly.
-
Goggles/Face Shield: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat/Gown: Remove by turning it inside out, without touching the exterior surface.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Respirator/Mask (if required): Remove by the straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Diagram: PPE Selection Workflow This diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting this compound PPE.
-
Evacuate: Evacuate unnecessary personnel from the spill area[4].
-
Ventilate: Ensure the area is well-ventilated[4].
-
Containment: For spills, use an absorbent material to contain the substance. Avoid generating dust during clean-up[1][4].
-
First Aid:
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. This can be done through a licensed chemical destruction plant or controlled incineration[4][6]. Do not discharge to sewer systems[6].
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a clearly labeled container for chemical waste[4].
-
Containers: Do not re-use empty containers[3]. Handle uncleaned containers as you would the product itself and dispose of them according to local and national regulations.
By integrating these detailed protocols into your laboratory's standard operating procedures, you build a foundation of safety that protects researchers and ensures the integrity of your work.
References
- 1. This compound | 120-11-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Benzyl Iso Eugenol – Organica Aromatics® [organicaaroma.com]
- 3. hekserij.nl [hekserij.nl]
- 4. vigon.com [vigon.com]
- 5. vigon.com [vigon.com]
- 6. echemi.com [echemi.com]
- 7. merck.com [merck.com]
- 8. perfumersworld.com [perfumersworld.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

